2,2'-Bipyridine, 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxido-2-pyridin-2-ylpyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKATWFLYDKKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187062 | |
| Record name | 2,2'-Bipyridine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33421-43-1 | |
| Record name | 2,2′-Bipyridine, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33421-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Bipyridine, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bipyridine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Dipyridyl N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Bipyridine, 1-oxide
Abstract
2,2'-Bipyridine, 1-oxide (bpyO), a heterocyclic N-oxide, represents a pivotal evolution from its parent ligand, 2,2'-bipyridine (bpy). The introduction of a single N-oxide functionality fundamentally alters the molecule's electronic landscape, steric profile, and coordination behavior. This modification imparts a unique set of physicochemical properties that have rendered it an invaluable ligand in coordination chemistry, a versatile building block in organic synthesis, and a subject of interest in materials science. This guide provides a comprehensive exploration of these properties, grounded in established experimental data and theoretical principles. It is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound for application in their respective fields.
Introduction: The Significance of N-Oxidation
The journey of bipyridine ligands in coordination chemistry began in 1888 with the synthesis of 2,2'-bipyridine by Fritz Blau.[1][2] Its ability to form stable, five-membered chelate rings with a vast array of metal ions established it as a cornerstone ligand.[1][2] The strategic modification of the bipyridine scaffold is a primary method for tuning its properties. N-oxidation, the conversion of a pyridine nitrogen to an N-oxide, is one of the most profound of these modifications.
In this compound, this single oxygen atom introduces several critical changes:
-
Electronic Asymmetry: Unlike the symmetric parent bpy, bpyO possesses a significant dipole moment, with the N-O bond introducing a zwitterionic character. This alters the ligand's electron-donating and -accepting capabilities.
-
Enhanced Polarity: The polar N-O bond increases the molecule's overall polarity, influencing its solubility and intermolecular interactions.[3]
-
Modified Coordination Modes: The N-oxide oxygen can act as an additional coordination site, enabling the formation of unique polynuclear or bridged complexes that are inaccessible with the parent bpy.[1]
This guide will dissect the key physicochemical characteristics that arise from this structural alteration.
Molecular and Structural Properties
The foundational attributes of this compound are dictated by its molecular structure, including its composition, conformation, and solid-state packing.
Core Structural Data
A summary of the fundamental molecular properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O | [4][5][6] |
| Molecular Weight | 172.18 g/mol | [4][5][7] |
| Appearance | Colorless to light yellow solid | [4][5] |
| CAS Number | 33421-43-1 | [6][7] |
Conformational Analysis
Like its parent compound, this compound features a C-C single bond between its two pyridine rings, allowing for rotational isomerism. The two principal conformations are s-trans and s-cis.
Caption: General workflow for the synthesis and purification of bpyO.
Experimental Protocol: Oxidation with m-CPBA
This protocol is a representative example based on common laboratory procedures. [1]
-
Dissolution: Dissolve 1.0 equivalent of 2,2'-bipyridine in a suitable solvent such as chloroform in a round-bottom flask.
-
Oxidation: Add 1.0-1.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. Causality Note: Using a slight excess of the starting material can help minimize the formation of the N,N'-dioxide byproduct.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for 15-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and wash it with an aqueous solution of sodium carbonate (Na₂CO₃) to neutralize and remove acidic byproducts (m-chlorobenzoic acid).
-
Extraction: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel. The desired mono-oxide is typically more polar than the starting material but less polar than the di-oxide, allowing for effective separation.
Safety and Handling
Proper safety precautions are essential when working with this compound.
-
Hazards: The compound is irritating to the eyes, respiratory system, and skin. [4]The parent compound, 2,2'-bipyridine, is classified as toxic if swallowed or in contact with skin. Similar precautions should be taken for the N-oxide derivative.
-
Protective Measures: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [4]Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Conclusion
This compound is a compound of significant chemical intellect. Its properties are not merely an average of its constituent parts but are a direct consequence of the asymmetric introduction of the N-oxide functionality. This single oxygen atom reshapes its electronic and steric profile, creating a ligand with enhanced polarity, distinct spectroscopic signatures, and versatile coordination capabilities. For the researcher, a thorough understanding of these foundational physicochemical properties is the critical first step toward harnessing its full potential in the design of novel catalysts, functional materials, and advanced molecular architectures.
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The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. National Institutes of Health (NIH). [Link]
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An In-depth Technical Guide on the Electronic Structure of 2,2'-Bipyridine, 1-oxide
Executive Summary
2,2'-Bipyridine, 1-oxide (bpyO), a heterocyclic N-oxide, represents a pivotal evolution from its parent ligand, 2,2'-bipyridine (bpy). The introduction of an N-oxide moiety fundamentally perturbs the electronic landscape of the bipyridine framework, introducing a strong electron-withdrawing character and an additional coordination site. This guide provides a comprehensive analysis of the electronic structure of bpyO, synthesizing theoretical insights from computational chemistry with empirical data from spectroscopic and crystallographic studies. We will explore how these electronic features dictate its coordination chemistry, reactivity, and utility in advanced applications such as catalysis and materials science, offering a robust resource for researchers and professionals in chemical and pharmaceutical development.
Introduction to this compound (bpyO): A Ligand of Enhanced Functionality
Since the first synthesis of 2,2'-bipyridine (bpy) by Fritz Blau in 1888, it has become one of the most indispensable ligands in coordination chemistry.[1][2] Its bidentate nitrogen donors form stable five-membered chelate rings with a wide range of metal ions, underpinning significant developments in supramolecular chemistry and our understanding of metal-ligand interactions.[1][2]
The strategic modification of the bpy scaffold has been a continuous pursuit to fine-tune its properties for specific applications. The synthesis of this compound (bpyO) is a prime example of this, introducing an N-oxide group that imparts significant changes to the ligand's electronic and structural characteristics.[1]
1.1 Chemical Identity and Structure
-
Structure: Comprises two pyridine rings linked by a C-C bond, with one nitrogen atom oxidized to form an N-oxide group.[3] This compound is typically a pale yellow or colorless solid.[3][5]
1.2 The N-Oxide Functionality: A Deliberate Electronic Perturbation
The introduction of the oxygen atom to one of the pyridine nitrogens is not a trivial alteration. The N-oxide group acts as a potent electron-withdrawing group, which fundamentally alters the electron density distribution across the entire π-system of the bipyridine rings.[1] This perturbation has profound consequences:
-
Modified Donor-Acceptor Properties: The overall electron-donating ability of the ligand is modulated, influencing the stability and electronic properties of its metal complexes.[1]
-
New Coordination Modes: The N-oxide oxygen atom can act as an additional coordination site, enabling the formation of bridging or polynuclear complexes not accessible with the parent bpy ligand.[1][7]
-
Enhanced Reactivity: The altered electron distribution can enhance the reactivity of the ligand in various chemical transformations.[3]
Theoretical Framework and Computational Elucidation
Understanding the electronic structure of bpyO necessitates a synergy between theoretical models and computational chemistry. Density Functional Theory (DFT) has proven to be a reliable tool for studying the molecular and electronic structures of bipyridine-containing complexes.[8][9]
2.1 Molecular Orbital (MO) Analysis
The N-oxide group significantly influences the energies and compositions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
LUMO Stabilization: As an electron-withdrawing group, the N-oxide functionality lowers the energy of the LUMO. This enhances the π-acceptor character of the ligand, making it more capable of stabilizing electron-rich metal centers.
-
HOMO Perturbation: The HOMO, which is typically involved in σ-donation from the nitrogen lone pairs, is also affected. The polarization induced by the N→O bond alters the energy and localization of the HOMO, impacting the ligand's donor strength.
2.2 Impact on Aromaticity and Electron Density
The N-O bond introduces a significant dipole moment and alters the aromatic character of the oxidized pyridine ring. This redistribution of electron density can be visualized through computational modeling of the electrostatic potential surface. The unoxidized nitrogen remains a strong σ-donor site, while the N-oxide oxygen introduces a new, hard donor site, capable of coordinating to metal ions.
Diagram: Conceptual Electronic Perturbation in bpyO
The following diagram illustrates the key electronic shifts resulting from N-oxidation.
Caption: N-oxidation transforms the symmetric bpy ligand into the electronically asymmetric bpyO.
Experimental Characterization of the Electronic Structure
Experimental techniques provide tangible data to validate and refine theoretical models. Spectroscopic and crystallographic methods are indispensable for probing the electronic environment and geometry of bpyO.
3.1 Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of bpyO is dominated by intense absorption bands in the UV region, which are assigned to π→π* transitions within the aromatic system.[1] The position and intensity of these bands are sensitive to the solvent environment and provide a direct measure of the energy gap between occupied and unoccupied orbitals.[1]
| Transition | Typical Wavelength Range (nm) | Description |
| π→π | 250 - 350 | High-intensity absorptions corresponding to electronic excitations within the delocalized π-system of the bipyridine rings. |
| n→π | > 350 | Lower-intensity absorptions, often obscured, involving non-bonding electrons on the nitrogen and oxygen atoms. |
| Table 1: Representative Electronic Transitions for bpyO. |
Protocol: UV-Vis Spectroscopic Analysis
-
Objective: To determine the electronic absorption maxima (λ_max) of bpyO.
-
Rationale: This experiment directly probes the energy of electronic transitions, providing insight into the HOMO-LUMO gap.
-
Methodology:
-
Solution Preparation: Prepare a dilute solution of bpyO (e.g., 10⁻⁵ M) in a UV-grade solvent (e.g., acetonitrile or ethanol). A blank solution containing only the solvent must also be prepared.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument using the solvent blank to establish a baseline.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).
-
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the electronic environment around each nucleus (¹H and ¹³C). The chemical shifts of the protons and carbons in the bpyO rings are highly sensitive to the electron density distribution. The electron-withdrawing N-oxide group causes a significant downfield shift (deshielding) of the protons on the oxidized ring compared to those on the unoxidized ring and in the parent bpy molecule.
3.3 X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that can provide direct information about the electronic state of atoms. For bpyO, XPS can distinguish between the two nitrogen atoms. An XPS spectrum in the N 1s region shows a distinct contribution for the oxidized nitrogen at a higher binding energy (around 403.6 eV) compared to the unoxidized nitrogen, confirming the charge polarization of the N-O bond.[10]
A Hybrid Computational-Experimental Workflow
For a comprehensive understanding, a workflow that integrates both computational and experimental methods is essential. This approach allows for the validation of theoretical models with empirical data and provides a deeper interpretation of experimental results.
Diagram: Integrated Analysis Workflow
Caption: A self-validating workflow combining theoretical prediction and experimental verification.
Implications for Application in Research and Development
The unique electronic structure of bpyO translates directly into its utility in various fields.
-
Coordination Chemistry: The dual-donor (N, O) capability and modified electronics of bpyO allow for the synthesis of novel metal complexes with unique geometries and redox properties.[1] These complexes are valuable in catalysis and as building blocks for supramolecular assemblies.[2][3]
-
Catalysis: The enhanced π-acceptor ability can stabilize low-valent metal centers, which are often key intermediates in catalytic cycles. This makes bpyO-metal complexes promising candidates for various catalytic transformations.
-
Materials Science: The electronic properties of bpyO are leveraged in the design of luminescent materials. For instance, europium(III) complexes incorporating bpyO have been investigated as efficient red emitters for electroluminescent devices.[6]
-
Drug Development: The bipyridine scaffold is a known pharmacophore. Modifying it via N-oxidation can alter its bioavailability, metal-binding affinity, and interaction with biological targets, offering a strategy for developing new therapeutic agents.
Conclusion
The electronic structure of this compound is a compelling example of how a subtle chemical modification—the introduction of a single oxygen atom—can induce a cascade of significant electronic and functional changes. The N-oxide group acts as a powerful electron-withdrawing moiety, lowering the LUMO energy, creating an asymmetric electron distribution, and providing an additional coordination site. This guide has synthesized theoretical predictions with experimental data from UV-Vis, NMR, and XPS to build a comprehensive model of its electronic landscape. A thorough understanding of these principles is paramount for researchers and professionals aiming to harness the full potential of bpyO in the rational design of advanced catalysts, functional materials, and novel therapeutic agents.
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XP spectrum of 2,2'-bipyridyl- N -oxide in the N 1s region,... - ResearchGate. (URL: [Link])
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Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations | Inorganic Chemistry - ACS Publications. (URL: [Link])
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The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC - NIH. (URL: [Link])
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Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study | ACS Omega - ACS Publications. (URL: [Link])
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Experimental and Computational Study of the Structural and Electronic Properties of Fe-II(2,2 '-bipyridine)(mes)(2) and , a Complex Containing a 2,2 '-Bipyridyl Radical Anion - ResearchGate. (URL: [Link])
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"coordination chemistry of 2,2'-Bipyridine, 1-oxide with transition metals"
An In-depth Technical Guide to the Coordination Chemistry of 2,2'-Bipyridine, 1-oxide with Transition Metals
Foreword for the Senior Application Scientist
This technical guide provides a comprehensive overview of the coordination chemistry of this compound (bpyO) with transition metals. As a ligand, bpyO presents a fascinating case study in how subtle electronic and steric modifications to a classic chelator—2,2'-bipyridine—can unlock a diverse and rich field of coordination chemistry. The introduction of an N-oxide functionality imparts unique properties, including flexible coordination modes and modified electronic characteristics, which in turn influence the structure, reactivity, and potential applications of its metal complexes.
This document is structured to guide researchers, scientists, and drug development professionals from the fundamental properties of the bpyO ligand to the synthesis, characterization, and application of its transition metal complexes. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources. The aim is to furnish not just a repository of information, but a practical and insightful resource for the design and investigation of novel coordination compounds.
Part 1: The Ligand: this compound (bpyO)
The journey into the coordination chemistry of bpyO begins with a thorough understanding of the ligand itself. Its synthesis, electronic nature, and inherent structural flexibility are the foundational pillars upon which the properties of its metal complexes are built.
Synthesis and Purification of bpyO
The synthesis of this compound is primarily achieved through the selective oxidation of one of the nitrogen atoms in the parent molecule, 2,2'-bipyridine (bpy).[1] The key challenge in this synthesis is to achieve mono-oxidation while minimizing the formation of the corresponding N,N'-dioxide and recovering any unreacted starting material.[1]
Peroxy acids are the reagents of choice for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed oxidant.[1] The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor the desired product. The pyridine N-oxide moiety activates the pyridine ring towards electrophilic attack, which is a key consideration in its subsequent reactivity.[1]
A reliable protocol for the synthesis of bpyO is crucial for obtaining high-purity material for coordination studies. The following is a representative experimental procedure:
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 2,2'-bipyridine in a suitable solvent, such as chloroform.
-
Oxidation: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent to the 2,2'-bipyridine solution. A typical molar ratio is 1:1.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 15-24 hours).[1]
-
Work-up: After the reaction is complete, wash the mixture with an aqueous solution of sodium carbonate to remove acidic byproducts.[1]
-
Extraction: Extract the organic layer containing the product.
-
Purification: Purify the crude product using column chromatography to separate the desired mono-oxide from unreacted starting material and the di-oxide byproduct.[1]
Electronic and Structural Properties
The introduction of the N-oxide group significantly alters the electronic landscape of the bipyridine framework. The N-O bond possesses a dipolar character, with the oxygen atom being electron-rich and the nitrogen atom electron-deficient. This electronic perturbation influences the ligand's donor properties and the stability of the resulting metal complexes.
In the solid state, uncoordinated 2,2'-bipyridine adopts a planar, trans-conformation.[2][2] For chelation to a metal center, the ligand must adopt a cis-conformation, which incurs a degree of strain energy.[2] The N-oxide group in bpyO can influence this conformational preference.
Coordination Modes
A key feature of bpyO is its ability to coordinate to metal ions in multiple ways, a versatility that allows for the synthesis of a wide array of complexes with diverse structures and properties.[1]
This compound can act as either a monodentate or a bidentate ligand.[1]
-
Monodentate Coordination: In this mode, bpyO typically coordinates through the more basic N-oxide oxygen atom.[1] Coordination can also occur through the pyridyl nitrogen.
-
Bidentate Coordination: As a bidentate ligand, bpyO chelates to a metal center using both the pyridyl nitrogen and the N-oxide oxygen, forming a stable five-membered chelate ring.[1] This is a common coordination mode.
The choice of coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of steric hindrance.[1]
Caption: Versatile coordination modes of the bpyO ligand.
Part 2: Synthesis and Structural Diversity of Transition Metal-bpyO Complexes
The flexible coordination behavior of bpyO gives rise to a rich structural chemistry with transition metals. The synthesis of these complexes is generally straightforward, but the resulting structures can be quite diverse.
General Synthetic Strategies
The most common method for synthesizing transition metal-bpyO complexes involves the direct reaction of a metal salt with the ligand in a suitable solvent.[1] The choice of solvent can influence the solubility of the reactants and products and, in some cases, the final structure of the complex.
Caption: A typical workflow for the synthesis of M-bpyO complexes.
Coordination Geometries
Transition metal complexes of pyridine-N-oxides, in general, are often homoleptic and octahedral, with the formula [M(ONC5H5)6]2+.[3] With the bidentate nature of bpyO, a variety of geometries can be achieved. For first-row transition metals, octahedral and distorted octahedral geometries are common, especially in tris-bipy complexes.[4] Square planar complexes are also known, for instance with Pt(II).[4]
Structural Characterization Techniques
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of these complexes.
-
X-ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and coordination geometry. The M-O-N angle in pyridine-N-oxide complexes is typically around 130°.[3]
-
Spectroscopic Methods: Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for confirming coordination and probing the electronic structure of the complexes.
Part 3: Physicochemical Properties and Reactivity
The coordination of bpyO to a transition metal center imparts unique physicochemical properties to the resulting complex, which in turn govern its reactivity and potential applications.
Spectroscopic Signatures
-
Infrared Spectroscopy: The N-O stretching vibration in the free bpyO ligand is a strong band that shifts upon coordination to a metal ion. This shift is a diagnostic indicator of complex formation. In vanadium complexes, a strong V=O stretching band is also observed.[5]
-
UV-Visible Spectroscopy: The electronic spectra of transition metal-bpyO complexes are typically characterized by two main types of transitions:
-
d-d transitions: These are typically weak absorptions in the visible region and are characteristic of the metal ion and its coordination environment.
-
Charge-Transfer (CT) bands: These are more intense absorptions and can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature.[4][6] These transitions are often responsible for the vibrant colors of many transition metal complexes.
-
Electrochemical Behavior
The redox properties of transition metal complexes are crucial for their application in catalysis and as redox-active materials. The related 2,2'-bipyridine ligand is known to be "non-innocent," meaning it can actively participate in redox processes, existing in neutral, radical anion, and dianion forms.[7][8] It is reasonable to expect that bpyO complexes will also exhibit rich electrochemical behavior, with both the metal center and the ligand being potential redox-active sites.
Catalytic Applications
Transition metal complexes with bpyO and related ligands have shown promise as catalysts in a variety of organic transformations.
Oxidovanadium(IV) complexes with 2,2'-bipyridine have demonstrated high catalytic activity in the oxidation of alkanes and alcohols using peroxides.[5] The mechanism is believed to be of the Fenton type, involving the generation of hydroxyl radicals.[5]
A peroxidovanadium(V) complex containing 2,2'-bipyridine has been reported as an efficient functional model of vanadium haloperoxidases (VHPOs).[9] This complex catalyzes the oxidative bromination and iodination of organic substrates under mild conditions, highlighting its potential for applications in the pharmaceutical and agrochemical industries.[9]
Part 4: Applications in Drug Development and Materials Science
The unique structural and electronic properties of transition metal-bpyO complexes make them attractive candidates for applications in medicine and materials science.
Biological Activity of Transition Metal-bpyO Complexes
The coordination of metal ions to bioactive organic molecules can enhance their therapeutic efficacy.[6] Molecules containing the bipyridine scaffold have been investigated for a range of biological activities, including antimicrobial, immunomodulatory, and antitumor properties.[10] Zinc pyrithione, a complex of a substituted pyridine-N-oxide, is a well-known antifungal and antibacterial agent.[3] It is plausible that transition metal complexes of bpyO could also exhibit significant biological activity.
Luminescent Materials
Transition metal complexes with bipyridine and its derivatives are well-known for their luminescent properties.[4] For example, [Ru(bpy)3]2+ is a classic luminophore.[4] Platinum(II) complexes with bipyridine derivatives have also been shown to be efficient phosphorescent emitters.[11] The electronic properties of bpyO suggest that its complexes with heavy transition metals like Ru(II) and Pt(II) could also be promising candidates for applications in electroluminescent devices and as photocatalysts.
Part 5: Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of a representative transition metal-bpyO complex.
Synthesis of a Representative [M(bpyO)2X2] Complex
Objective: To synthesize a generic octahedral complex of a first-row transition metal (e.g., M = Co(II), Ni(II), Cu(II)) with bpyO.
Materials:
-
MX2·nH2O (e.g., CoCl2·6H2O, Ni(NO3)2·6H2O)
-
This compound (bpyO)
-
Methanol or Ethanol
Procedure:
-
Dissolve the transition metal salt in a minimal amount of warm methanol.
-
In a separate flask, dissolve two molar equivalents of bpyO in methanol.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
A precipitate should form upon mixing or after a short period of stirring.
-
Continue stirring the mixture for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the product with small portions of cold methanol and then diethyl ether.
-
Dry the product in a desiccator.
Characterization Workflow
A systematic approach is required to fully characterize the newly synthesized complex.
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- 8. Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
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"discovery and history of 2,2'-bipyridine N-oxides"
An In-depth Technical Guide to the Discovery and History of 2,2'-Bipyridine N-Oxides
Authored by: Gemini, Senior Application Scientist
Foreword: From Ligand Scaffolding to Functionalized Architectures
The journey of a chemical compound from its initial synthesis to becoming a cornerstone of modern research is a testament to the relentless curiosity and ingenuity of the scientific community. This guide delves into the fascinating history and discovery of 2,2'-bipyridine N-oxides, a class of compounds that has evolved from being simple derivatives of a classic ligand to indispensable tools in catalysis, materials science, and coordination chemistry. We will explore the foundational discoveries, the evolution of synthetic strategies, and the ever-expanding applications that continue to drive innovation. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the causality behind the chemical evolution and utility of these remarkable molecules.
The Progenitor: The Enduring Legacy of 2,2'-Bipyridine
To appreciate the significance of 2,2'-bipyridine N-oxides, one must first understand the importance of their parent molecule, 2,2'-bipyridine (bpy). First synthesized by Fritz Blau in 1888, 2,2'-bipyridine rapidly became one of the most widely utilized ligands in coordination chemistry.[1][2] Its prominence stems from its ability to act as a bidentate chelating agent, where two nitrogen atoms bind to a metal center to form a highly stable five-membered ring.[1] This chelate effect is a foundational principle in supramolecular chemistry and has been instrumental in the development of stable metal complexes with diverse photophysical and electrochemical properties.[2]
The logical next step in the evolution of this ligand was chemical modification to tune its electronic and steric properties. The introduction of an N-oxide functionality proved to be a particularly fruitful endeavor, opening up new avenues for coordination and reactivity.
The Advent of N-Oxidation: A New Functional Frontier
The concept of N-oxidation of heteroaromatic compounds predates the specific application to 2,2'-bipyridine. The first synthesis of the parent pyridine-N-oxide was reported by Jakob Meisenheimer in 1926, who utilized peroxybenzoic acid as the oxidant.[3][4] This discovery laid the groundwork for the oxidation of more complex pyridine-containing molecules.
The N-oxide group introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic landscape of the aromatic ring. This modification not only provides an additional coordination site through the oxygen atom but also influences the reactivity of the pyridine ring itself, making it more susceptible to certain types of chemical transformations.[1][5]
The Discovery and Synthesis of 2,2'-Bipyridine N-Oxides
The direct oxidation of 2,2'-bipyridine is the most common and historically significant route to its N-oxide derivatives. This approach allows for the synthesis of both the mono-N-oxide (bpyO) and the di-N,N'-dioxide (bpyO₂).
The Workhorse Reagents: Peroxy Acids
The pioneering method for this transformation involves the use of peroxy acids. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) and peracetic acid have been extensively used for this purpose.[1][6] The reaction proceeds via the electrophilic attack of the peroxy acid's oxygen atom on the nucleophilic nitrogen of the pyridine ring.
A critical challenge in the synthesis of the mono-N-oxide is controlling the reaction to prevent over-oxidation to the di-N,N'-dioxide.[1] Consequently, reaction mixtures often contain the starting material, the desired mono-oxide, and the di-oxide, necessitating careful purification, typically via column chromatography, to isolate the target compound.[1]
Caption: General synthetic pathway for 2,2'-bipyridine N-oxides.
Foundational Experimental Protocol: Synthesis of 2,2'-Bipyridine-1-oxide
The following protocol is a representative example of the direct oxidation method, synthesized from common procedures.[1] The rationale behind each step is provided to offer field-proven insight.
Objective: To synthesize 2,2'-bipyridine-1-oxide while minimizing the formation of the di-oxide.
Materials:
-
2,2'-Bipyridine
-
meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)
-
Chloroform (CHCl₃)
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,2'-bipyridine in chloroform in a round-bottom flask. Causality: Chloroform is an excellent solvent for both the starting material and the mCPBA, ensuring a homogeneous reaction mixture.
-
Oxidant Addition: Add a solution of mCPBA (typically 1.0-1.2 equivalents) in chloroform dropwise to the stirred bipyridine solution. The reaction is often run at room temperature or slightly elevated temperatures (e.g., 40°C) to control the reaction rate.[1] Causality: Stoichiometric control is crucial. Using a slight excess of mCPBA ensures complete consumption of the starting material is possible, but a large excess increases the risk of di-oxide formation. Dropwise addition prevents localized overheating and uncontrolled reaction rates.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the mono- and di-oxide products, enabling the reaction to be stopped at the optimal time to maximize the yield of the desired mono-oxide.
-
Quenching and Work-up: Upon completion, cool the reaction mixture and wash it with a saturated solution of sodium carbonate.[1] Causality: The basic wash neutralizes the acidic by-product, m-chlorobenzoic acid, and any unreacted mCPBA, transferring them to the aqueous layer for easy removal.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Causality: Removal of residual water is essential before purification to prevent interference with the chromatographic separation.
-
Purification: Purify the resulting crude product by column chromatography on silica gel. Causality: This is the most critical step for isolating the mono-N-oxide from unreacted starting material and the di-N,N'-dioxide, leveraging the differences in polarity between the three compounds.
Evolution of Synthetic Strategies
While peroxy acid oxidation remains a staple, research has driven the development of more refined and specialized synthetic methodologies.
| Method | Oxidizing Agent | Key Advantages | Typical Yields (Mono-oxide) | Reference |
| Classic Oxidation | mCPBA, Peracetic Acid | Readily available, well-understood | 50-80% | [1] |
| Safer Oxidation | Dimethyldioxirane (DMD) | Avoids potentially hazardous peroxide intermediates | Good to excellent | [7] |
| Stereoselective Coupling | O₂ (as terminal oxidant) | Access to chiral, atropisomeric N,N'-dioxides | Up to 75% (for di-oxides) | [8] |
Modern approaches, such as the stereoselective oxidative dimerization of chiral pyridine N-oxides using molecular oxygen, represent a significant leap forward.[8] These methods provide access to enantiomerically pure, axially chiral bipyridine N,N'-dioxides, which are highly valuable as Lewis base catalysts in asymmetric synthesis.[8][9]
A History of Application: From Simple Chelators to Advanced Catalysts
The functionalization of 2,2'-bipyridine with N-oxide groups unlocked a vast range of applications not readily accessible with the parent ligand.
Coordination Chemistry
Early studies focused on the coordination behavior of 2,2'-bipyridine N-oxides with various transition metals.[10] Unlike 2,2'-bipyridine, which coordinates through its nitrogen atoms, the N-oxide derivatives typically bind to metal centers through their oxygen atoms.[5] This altered binding mode leads to different complex geometries and electronic properties. These ligands have been shown to form stable complexes with a wide array of metal ions, including divalent 3d metals.[5][10]
Asymmetric Catalysis
Perhaps the most impactful application of 2,2'-bipyridine N-oxides has been in the field of asymmetric catalysis. Chiral N,N'-dioxide derivatives, in particular, have emerged as powerful Lewis base organocatalysts.[11][12] They are especially effective in activating silicon-based reagents, such as allyl(trichloro)silane, for the asymmetric allylation of aldehydes, producing valuable chiral homoallylic alcohols with high enantioselectivity.[9][11] Some catalysts exhibit extremely high activity, requiring loadings as low as 0.01 mol %.[9]
Caption: Workflow of asymmetric allylation using a chiral bpyO₂ catalyst.
Materials Science and Bioinorganic Chemistry
The unique electronic properties of 2,2'-bipyridine N-oxide complexes have also been harnessed in materials science. For example, europium complexes incorporating these ligands have been investigated as efficient red emitters for electroluminescent devices.[13]
Furthermore, the bipyridine N,N'-dioxide scaffold is not merely a synthetic curiosity; it appears in nature. The mycotoxin orellanine, responsible for severe kidney damage, is a tetrahydroxy-substituted 2,2'-bipyridine-N,N'-dioxide.[14] Its structure was elucidated in 1979, and its total synthesis was first reported in 1985, highlighting the continued relevance of synthetic methodologies for this class of compounds.[14]
Conclusion: An Ever-Evolving Narrative
The history of 2,2'-bipyridine N-oxides is a compelling narrative of how a simple chemical modification to a well-known scaffold can unlock unforeseen potential. From their initial discovery through systematic oxidation experiments to their current status as sophisticated, stereoselective catalysts, these compounds have consistently proven their value to the scientific community. The ongoing development of novel synthetic routes and the discovery of new applications ensure that the story of 2,2'-bipyridine N-oxides is far from over. As researchers continue to push the boundaries of chemistry, these versatile molecules will undoubtedly remain at the forefront of innovation.
References
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Title: Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: Applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes | Request PDF Source: ResearchGate URL: [Link]
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Title: Transition metal complexes of pyridine-N-oxides Source: Wikipedia URL: [Link]
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Title: Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes Source: PubMed URL: [Link]
-
Title: A Novel Axially Chiral 2,2'-Bipyridine N,N'-Dioxide. Its Preparation and Use for Asymmetric Allylation of Aldehydes with Allyl(trichloro)silane as a Highly Efficient Catalyst Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: 2,2'-Bipyridine N-oxide chelates with divalent 3d metal perchlorates Source: Inorganic Chemistry (ACS Publications) URL: [Link]
-
Title: Studies of 2,2'-bipyridyl N,N'-dioxides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime Source: Molecules (MDPI) URL: [Link]
-
Title: Pyridine-N-oxide Source: Wikipedia URL: [Link]
-
Title: Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides by Oxidative Coupling Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides Source: ResearchGate URL: [Link]
-
Title: Orellanine Source: Wikipedia URL: [Link]
-
Title: pyridine-n-oxide - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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Title: Infrared Studies of 2,2'-Bipyridine N,N'-Dioxide and its Metal Complexes in the 3-38 μ Region Source: Inorganic Chemistry (ACS Publications) URL: [Link]
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Title: Pyridine N-Oxides - Baran Lab Source: Scripps Research URL: [Link]
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"2,2'-Bipyridine, 1-oxide CAS number 33421-43-1"
An In-Depth Technical Guide to 2,2'-Bipyridine, 1-oxide (CAS 33421-43-1)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 33421-43-1), a versatile heterocyclic compound of significant interest to researchers in coordination chemistry, catalysis, and materials science. We will delve into its fundamental properties, synthesis, and characterization, and explore its diverse applications, with a focus on the mechanistic principles that underpin its utility. This document is intended to serve as a valuable resource for scientists and professionals in drug development and chemical research, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Advantage of N-Oxidation in a Classic Ligand
2,2'-Bipyridine (bpy) is, without question, one of the most widely utilized ligands in the field of coordination chemistry since its first synthesis in 1888.[1] Its renown stems from its capacity to form highly stable chelate complexes with a vast range of metal ions.[1][2] The introduction of an N-oxide functional group to create this compound fundamentally alters the ligand's electronic and steric profile, thereby expanding its chemical versatility.[1][3]
The N-oxide moiety, a nitrogen-oxygen functional group on one of the pyridine rings, introduces a new coordination site and modulates the electronic properties of the bipyridine scaffold.[1][3] This modification enhances reactivity and stability in various chemical environments, making it a valuable tool in the design of novel catalysts, functional materials, and synthetic intermediates.[3][4] This guide will explore the causality behind the unique behavior of this mono-N-oxide derivative and provide actionable protocols for its synthesis and application.
Core Properties and Physicochemical Data
This compound is typically a pale yellow or colorless solid that is soluble in polar organic solvents.[3][5] Its fundamental properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 33421-43-1 | [1][3][5] |
| Molecular Formula | C₁₀H₈N₂O | [3][5] |
| Molecular Weight | 172.18 g/mol | [1][6] |
| Appearance | Colorless to pale yellow solid | [3][5] |
| Melting Point | 59-63 °C (lit.) | [6] |
| Solubility | Soluble in polar organic solvents | [3] |
| InChI Key | KIKATWFLYDKKOL-UHFFFAOYSA-N | [1][3][6] |
| Canonical SMILES | O=N1=C(C=CC=C1)C2=CC=CC=N2 | [3][7] |
Synthesis and Characterization: A Protocol for Selective Oxidation
The synthesis of this compound hinges on the selective mono-oxidation of the parent 2,2'-bipyridine. The primary challenge is to achieve high yield of the mono-oxide while minimizing the formation of the N,N'-dioxide byproduct and recovering unreacted starting material.[1] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation.[1] An alternative, effective method utilizes a combination of hydrogen peroxide and a strong acid like trifluoroacetic acid (TFA).[1]
Rationale for Synthetic Strategy
The choice of an oxidizing agent and reaction conditions is critical. The nitrogen atoms in 2,2'-bipyridine are nucleophilic, but the second oxidation is generally slower than the first. By carefully controlling stoichiometry, temperature, and reaction time, the mono-oxidized product can be favored. The use of m-CPBA in a chlorinated solvent like chloroform is a well-established method.[1] The acidic byproduct, m-chlorobenzoic acid, is easily removed via a basic wash during work-up. Chromatographic purification is nearly always necessary to isolate the desired product in high purity.[1]
Detailed Experimental Protocol: Synthesis via m-CPBA Oxidation
This protocol describes a reliable method for the synthesis of this compound.
Materials:
-
2,2'-Bipyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium carbonate solution (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2'-bipyridine (1.0 eq) in chloroform.
-
Reagent Addition: To this stirring solution, add a solution of m-CPBA (1.0-1.2 eq) in chloroform dropwise at room temperature. Causality Note: Slow addition helps to control the exothermic nature of the reaction and improve selectivity for the mono-oxide.
-
Reaction Monitoring: Stir the mixture at a slightly elevated temperature (e.g., 40°C) for 15-24 hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono- and di-oxide products.
-
Work-Up: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash it thoroughly with a saturated sodium carbonate solution to remove the m-chlorobenzoic acid byproduct.[1] Wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel.[1] A gradient of ethyl acetate in hexane is typically effective for separating the unreacted starting material, the desired mono-oxide, and the di-oxide byproduct.
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow solid.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show a complex pattern of aromatic signals, shifted downfield compared to the parent 2,2'-bipyridine due to the electronic effect of the N-oxide group.
-
¹³C NMR: The carbon spectrum will similarly show distinct signals for the ten aromatic carbons.
-
FT-IR: A strong absorption band characteristic of the N-O stretch is typically observed in the region of 1200-1300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the compound (m/z = 172.18) will confirm its molecular weight.
Applications in Catalysis and Synthesis
The unique electronic properties imparted by the N-oxide group make this compound a highly effective ligand in catalysis and a versatile building block in organic synthesis.
Coordination Chemistry and Catalysis
This compound acts as a chelating agent, readily forming stable complexes with various transition metals, including vanadium, palladium, and ruthenium.[6][8][9] The oxygen atom of the N-oxide can bind to a metal center, influencing the geometry and electronic structure of the resulting complex.[4]
-
Oxidation Catalysis: Vanadium complexes incorporating bipyridine-type ligands have demonstrated high catalytic activity in the oxidation of alkanes and alcohols using peroxides.[8] For instance, a peroxidovanadium(V) complex with a bipyridine ligand serves as an efficient functional model for vanadium haloperoxidases, catalyzing the oxidative halogenation of organic substrates.[9][10][11] The N-oxide ligand can fine-tune the Lewis acidity and redox potential of the metal center, enhancing catalytic turnover.
-
Palladium-Catalyzed Reactions: Palladium complexes of 2,2'-bipyridine and its derivatives are active catalysts for various cross-coupling and oxidation reactions.[12] The N-oxide ligand can stabilize the palladium center and modulate its reactivity, leading to improved yields and selectivities.
Visualization of a General Catalytic Role
Caption: Role of the ligand (L) in a metal-catalyzed (M) reaction.
Organic and Materials Synthesis
Beyond catalysis, this compound is a valuable precursor for more complex molecules.
-
Functionalized Bipyridines: It can be used to synthesize substituted bipyridines. For example, nitration occurs selectively at the 4-position of the N-oxidized ring upon reaction with potassium nitrate in sulfuric acid.[1][6]
-
Electroluminescent Materials: The ligand is used to synthesize lanthanide complexes, such as Eu(TTA)₃(Obpy), which function as efficient red emitters in organic light-emitting devices (OLEDs).[6][13] The N-oxide ligand helps to sensitize the europium ion's luminescence.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazards: The compound is irritating to the eyes, respiratory system, and skin.[5] It is classified as a combustible solid.[6] The parent compound, 2,2'-bipyridine, is toxic if swallowed or in contact with skin.[14][15] Similar precautions should be taken.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5][16] For handling bulk powder, a dust mask (e.g., N95) is recommended.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[14][15]
Conclusion
This compound represents a strategic evolution of a classic ligand. The introduction of the N-oxide group provides an additional coordination site and modulates the electronic properties of the bipyridine framework, unlocking new possibilities in catalysis, organic synthesis, and materials science. Its well-defined synthesis and versatile reactivity ensure its continued importance as a tool for researchers and drug development professionals aiming to design sophisticated molecular systems with tailored functions. This guide has provided the foundational knowledge and practical protocols necessary to confidently and effectively utilize this valuable chemical compound.
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This compound - Introduction . ChemBK. [Link]
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Transition metal complexes of pyridine-N-oxides . Wikipedia. [Link]
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2,2′-Bipyridine, 1-oxide . CAS Common Chemistry. [Link]
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New Oxidovanadium(IV) Complexes with 2,2′-bipyridine and 1,10-phenathroline Ligands: Synthesis, Structure and High Catalytic Activity in Oxidations of Alkanes and Alcohols with Peroxides . MDPI. [Link]
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Safety Data Sheet: 2,2'-BIPYRIDINE . Chem-Supply. [Link]
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The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime . National Institutes of Health (NIH). [Link]
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Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic . National Institutes of Health (NIH). [Link]
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Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic . ResearchGate. [Link]
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Mechanistic Insights and Catalytic Efficiency of a 2,2'-Bipyridine-Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic . PubMed. [Link]
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Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II) . Scientific Research Publishing. [Link]
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Introduction: The Significance of 2,2'-Bipyridine, 1-oxide in Modern Chemistry
An In-Depth Technical Guide to the Solubility of 2,2'-Bipyridine, 1-oxide in Organic Solvents
This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of coordination chemistry, catalysis, and as a foundational scaffold in drug discovery.[1][2] A derivative of 2,2'-bipyridine, this mono-N-oxide variant presents a unique combination of electronic and steric properties. The introduction of the N-oxide functional group not only modifies the electron density of the bipyridine ring system but also introduces an additional coordination site, expanding its versatility as a ligand for metal complexes.[2] Molecules incorporating the bipyridine framework are recognized for a spectrum of potential therapeutic applications, including antimicrobial, antitumor, and immunomodulatory activities.[3][4]
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of this compound is paramount. Among these, solubility in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. The choice of solvent can profoundly impact reaction kinetics, crystal morphology, and, in the context of drug development, the bioavailability of derivative compounds. This guide provides a deep dive into the solubility characteristics of this compound, offering both theoretical understanding and practical methodologies for its assessment.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility. The table below summarizes the key physicochemical parameters for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₈N₂O | [1] |
| Molecular Weight | 172.18 g/mol | |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 59-63 °C | |
| CAS Number | 33421-43-1 |
The "Why": Understanding the Molecular Basis of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent. For this compound, its solubility profile is largely dictated by the interplay of its aromatic bipyridine core and the highly polar N-oxide group.
The N-oxide functional group is a significant contributor to the molecule's solubility in polar solvents. The N→O bond is dative with a strong dipole moment, which enhances the capacity for hydrogen bonding and increases water solubility.[1] This Lewis basicity also facilitates metal complexation. The key intermolecular forces at play are:
-
Hydrogen Bonding: The oxygen atom of the N-oxide group can act as a strong hydrogen bond acceptor, readily interacting with protic solvents like alcohols (e.g., methanol, ethanol).
-
Dipole-Dipole Interactions: The inherent polarity of the N-oxide bond, along with the overall molecular dipole, allows for strong dipole-dipole interactions with polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone.
-
π-π Stacking: The aromatic bipyridine rings can engage in π-π stacking interactions, which can contribute to its solubility in aromatic solvents.[5]
The following diagram illustrates the key molecular features of this compound that influence its interactions with organic solvents.
Caption: Intermolecular forces of this compound.
Qualitative and Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively reported in the public domain, a qualitative solubility profile can be predicted based on its chemical structure and the known solubility of its parent compound, 2,2'-bipyridine. 2,2'-bipyridine is noted to be soluble in many organic solvents and slightly soluble in water.[6] The addition of the polar N-oxide group is expected to enhance its solubility in polar solvents.
The following table provides a predicted qualitative solubility profile. It is imperative that these predictions are confirmed experimentally for any specific application.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | Strong potential for hydrogen bonding with the N-oxide group. |
| Ethanol | Soluble | Similar to methanol, capable of strong hydrogen bonding. | |
| Water | Slightly Soluble | The polar N-oxide enhances water solubility compared to the parent bipyridine, but the hydrophobic aromatic rings limit high solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar solvent capable of strong dipole-dipole interactions.[5] |
| Acetone | Soluble | Good dipole-dipole interactions are expected. | |
| Acetonitrile | Soluble | A polar aprotic solvent that should effectively dissolve the compound. | |
| Nonpolar | Chloroform | Sparingly Soluble | Moderate polarity may allow for some dissolution. |
| Toluene | Sparingly Soluble | π-π stacking between the bipyridine rings and toluene may contribute to some solubility. | |
| Hexane | Insoluble | The significant difference in polarity makes dissolution unlikely.[5] |
Quantitative Solubility Determination: An Experimental Framework
As precise, publicly available quantitative solubility data for this compound is limited, this section provides robust, field-proven experimental protocols for its determination. This allows research and development teams to generate the specific, high-quality data required for their work.
Placeholder for Experimentally Determined Quantitative Data
The following table is provided as a template for researchers to record their experimentally determined solubility data at a specified temperature (e.g., 25 °C).
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | User-determined | User-determined |
| Ethanol | User-determined | User-determined |
| Dimethyl Sulfoxide (DMSO) | User-determined | User-determined |
| Acetone | User-determined | User-determined |
| Tetrahydrofuran (THF) | User-determined | User-determined |
| Chloroform | User-determined | User-determined |
| Acetonitrile | User-determined | User-determined |
Experimental Protocols
The following protocols outline the steps for both qualitative and quantitative solubility determination.
Protocol 1: Qualitative Solubility Determination
This method provides a rapid assessment of solubility in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, DMSO, acetone, chloroform, hexane)
-
Small, clean, and dry glass vials with caps
-
Vortex mixer
Procedure:
-
Preparation: Label a series of vials, one for each solvent.
-
Dispensing Solute: Add a small, pre-weighed amount of this compound (e.g., ~5 mg) to each vial.
-
Solvent Addition: Add 1 mL of the corresponding solvent to each vial.
-
Mixing: Cap the vials securely and vortex each sample for 1-2 minutes at a consistent room temperature.
-
Observation: Visually inspect each vial against a light and dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A small amount of solid remains undissolved, or the solution appears hazy.
-
Insoluble: The majority of the solid does not dissolve.
-
-
Record: Document the observations for each solvent.
Protocol 2: Quantitative Solubility Determination by UV-Vis Spectrophotometry
This method is suitable for determining the equilibrium solubility of a compound that has a chromophore, such as this compound.
Materials and Equipment:
-
This compound
-
Selected organic solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
Part A: Preparation of a Saturated Solution
-
Excess Solute: Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial containing a known volume of the solvent (e.g., 5 mL). Ensure enough solid is present so that some will remain undissolved.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
Part B: Sample Analysis
-
Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Spectrophotometric Measurement: Determine the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
Part C: Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
The following diagram illustrates the workflow for quantitative solubility determination.
Caption: Workflow for quantitative solubility determination.
Applications in Research and Drug Development
The solubility of this compound is a critical factor in its various applications:
-
Coordination Chemistry and Catalysis: As a versatile ligand, its solubility in a range of organic solvents allows for the synthesis of a wide variety of metal complexes under different reaction conditions.[1] The choice of solvent can influence the coordination geometry and the catalytic activity of the resulting complex.
-
Drug Discovery Scaffold: The bipyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[4] When using this compound as a starting material for the synthesis of new chemical entities, its solubility dictates the choice of reaction media and purification methods.
-
Formulation Development: For any derivative of this compound being considered as a potential drug candidate, its solubility in pharmaceutically acceptable solvents is a key determinant of its potential for formulation into a viable dosage form.
Conclusion
This compound is a compound of significant interest with a solubility profile dominated by its polar N-oxide group. While it is generally soluble in polar organic solvents, precise quantitative data is not widely available. This guide has provided a comprehensive overview of the chemical principles governing its solubility and, crucially, has equipped researchers with detailed, practical protocols to determine this vital parameter in their own laboratories. A thorough understanding and experimental determination of the solubility of this compound are essential for unlocking its full potential in synthesis, catalysis, and the development of new therapeutic agents.
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An In-depth Technical Guide to the Thermodynamic Stability of 2,2'-Bipyridine, 1-oxide
This guide provides a comprehensive technical analysis of the thermodynamic stability of 2,2'-Bipyridine, 1-oxide (bpyO). Intended for researchers, chemists, and professionals in drug development, this document synthesizes experimental data with theoretical insights to offer a complete understanding of the molecule's energetic landscape, thermal behavior, and the critical factors governing its stability.
Executive Summary: The Significance of Stability
This compound is a heterocyclic N-oxide that serves as a crucial monodentate ligand in coordination chemistry and as a versatile precursor in organic synthesis.[1][2] Its utility in forming stable metal complexes and as a building block for more complex functional molecules hinges on a thorough understanding of its intrinsic thermodynamic stability.[3] The introduction of the N-oxide functional group to the 2,2'-bipyridine scaffold significantly alters the electronic properties, reactivity, and, most critically, the energetic profile compared to its parent compound.[2] This guide elucidates the key thermodynamic parameters that define this stability, outlines the methodologies for their determination, and discusses the implications for handling, storage, and application.
Foundational Principles: Synthesis, Purity, and Structure
The thermodynamic properties of a compound are intrinsically linked to its purity and molecular structure. Any stability assessment must begin with a well-characterized sample.
Synthesis and Purification
The most prevalent route to this compound is the direct, selective oxidation of one nitrogen atom in 2,2'-bipyridine.[2] A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[3]
Exemplary Protocol:
-
Dissolve 2,2'-bipyridine in a suitable solvent such as chloroform.
-
Add a stoichiometric amount of m-CPBA to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 15-24 hours).[3]
-
Upon completion, wash the reaction mixture with an aqueous sodium carbonate solution to neutralize acidic byproducts.[3]
-
Isolate the crude product and purify via column chromatography to separate the desired mono-oxide from unreacted starting material and the 2,2'-bipyridine, 1,1'-dioxide byproduct.[3]
Causality: The careful control of stoichiometry and reaction time is paramount to maximize the yield of the mono-oxide while minimizing the formation of the di-oxide. Chromatographic purification is a mandatory step to ensure the sample's integrity for subsequent thermodynamic analysis, as impurities would lead to erroneous measurements.
Molecular Structure
The structure of this compound, with its two pyridine rings and a single N-O bond, dictates its chemical behavior. The molecule consists of a C10H8N2O framework.[4]
Caption: Molecular structure of this compound.
Core Thermodynamic Parameters: An Experimental Perspective
The thermodynamic stability of a compound is quantitatively described by its enthalpy of formation. A crucial related parameter is the bond dissociation enthalpy of its weakest bond, which often dictates the onset of thermal decomposition.
Enthalpy of Formation
A pivotal study by Dai et al. provides the most authoritative experimental data on the thermochemistry of this compound.[5] Using static bomb calorimetry, they determined the standard molar enthalpy of combustion, from which the standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)) was derived. The standard molar enthalpy of sublimation (ΔsubH°), measured by Calvet microcalorimetry, allowed for the calculation of the gas-phase enthalpy of formation (ΔfH°(g)).[5]
These values are best understood in context with the parent compound, 2,2'-bipyridine (bpy), and the fully oxidized analog, 2,2'-bipyridine, 1,1'-dioxide (bpyO2).
Table 1: Comparative Standard Molar Enthalpies of Formation at 298.15 K
| Compound | Formula | ΔfH°(cr) / kJ·mol⁻¹ | ΔsubH° / kJ·mol⁻¹ | ΔfH°(g) / kJ·mol⁻¹ | Source(s) |
| 2,2'-Bipyridine (bpy) | C₁₀H₈N₂ | 186.1 ± 2.0 | 81.8 ± 2.3 | 267.9 ± 3.0 | [1][6] |
| This compound (bpyO) | C₁₀H₈N₂O | 102.3 ± 2.1 | 123.6 ± 0.6 | 225.9 ± 2.2 | [5] |
| 2,2'-Bipyridine, 1,1'-dioxide (bpyO2) | C₁₀H₈N₂O₂ | 21.0 ± 2.4 | 148.0 ± 0.8 | 169.0 ± 2.5 | [5][7] |
Expert Interpretation: The data clearly shows that the formation of this compound from its constituent elements is an endothermic process, as indicated by the positive enthalpy of formation. Critically, the mono-oxidation of 2,2'-bipyridine is an exothermic process in the gas phase: ΔH_reaction = ΔfH°(g, bpyO) - ΔfH°(g, bpy) = 225.9 - 267.9 = -42.0 kJ·mol⁻¹ This indicates that the formation of the N-O bond releases energy, contributing to the overall stability of the molecule relative to its precursor. The second oxidation step is also exothermic. This trend highlights the energetic favorability of the N-oxidation process.
N-O Bond Dissociation Enthalpy (BDE)
The N-O bond is typically the most labile bond in aromatic N-oxides and its strength is a direct measure of the molecule's resistance to unimolecular decomposition. The N-O bond dissociation enthalpy, D(N-O), is the energy required to homolytically cleave this bond.[8]
D(N-O) = ΔfH°(g, bpy) + ΔfH°(g, O) - ΔfH°(g, bpyO)
Using the experimental gas-phase enthalpies of formation and the standard enthalpy of formation for a gaseous oxygen atom (249.17 ± 0.10 kJ·mol⁻¹), the BDE can be calculated.[8]
Table 2: N-O Bond Dissociation Enthalpies
| Compound | Bond | D(N-O) / kJ·mol⁻¹ | Source(s) |
| This compound | First N-O | 291.2 ± 3.8 | [5] |
| 2,2'-Bipyridine, 1,1'-dioxide | Mean N-O | 272.1 ± 3.8 | [5] |
| Pyridine N-oxide (for comparison) | N-O | ~260 ± 10 | [8] |
Expert Interpretation: The N-O bond in this compound is significantly strong, with a BDE of 291.2 ± 3.8 kJ·mol⁻¹.[5] This value is notably higher than the average BDE for many substituted pyridine N-oxides, which typically falls in the range of 253-266 kJ·mol⁻¹.[8] This enhanced bond strength suggests a greater intrinsic thermal stability against decomposition initiated by N-O bond cleavage. The mean N-O bond strength in the di-oxide is lower, indicating that the first N-O bond is stronger than the second.
Experimental Workflows for Stability Assessment
A comprehensive understanding of thermodynamic stability requires robust experimental evaluation. The primary techniques employed are calorimetry for energetic quantification and thermal analysis for observing physical and chemical changes upon heating.
Calorimetry for Enthalpy Determination
The determination of the standard enthalpy of formation relies on precise calorimetric measurements.
Caption: Experimental workflow for determining enthalpies of formation.
Protocol: Static Bomb Combustion Calorimetry [3]
-
A pellet of the sample with a known mass is placed in a crucible within a high-pressure stainless-steel vessel (the "bomb").
-
The bomb is pressurized with pure oxygen (e.g., to 3.0 MPa).
-
The bomb is submerged in a precisely known volume of water in a calorimeter.
-
The sample is ignited, and the complete combustion reaction occurs.
-
The temperature change of the surrounding water is meticulously recorded to calculate the heat of combustion (ΔcH°).
-
Using Hess's Law and the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂), the standard enthalpy of formation of the crystalline compound (ΔfH°(cr)) is calculated.
Thermal Analysis (TGA/DSC)
Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on the thermal behavior of a material.[9][10]
-
TGA measures the change in mass of a sample as a function of temperature, revealing decomposition and volatilization events.[11]
-
DSC measures the heat flow into or out of a sample relative to a reference, identifying transitions like melting (endothermic) and decomposition (often exothermic).[11]
Expected Thermal Profile for this compound:
-
Melting: A sharp endothermic peak on the DSC curve is expected in the range of 59-63°C, corresponding to the melting point.[4] TGA should show no mass loss during this event.
-
Decomposition: At higher temperatures, the TGA curve will show a significant mass loss, indicating decomposition. The onset of this mass loss is a key indicator of thermal stability. The corresponding DSC curve will likely show a complex series of exothermic peaks, reflecting the energy released during bond breaking and the formation of decomposition products. Based on the high N-O BDE, the onset of decomposition is expected to be at a relatively high temperature.
Factors Influencing Stability
While the intrinsic thermodynamic stability is defined by the enthalpy of formation and bond energies, external factors can significantly influence the practical stability of this compound.
-
Temperature: As established, elevated temperatures will eventually provide sufficient energy to overcome the activation barrier for decomposition, primarily initiated by the cleavage of the N-O bond.
-
Reducing Environments: The N-O bond is susceptible to cleavage by reducing agents. Deoxygenation can be achieved using various reagents, indicating that the compound may be unstable in the presence of strong reductants.[12]
-
Photochemical Stability: Aromatic N-oxides can be photochemically active. Exposure to light, particularly UV radiation, can potentially induce decomposition or rearrangement reactions. While specific studies on bpyO are limited, related ruthenium-bipyridine complexes show photochemical activity.[13]
-
Acidity (pH): The non-oxidized nitrogen atom remains a basic site. In acidic media, this nitrogen can be protonated, which will significantly alter the electronic structure and potentially the stability and reactivity of the entire molecule.
Conclusion and Future Directions
The thermodynamic profile of this compound is well-defined by robust experimental data. Its formation is energetically favorable from its parent bipyridine, and it possesses a notably strong N-O bond, conferring significant intrinsic thermal stability.[5] The standard molar enthalpy of formation in the gas phase (ΔfH°(g)) is 225.9 ± 2.2 kJ·mol⁻¹, and the N-O bond dissociation enthalpy is 291.2 ± 3.8 kJ·mol⁻¹.[5]
For professionals in drug development and materials science, this high intrinsic stability is a desirable property, suggesting good shelf-life and tolerance to moderate thermal stress. However, careful consideration must be given to its chemical environment, particularly avoiding strong reducing agents and highly acidic conditions.
Future research should focus on detailed kinetic studies of its decomposition under various atmospheric and solvent conditions and a thorough investigation of its photostability to provide a complete stability profile for diverse applications.
References
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Wenkert, D., & Woodward, R. B. (1983). Studies of 2,2'-bipyridyl N,N'-dioxides. The Journal of Organic Chemistry, 48(2), 283–289). [Link]
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Dai, F.-R., Wu, W.-J., Wang, Q.-W., Zhang, H.-G., & Ruan, W.-J. (2011). Thermochemistry of 2,2′-dipyridil N-oxide and 2,2′-dipyridil N,N′-dioxide. The dissociation enthalpies of the N−O bonds. The Journal of Chemical Thermodynamics, 43(7), 1044–1049. [Link]
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Simpson, P. G., Vinciguerra, A., & Quagliano, J. V. (1963). The Donor Properties of 2,2'-Bipyridine N,N'-Dioxide. Inorganic Chemistry, 2(2), 282–286. [Link]
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Zherankova, K., & Zherankov, N. (2018). The Dissociation Enthalpies of Terminal (N–O) Bonds in Organic Compounds. Scholarly Community Encyclopedia. [Link]
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NIST. (n.d.). 2,2'-Bipyridine, 1,1'-dioxide. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
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NIST. (n.d.). 2,2'-Bipyridine Condensed phase thermochemistry data. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
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NIST. (n.d.). 2,2'-Bipyridine Phase change data. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
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NIST. (n.d.). 2,2'-Bipyridine, 1,1'-dioxide Condensed phase thermochemistry data. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
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Schlegel, H. B., & Wladkowski, B. D. (2021). The Bond Dissociation Energy of the N–O Bond. The Journal of Organic Chemistry, 86(12), 8257–8265. [Link]
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Brown, D. H., Nuttall, R. H., & Sharp, D. W. A. (1966). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 892-895. [Link]
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Ribeiro da Silva, M. A. V., & Monte, M. J. S. (1998). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics, 30(6), 751-758. [Link]
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ChemBK. (2024). This compound. ChemBK. [Link]
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Galbács, G. (n.d.). Thermal analysis. University of Szeged. [Link]
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Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. . [Link]
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Wikipedia. (n.d.). Standard Gibbs free energy of formation. Wikipedia. [Link]
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Baran, P. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
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Science Ready. (n.d.). ΔH of Combustion and Neutralisation, Calorimetry. Science Ready. [Link]
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CETCO. (n.d.). SIMULTANEOUS THERMAL ANALYSIS (TGA-DTA, TGA-DSC). CETCO. [Link]
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Wikipedia. (n.d.). TNT. Wikipedia. [Link]
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CAS. (n.d.). 2,2′-Bipyridine, 1-oxide. CAS Common Chemistry. [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). 2,2'-Bipyridine, 1,1'-dioxide Phase change data. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
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Durham, B., Walsh, J. L., Carter, C. L., & Meyer, T. J. (1980). Thermal and light-induced decomposition of azido(bis-2,2'-bipyridine) complexes of ruthenium(III). Inorganic Chemistry, 19(4), 860–865. [Link]
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ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. ResearchGate. [Link]
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Chen, C., et al. (2026). Oxo Ligand Insertion into Fe–C Bonds as a Platform for Oxygen Atom Insertion Catalysis. Journal of the American Chemical Society. [Link]
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YouTube. (2014). 5 Calorimetry Calculations (combustion). YouTube. [Link]
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ResearchGate. (n.d.). Relative Gibbs free energy (kcal/mol) profile for the pyridine N-oxide... ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: Leveraging 2,2'-Bipyridine, 1-Oxide as a Versatile Ligand in Homogeneous Catalysis
Introduction: Beyond Classic Bipyridine
For decades, 2,2'-bipyridine (bpy) has been a cornerstone ligand in coordination chemistry, celebrated for its ability to form stable chelate complexes with a vast array of metal ions.[1][2] First synthesized in 1888, its bidentate nature creates a highly stable five-membered ring upon coordination, making it a workhorse in fields from supramolecular chemistry to catalysis.[1][2] However, the drive to fine-tune the catalytic activity of metal complexes necessitates ligands with tailored electronic and steric properties. The introduction of an N-oxide moiety to the bipyridine scaffold, yielding 2,2'-Bipyridine, 1-oxide (bpyO), represents a significant evolution, offering a new dimension of chemical reactivity and coordination behavior.[1]
This technical guide provides an in-depth exploration of this compound as a ligand in catalysis. We will delve into its synthesis, unique coordination chemistry, and provide detailed protocols for its application in key catalytic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique advantages of this versatile ligand.
The Ligand: Synthesis and Physicochemical Properties
The transformation from 2,2'-bipyridine to its mono-N-oxide derivative is more than a simple addition of an oxygen atom; it fundamentally alters the ligand's character. The N-oxide group is a strong electron-withdrawing group, which modulates the electron density across the pyridine rings.[1] This electronic perturbation directly influences the ligand's donor-acceptor properties and, consequently, the stability, reactivity, and redox potential of its metal complexes.[1][3]
Physically, this compound is typically a colorless to pale yellow solid, soluble in polar organic solvents.[3][4]
| Property | Value | Source |
| Chemical Formula | C₁₀H₈N₂O | [3][4] |
| Molar Mass | 172.18 g/mol | N/A |
| Appearance | Colorless to light yellow solid | [3][4] |
| Melting Point | 59-63 °C (lit.) | [4] |
Protocol 1: Synthesis of this compound
The most common route to bpyO is the direct oxidation of 2,2'-bipyridine.[1] A significant challenge is preventing over-oxidation to the N,N'-dioxide.[1] The following protocol, adapted from established procedures, utilizes meta-chloroperoxybenzoic acid (mCPBA) and is optimized to favor mono-oxidation.
Caption: Workflow for the synthesis of this compound.
Materials & Equipment:
-
2,2'-Bipyridine
-
meta-Chloroperoxybenzoic acid (mCPBA, ~77%)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,2'-bipyridine (e.g., 5.0 g, 32.0 mmol) in 100 mL of chloroform.
-
Oxidant Addition: To this stirring solution, add a solution of mCPBA (e.g., 7.2 g, ~32.0 mmol, 1.0 eq) in 50 mL of chloroform dropwise over 30 minutes. Causality Note: Slow addition helps control the exothermic reaction and minimizes the formation of the di-oxide byproduct.
-
Reaction: Stir the mixture at 40°C for 15-24 hours.[1] Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated Na₂CO₃ solution (3 x 50 mL) to remove acidic byproducts like meta-chlorobenzoic acid.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product will likely contain unreacted starting material, the desired mono-oxide, and the di-oxide.[1] Purify this mixture via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure this compound. The mono-oxide is more polar than the starting bipyridine but less polar than the di-oxide.
The Power of the N-O Bond: Coordination and Catalytic Rationale
The true utility of bpyO in catalysis stems from its versatile coordination behavior and electronic influence. Unlike the parent bipyridine, which acts as a simple bidentate N,N-donor, the bpyO ligand introduces the oxygen atom of the N-oxide group as an additional potential coordination site.[1]
This leads to several key advantages:
-
Tunable Electronics: The electron-withdrawing N-oxide group alters the ligand's π-acceptor properties, which can stabilize lower oxidation states of the metal catalyst or make the metal center more electrophilic and thus more reactive in certain catalytic steps.
-
Steric Influence: The N-oxide can influence the steric environment around the metal center, impacting substrate approach and selectivity.
-
Versatile Coordination Modes: The oxygen atom can coordinate to a metal center, leading to bridging or chelate-like structures not possible with the parent ligand, potentially facilitating the formation of polynuclear complexes or unique catalytic intermediates.[1]
Caption: Potential coordination modes of this compound.
Applications in Homogeneous Catalysis
The unique properties of bpyO have been exploited in a variety of catalytic systems, often demonstrating superior performance compared to catalysts bearing the parent bipyridine ligand.
Palladium-Catalyzed Reactions: Cross-Coupling and C-H Functionalization
In palladium catalysis, ligands are crucial for stabilizing the active Pd(0) species and facilitating key steps like oxidative addition and reductive elimination. Bipyridine-type ligands are known to be effective in this regard. The use of bpyO can provide enhanced stability and unique selectivity. For instance, in the directed C-H halogenation of bipyridine N-oxides, the N-oxide function itself can direct the palladium catalyst to functionalize the adjacent C-H bond.[5] This demonstrates how the ligand is not merely a spectator but an active participant in directing the reaction's outcome. Similarly, novel bipyridine ligands have been key to achieving high regioselectivity in palladium-catalyzed carbonylation reactions.[6]
Caption: Simplified catalytic cycle for a Pd-catalyzed cross-coupling.
Vanadium-Catalyzed Biomimetic Halogenation
A compelling application of bpyO is in modeling the active sites of vanadium haloperoxidase (VHPO) enzymes.[7][8][9] A peroxidovanadium(V) complex coordinated by 2,2'-bipyridine, [VVO(O2)(HO2)(bpy)], has been shown to be an efficient catalyst for the oxidative halogenation of organic substrates.[7][8][9]
Mechanistic studies suggest that the complex mimics key features of the enzyme, including a protonated peroxide ligand that is activated for nucleophilic attack by halides.[7][8][9] This system achieves high yields for the bromination and iodination of substrates like 8-hydroxyquinoline under mild conditions (30 °C, pH 5.8).[7][8] The bipyridine ligand is crucial for stabilizing the peroxo-vanadium core and modulating its reactivity to achieve efficient and sustainable catalytic turnover.[9]
Protocol 2: Biomimetic Bromination of Phenol Red
This protocol demonstrates the catalytic activity of a pre-formed Vanadium-bpyO type complex in a colorimetric assay.
Materials & Equipment:
-
Vanadium(V) catalyst precursor (e.g., V₂O₅)
-
This compound (bpyO)
-
Hydrogen peroxide (H₂O₂)
-
Potassium bromide (KBr)
-
Phenol Red indicator
-
Buffer solution (e.g., phosphate buffer, pH 5.8)
-
UV-Vis Spectrophotometer
Procedure:
-
Catalyst Preparation (in situ): Prepare a stock solution of the active peroxidovanadium catalyst by reacting a vanadium precursor with bpyO and an excess of H₂O₂ in the buffered aqueous solution. The exact concentrations will depend on the specific vanadium complex being modeled.
-
Assay Mixture: In a cuvette, prepare a solution containing the buffer (pH 5.8), Phenol Red, and potassium bromide.
-
Initiation: Start the reaction by adding a small aliquot of the catalyst stock solution to the cuvette. The total volume should be suitable for the spectrophotometer (e.g., 1 mL).
-
Monitoring: Immediately begin monitoring the decrease in the absorbance of Phenol Red (at ~560 nm) and the concomitant increase in the absorbance of Bromophenol Blue over time.
-
Data Analysis: The rate of the reaction can be determined from the initial slope of the absorbance vs. time plot. The catalytic efficiency can be quantified and compared to other systems.[7] Self-Validation Note: The reaction should show no significant background rate in the absence of the vanadium catalyst, confirming the catalytic role of the complex.
Asymmetric Catalysis with Chiral N-Oxide Derivatives
The bipyridine N-oxide scaffold is also a valuable platform for asymmetric catalysis. By introducing chirality, often through atropisomerism in substituted bipyridines, enantioselective catalysts can be developed. Chiral 2,2'-bipyridine N,N'-dioxides have proven to be highly efficient Lewis base organocatalysts for the asymmetric allylation of aldehydes, achieving high yields and enantioselectivities (up to 98% ee) with very low catalyst loadings (0.01–0.1 mol %).[10][11] This highlights the power of the N-oxide functionality in creating a well-defined, chiral environment that effectively controls the stereochemical outcome of a reaction.[12][13]
Summary of Catalytic Performance
The following table summarizes representative applications of bipyridine N-oxide ligands in catalysis, showcasing their versatility.
| Catalytic Reaction | Metal | Ligand Type | Substrate Example | Key Result | Reference |
| Asymmetric Allylation | Organocatalyst | Chiral 2,2'-Bipyridine N,N'-dioxide | Aromatic Aldehydes | Up to 98% ee, low catalyst loading | [10] |
| Oxidative Halogenation | Vanadium(V) | 2,2'-Bipyridine | 8-Hydroxyquinoline | 73% (Br), 86% (I) yield | [7][8][9] |
| Regioselective Carbonylation | Palladium | Novel 2,2'-Bipyridine | 2,5-dibromo-3-methylpyridine | >95:5 regioselectivity | [6] |
| C-H Halogenation | Palladium | 2,2'-Bipyridine N-oxide | Bipyridine N-oxides | High yields for 3-halogenation | [5] |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is irritating to the eyes, respiratory system, and skin.[4] Avoid direct contact and inhalation. Store in a cool, dry place away from incompatible materials. Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a highly versatile and powerful ligand that offers significant advantages over its parent compound, 2,2'-bipyridine. The introduction of the N-oxide group provides a crucial handle for tuning the electronic and steric properties of metal complexes, leading to enhanced catalytic activity, stability, and unique selectivity. From palladium-catalyzed cross-couplings and biomimetic oxidations to highly efficient asymmetric organocatalysis, the applications of bpyO and its derivatives are extensive and continue to grow. For researchers in catalysis and drug development, mastering the use of this ligand opens new avenues for reaction discovery and the efficient synthesis of complex molecules.
References
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Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Studies of 2,2'-bipyridyl N,N'-dioxides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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A Novel Axially Chiral 2,2'-Bipyridine N,N'-Dioxide. Its Preparation and Use for Asymmetric Allylation of Aldehydes with Allyl(trichloro)silane as a Highly Efficient Catalyst | Organic Letters - ACS Publications. (URL: [Link])
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[2,2'-Bipyridin]-6(1H)-one, a Truly Cooperating Ligand in the Palladium-Mediated C-H Activation Step. (URL: [Link])
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Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: Applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes | Request PDF - ResearchGate. (URL: [Link])
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The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC - NIH. (URL: [Link])
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Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic - PMC - NIH. (URL: [Link])
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Unusual Water Oxidation Mechanism via a Redox-Active Copper Polypyridyl Complex | Inorganic Chemistry - ACS Publications. (URL: [Link])
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Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic - ResearchGate. (URL: [Link])
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The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units - ResearchGate. (URL: [Link])
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Transition metal complexes of 2,2'-bipyridine - Wikipedia. (URL: [Link])
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Novel 2,2-bipyridine ligand for palladium-catalyzed regioselective carbonylation - PubMed. (URL: [Link])
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Insight into the Role of Bipyridine Ligands in Palladium-‐Catalyzed Aerobic Oxidation - University of Wisconsin–Madison. (URL: [Link])
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Mechanistic Insights and Catalytic Efficiency of a 2,2'-Bipyridine-Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic - PubMed. (URL: [Link])
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The structures of 2,2′-bipyridine (1) and some related compounds. The... - ResearchGate. (URL: [Link])
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Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides by Oxidative Coupling | Request PDF - ResearchGate. (URL: [Link])
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Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC - NIH. (URL: [Link])
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The Synthesis of Certain Substituted 2,2'-Bipyridyls1 | Journal of the American Chemical Society. (URL: [Link])
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Palladium-Catalyzed Directed Halogenation of Bipyridine N -Oxides | Request PDF. (URL: [Link])
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Strategic Synthesis of 2,2'-Bipyridine, 1-oxide: A Detailed Guide to Selective N-Oxidation
Application Note & Protocol
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2,2'-Bipyridine, 1-oxide, a versatile ligand in coordination chemistry and a key building block in organic synthesis. The protocol details a reliable method for the selective mono-N-oxidation of 2,2'-bipyridine utilizing meta-chloroperoxybenzoic acid (m-CPBA). This application note is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization data. The aim is to equip the user with the necessary knowledge for a successful and safe synthesis, purification, and validation of the target compound.
Introduction and Scientific Context
2,2'-Bipyridine (bpy) is a cornerstone ligand in the field of coordination chemistry, renowned for its capacity to form stable chelate complexes with a vast range of metal ions.[1] First synthesized by Fritz Blau in 1888, its bidentate nature, forming a stable five-membered ring upon coordination, has been fundamental to the advancement of supramolecular chemistry and our understanding of metal-ligand interactions.[1][2]
The strategic modification of the bipyridine scaffold allows for the fine-tuning of its electronic and steric properties. The introduction of an N-oxide moiety to create this compound (bpyO) significantly expands its utility.[1] The N-oxide group can serve as an additional coordination site, enabling different binding modes and the formation of polynuclear complexes.[1] Furthermore, this modification alters the electronic landscape of the ligand, which can influence the catalytic and photophysical properties of its corresponding metal complexes.[1]
The synthesis of bpyO is most commonly achieved through the direct oxidation of 2,2'-bipyridine.[1] This process involves the selective oxidation of one of the two nitrogen atoms. A key challenge is to maximize the yield of the desired mono-oxide while minimizing the formation of the N,N'-dioxide byproduct and recovering any unreacted starting material.[1] Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this electrophilic substitution reaction.[1]
This guide provides a detailed protocol for the synthesis of this compound using m-CPBA, followed by a robust purification strategy and comprehensive characterization.
Chemical Mechanism and Strategy
The synthesis of this compound from 2,2'-bipyridine is an N-oxidation reaction. The nitrogen atom in the pyridine ring, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic oxygen atom of the peroxy acid (m-CPBA).
Reaction Mechanism: The reaction proceeds via a concerted mechanism. The lone pair of the pyridine nitrogen attacks the terminal oxygen of the peroxy acid. Simultaneously, the O-O bond of the peroxy acid cleaves, and the proton from the hydroxyl group is transferred to the carbonyl oxygen of the m-CPBA, leading to the formation of this compound and the byproduct, 3-chlorobenzoic acid.
To favor the formation of the mono-oxide over the di-oxide, the stoichiometry of the oxidizing agent is carefully controlled. Using a slight excess of 2,2'-bipyridine relative to m-CPBA can help minimize the double oxidation. However, a common strategy detailed here involves using a slight excess of m-CPBA to ensure complete consumption of the starting material, followed by a chromatographic purification to separate the mono-oxide from the di-oxide byproduct.[1]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2,2'-Bipyridine | ≥99% | e.g., Sigma-Aldrich | 366-18-7 | White crystalline solid.[3] |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% (balance 3-chlorobenzoic acid and water) | e.g., Sigma-Aldrich | 937-14-4 | Potent oxidizing agent. Store at 2-8 °C.[4] |
| Chloroform (CHCl₃) | ACS grade, anhydrous | e.g., Fisher Scientific | 67-66-3 | Use in a well-ventilated fume hood. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | N/A | 144-55-8 | For work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | N/A | 7757-82-6 | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | N/A | 7631-86-9 | For column chromatography. |
| Ethyl Acetate | ACS grade | N/A | 141-78-6 | Eluent for chromatography. |
| Methanol | ACS grade | N/A | 67-56-1 | Eluent for chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2'-bipyridine (5.0 g, 32.0 mmol) in 100 mL of chloroform. Stir the solution at room temperature until the solid is completely dissolved.
-
Addition of Oxidizing Agent: In a separate beaker, dissolve m-CPBA (77% purity, 8.0 g, approx. 35.7 mmol, 1.1 eq) in 50 mL of chloroform. Slowly add the m-CPBA solution to the stirring solution of 2,2'-bipyridine over a period of 30 minutes at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60°C) and stir for 15-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and methanol (e.g., 9:1 v/v) as the eluent. The starting material, mono-oxide, and di-oxide will have different Rf values.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash it three times with 100 mL portions of a saturated aqueous solution of sodium bicarbonate to remove the 3-chlorobenzoic acid byproduct and any unreacted m-CPBA.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable eluent system. A gradient elution starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., up to 10% methanol in ethyl acetate) is often effective.
-
Loading and Elution: Dissolve the crude solid in a minimal amount of the initial eluent and load it onto the column. Elute the column, collecting fractions and monitoring them by TLC. The unreacted 2,2'-bipyridine will elute first, followed by the desired this compound, and finally the N,N'-dioxide byproduct.
-
Isolation of Product: Combine the fractions containing the pure mono-oxide (as determined by TLC), and remove the solvent under reduced pressure to yield this compound as a colorless or light yellow solid.[5]
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Property | Expected Value/Observation |
| Appearance | Colorless or light yellow solid[5] |
| Molecular Formula | C₁₀H₈N₂O[1][5] |
| Molecular Weight | 172.18 g/mol [1][6] |
| Melting Point | 59-63 °C[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.4-8.5 (m, 2H), ~8.2-8.3 (m, 1H), ~7.2-7.4 (m, 4H), ~7.1-7.2 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals in the aromatic region (approx. 120-150 ppm) |
| IR (KBr, cm⁻¹) | Characteristic N-O stretching vibration around 1250-1300 cm⁻¹ |
| Mass Spectrometry (ESI+) | m/z = 173.0709 for [M+H]⁺[1] |
Visual Workflow and Mechanism Diagrams
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Concerted mechanism for the N-oxidation of 2,2'-bipyridine.
Safety and Handling Precautions
General Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable).[4][5]
-
Avoid inhalation, ingestion, and skin contact with all chemicals.[4][5]
Reagent-Specific Hazards:
-
2,2'-Bipyridine: Toxic if swallowed or in contact with skin.[8] Causes skin and eye irritation.[9] Handle with care and avoid generating dust.[10]
-
m-CPBA: A strong oxidizing agent that can cause fires upon contact with combustible materials.[4] It is an organic peroxide and may be explosive, especially when impure or heated.[11] It is corrosive and can cause burns to the skin, eyes, and respiratory tract.[4][12] Store in a cool, dry, well-ventilated area away from heat and incompatible materials.[4]
-
Chloroform: Harmful if swallowed or inhaled and causes skin and eye irritation. It is a suspected carcinogen. All handling must be done in a fume hood.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[7] Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[10]
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste should be collected in separate, properly labeled containers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive m-CPBA.- Insufficient reaction time or temperature. | - Use fresh, properly stored m-CPBA.- Ensure the reaction is run for the recommended time at reflux. Monitor by TLC. |
| High proportion of di-oxide | - Excess m-CPBA used.- Prolonged reaction time. | - Carefully control the stoichiometry of m-CPBA.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficult separation during chromatography | - Improper eluent system.- Column overloading. | - Optimize the eluent system using TLC before running the column.- Use an appropriate amount of silica gel for the amount of crude product. |
| Product is an oil, not a solid | - Presence of residual solvent.- Impurities. | - Ensure complete removal of solvent under high vacuum.- Re-purify the product by chromatography or recrystallization. |
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The Strategic Advantage of 2,2'-Bipyridine, 1-oxide in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
Introduction: Beyond Classical Ligands in Cross-Coupling Catalysis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The success of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. While phosphine and traditional N-heterocyclic ligands have dominated the field, there is a growing interest in ligands with unique electronic and steric properties that can offer novel reactivity and selectivity. Among these, 2,2'-Bipyridine, 1-oxide has emerged as a compelling ligand, introducing a new dimension to catalyst design. The presence of the N-oxide moiety modifies the electronic properties of the bipyridine scaffold, influencing the stability and reactivity of the palladium catalyst in nuanced ways that can be leveraged for challenging coupling reactions.[1][2] This guide provides an in-depth exploration of the application of this compound in palladium-catalyzed Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The N-Oxide Effect: A Mechanistic Perspective
The introduction of an N-oxide group to one of the pyridine rings in the 2,2'-bipyridine framework has profound implications for its coordination chemistry and catalytic activity.[2] The N-oxide can function as an additional coordination site, potentially leading to different coordination modes with the palladium center.[2] This modification also alters the electronic properties of the ligand, which can, in turn, affect the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6][7][8]
Key Mechanistic Considerations:
-
Enhanced Electron Donation: The N-oxide group is a strong σ-donor, which can increase the electron density at the palladium center. This enhanced electron richness can facilitate the rate-determining oxidative addition step, particularly with less reactive aryl chlorides and bromides.[3][4]
-
Hemilability: The Pd-O bond of the N-oxide is generally weaker than the Pd-N bond. This "hemilabile" character can be advantageous, as the N-oxide may dissociate to open up a coordination site for incoming substrates during the catalytic cycle and then re-coordinate to stabilize key intermediates.
-
Stabilization of Catalytic Species: The bidentate N,N- or N,O-coordination of this compound can stabilize the palladium catalyst, preventing agglomeration into inactive palladium black and potentially leading to higher turnover numbers and catalyst longevity.
-
Influence on Reductive Elimination: The electronic and steric environment created by the N-oxide ligand can influence the final reductive elimination step, which is crucial for product formation and catalyst regeneration. The precise effect is often substrate-dependent and a subject of ongoing research.[5][6][7][8]
Visualizing the Catalytic Cycle
To illustrate the fundamental steps in palladium-catalyzed cross-coupling reactions where this compound can play a crucial role, the following generalized catalytic cycle is presented.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocols
The following protocols are provided as a starting point for utilizing this compound in common palladium-catalyzed cross-coupling reactions. Optimization of reaction parameters such as solvent, base, temperature, and catalyst loading is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol describes a general procedure for the synthesis of biaryls using this compound as a ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Mizoroki-Heck Coupling of an Aryl Iodide with an Alkene
This protocol provides a general method for the arylation of alkenes.[9][10]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Aryl iodide
-
Alkene (e.g., styrene, butyl acrylate)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (anhydrous)
-
Schlenk tube or sealed pressure vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a Schlenk tube, dissolve PdCl₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%) in anhydrous DMF (3 mL).
-
Add the aryl iodide (1.0 mmol, 1.0 equiv) and the alkene (1.2 mmol, 1.2 equiv).
-
Add triethylamine (1.5 mmol, 1.5 equiv) as the base.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Seal the tube and heat the reaction mixture at 120 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with saturated aqueous ammonium chloride solution (20 mL) and then brine (20 mL).
-
Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne
This protocol details a copper-free Sonogashira coupling, where the this compound ligand is expected to stabilize the palladium catalyst.[11][12][13][14]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl bromide
-
Terminal alkyne
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Schlenk tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and this compound (0.036 mmol, 3.6 mol%).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv) and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture at 80-110 °C for 8-16 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Expected Performance
While extensive comparative data for this compound is still emerging, the following table provides an illustrative comparison of expected yields for a model Suzuki-Miyaura coupling reaction, based on the anticipated electronic effects of the N-oxide ligand compared to the parent 2,2'-bipyridine.
| Ligand | Catalyst Loading (mol%) | Aryl Halide | Expected Yield (%) | Key Observations |
| 2,2'-Bipyridine | 2 | 4-Bromotoluene | 75-85 | Standard performance, may require higher temperatures for less reactive substrates. |
| This compound | 2 | 4-Bromotoluene | 80-95 | Potentially higher yields due to enhanced oxidative addition. |
| 2,2'-Bipyridine | 2 | 4-Chlorotoluene | 30-50 | Lower reactivity with aryl chlorides. |
| This compound | 2 | 4-Chlorotoluene | 50-70 | Expected improvement in the activation of challenging aryl chlorides. |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. By monitoring the reaction progress using standard analytical techniques such as TLC and GC-MS, researchers can assess the efficacy of the catalytic system. It is recommended to run a control reaction with the parent 2,2'-bipyridine ligand under identical conditions to directly compare the performance and validate the potential benefits of the N-oxide functionality for a specific transformation. Furthermore, characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the N-oxide moiety, offer the potential for enhanced catalytic activity, particularly with challenging substrates. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers to investigate the utility of this ligand in their own synthetic endeavors. Further systematic studies are warranted to fully elucidate the structure-activity relationships and expand the application of this compound and its derivatives in the ever-evolving field of catalysis.
References
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A Reusable Palladium/Cationic 2,2′-Bipyridyl System-Catalyzed Double Mizoroki-Heck Reaction in Water. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
- Tang, X., & Zhu, L. (2013). Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II). Open Journal of Inorganic Chemistry, 3, 71-75.
-
Photo-activation of Pd-catalyzed Sonogashira coupling using a Ru/bipyridine complex as energy transfer agent. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 5, 2026, from [Link]
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Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. (2013). University of Victoria. Retrieved January 5, 2026, from [Link]
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Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. (2020). ACS Publications. Retrieved January 5, 2026, from [Link]
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]
- Tang, X., & Zhu, L. (2013). Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II). Open Journal of Inorganic Chemistry, 3, 71-75.
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Heck Reaction. (n.d.). Retrieved January 5, 2026, from [Link]
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Studies of 2,2'-bipyridyl N,N'-dioxides. (n.d.). The Journal of Organic Chemistry (ACS Publications). Retrieved January 5, 2026, from [Link]
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[2,2'-Bipyridin]-6(1H)-one, a Truly Cooperating Ligand in the Palladium-Mediated C–H Activation Step. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]
-
Bimetallic Reductive Elimination from Dinuclear Pd(III) Complexes. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved January 5, 2026, from [Link]
-
Mixed-donor N,N,O-tridentate ligands for palladium-catalyzed Suzuki reactions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Heck reactions catalyzed by oxide-supported palladium – structure–activity relationships. (n.d.). Retrieved January 5, 2026, from [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. (2011). Organic Letters (ACS Publications). Retrieved January 5, 2026, from [Link]
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Novel 2,2-bipyridine ligand for palladium-catalyzed regioselective carbonylation. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Single-Site Palladium(II) Catalyst for Oxidative Heck Reaction: Catalytic Performance and Kinetic Investigations. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Biaryl Reductive Elimination Is Dramatically Accelerated by Remote Lewis Acid Binding to a 2,2′-Bipyrimidyl–Platinum Complex: Evidence for a Bidentate Ligand Dissociation Mechanism. (n.d.). Organometallics. Retrieved January 5, 2026, from [Link]
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Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. (n.d.). Organometallics (ACS Publications). Retrieved January 5, 2026, from [Link]
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Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions. (n.d.). Retrieved January 5, 2026, from [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021, April 22). YouTube. Retrieved January 5, 2026, from [Link]
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Ligand-Induced Reductive Elimination of Ethane from Azopyridine Palladium Dimethyl Complexes. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
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Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
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Oxidative Addition: Palladium Mechanism with aryl iodide. (2019, February 2). YouTube. Retrieved January 5, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
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Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. (n.d.). Retrieved January 5, 2026, from [Link]
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Photo-activation of Pd-catalyzed Sonogashira coupling using a Ru/bipyridine complex as energy transfer agent. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Effect of 5-Me substituent(s) on the catalytic activity of palladium(II) 2,2′-bipyridine complexes in CO/4- tert -butylstyrene copolymerization. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Supporting Information Bimetallic Reductive Elimination from Dinuclear Pd(III) Complexes. David C. Powers, Diego Benitez, Ekate. (n.d.). CORE. Retrieved January 5, 2026, from [Link]
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Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Oxidative Addition, Transmetalation, and Reductive Elimination at a 2,2′-Bipyridyl-Ligated Gold Center. (2018). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Synthesis of 2,2′-Bipyridyl-Type Compounds via the Suzuki—Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Comparison of 2,2'-bipyridine and 2,2'-bipyridyl-N,N'-dioxide as ligands in zinc complexes. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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Application Notes & Protocols: The Role of 2,2'-Bipyridine, 1-oxide Scaffolds in Modern Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands, capable of directing the stereochemical outcome of a reaction, are central to this endeavor. Among the privileged classes of ligands, those based on the 2,2'-bipyridine scaffold have shown remarkable versatility. The introduction of an N-oxide moiety to this framework significantly modulates its electronic and steric properties, unlocking unique catalytic activities and selectivities. This document provides an in-depth guide to the application of chiral 2,2'-bipyridine, 1-oxide and its derivatives in asymmetric synthesis, detailing mechanistic principles, a survey of applications, and a field-tested experimental protocol.
Introduction: The Bipyridine N-oxide Advantage
The 2,2'-bipyridine (bpy) framework, first synthesized in 1888, is one of the most ubiquitous ligands in coordination chemistry, lauded for its ability to form stable chelate complexes with a wide array of metal ions.[1] The transformation of one or both nitrogen atoms to N-oxides fundamentally alters the ligand's character. The N-oxide group is a potent Lewis base, enhancing the ligand's ability to coordinate to and activate Lewis acidic metal centers.
In the context of asymmetric catalysis, when chirality is introduced into the bipyridine backbone—either through atropisomerism or by annulation of chiral units—the resulting N-oxide ligands create a highly organized and rigid stereochemical environment around the metal center.[2][3] This well-defined chiral pocket is the key to inducing high levels of enantioselectivity, forcing substrates to approach the catalytic center from a specific trajectory. These ligands have proven effective in a multitude of metal-catalyzed reactions, including allylic alkylations, conjugate additions, and cycloadditions.[4][5][6]
Mechanism of Stereocontrol: Crafting the Chiral Pocket
The efficacy of a chiral this compound ligand stems from its ability to form a stable, C₂-symmetric or pseudo-C₂-symmetric complex with a metal catalyst. The N-oxide oxygen and the remaining pyridine nitrogen act as the two points of chelation.
Causality of Experimental Design:
-
Rigidity: The bidentate chelation restricts the conformational freedom of the ligand, creating a rigid and predictable chiral environment.
-
Steric Shielding: Bulky groups installed at the 3,3' or 6,6' positions of the bipyridine ring effectively shield two quadrants of space around the metal center.
-
Electronic Tuning: The N-oxide group, being a strong electron-donating moiety, increases the electron density at the metal center. This electronic modulation can influence the catalytic activity and stability of the active species.
This combination of steric and electronic factors forces an incoming substrate to coordinate to the metal in a highly specific orientation to minimize steric clashes, thereby dictating the stereochemistry of the product.
Caption: Mechanism of stereocontrol by a metal-bipyridine N-oxide complex.
Survey of Applications
Chiral 2,2'-bipyridine N-oxide ligands have been successfully deployed in a wide range of important asymmetric transformations. The modularity of the ligand scaffold allows for fine-tuning to achieve optimal results for different reaction types.
| Reaction Type | Metal Catalyst | Substrate Scope | Avg. Enantiomeric Excess (ee%) | Avg. Yield (%) | Reference(s) |
| Allylation of Aldehydes | SiCl₄ (Lewis Acid) | Aromatic & Aliphatic Aldehydes | 90 - 98% | 85 - 99% | [2][7] |
| Aminolysis of meso-Epoxides | Y(OTf)₃ | Cyclohexene Oxide, Stilbene Oxide | ~84% | Good | [8] |
| Allylic Oxidation | Cu(I) | Cyclic Olefins (e.g., Cyclohexene) | up to 82% | High | [4][9] |
| Cyclopropanation | Cu(I) | Styrene, Diazoacetates | up to 76% | Good | [9][10] |
| Michael Addition/Cyclization | Ni(OTf)₂ | 5-Aminopyrazoles, Acyl Imidazoles | up to 99% | 85 - 97% | [6] |
| Silyl Conjugate Addition | Cu(II) | Cyclic Enones | >91% | 73 - 100% | [5] |
| Pd-Catalyzed Allylic Alkylation | Pd(0) | 1,3-Diphenyl-2-propenyl acetate | up to 97% | High | [11][12] |
Detailed Experimental Protocol: Asymmetric Allylation of Aldehydes
This protocol is adapted from the highly efficient Lewis base-catalyzed allylation reported by Nakajima and coworkers, which utilizes an axially chiral 2,2'-bipyridine N,N'-dioxide.[7] This reaction is a powerful method for the enantioselective construction of homoallylic alcohols.
Workflow Overview:
Caption: Step-by-step workflow for the asymmetric allylation reaction.
A. Materials & Reagents:
-
Catalyst: (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide (0.001 mmol, 0.1 mol%)
-
Aldehyde: Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Allylating Agent: Allyl(trichloro)silane (1.2 mmol, 1.2 equiv)
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous (2.0 mL)
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
-
Inert atmosphere (Nitrogen or Argon)
B. Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the chiral bipyridine N,N'-dioxide catalyst (0.1 mol%).
-
Expert Insight: The extremely low catalyst loading (down to 0.01 mol%) is a hallmark of this system's high efficiency.[7] Maintaining a strictly anhydrous and inert atmosphere is critical to prevent catalyst deactivation and hydrolysis of the silane reagent.
-
-
Solvation: Add 1.0 mL of anhydrous CH₂Cl₂ and stir until the catalyst is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add the aldehyde (1.0 mmol) to the cooled solution.
-
Initiation: Add allyl(trichloro)silane (1.2 mmol) dropwise to the reaction mixture. The formation of a hypervalent siliconate species, activated by the N-oxide Lewis base, initiates the reaction.
-
Reaction Monitoring: Stir the mixture vigorously at -78 °C for the specified time (typically 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: Low temperature is crucial for maximizing enantioselectivity by ensuring the reaction proceeds through the most ordered, lowest-energy transition state.
-
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add more CH₂Cl₂, and wash with water. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure homoallylic alcohol.
-
Characterization: Determine the yield. The enantiomeric excess (ee%) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting & Key Considerations
-
Low Enantioselectivity:
-
Moisture: Ensure all reagents, solvents, and glassware are scrupulously dry. Water can lead to a non-catalyzed background reaction.
-
Catalyst Purity: The enantiomeric purity of the ligand is paramount. Synthesize or procure ligands of >99% ee.
-
Temperature Control: Deviations from the optimal low temperature can significantly erode enantioselectivity.
-
-
Low Yield or Conversion:
-
Catalyst Loading: While the catalyst is highly active, particularly challenging substrates may require an increased loading (e.g., up to 1-2 mol%).
-
Reagent Quality: Use freshly distilled aldehydes and high-purity allyl(trichloro)silane. Old reagents may be partially decomposed.
-
Stirring: Inefficient stirring can lead to poor mixing and reduced reaction rates.
-
-
Ligand Availability: The primary limitation can be the synthesis of the chiral ligand itself, which often requires a multi-step sequence.[13] However, the high catalytic turnover numbers often justify the initial synthetic investment.
Conclusion
Chiral this compound and its N,N'-dioxide analogues represent a powerful and versatile class of ligands for asymmetric synthesis. Their rigid, modular scaffold allows for the rational design of catalysts that can achieve exceptional levels of stereocontrol in a variety of mechanistically distinct transformations. The high efficiency, particularly in Lewis base-catalyzed reactions, makes them attractive for complex molecule synthesis where atom economy and catalyst performance are critical. As synthetic methods for these ligands continue to improve, their adoption in both academic and industrial settings is poised to grow.
References
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Boyd, D. R., Sharma, N. D., et al. (2010). Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. Organic & Biomolecular Chemistry, 8(5), 1105-1114. [Link]
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ResearchGate. (n.d.). Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: Applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes | Request PDF. Retrieved from [Link]
-
Kocovsky, P., et al. (2003). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry, 68(24), 9457-9467. [Link]
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Boyd, D. R., Sharma, N. D., et al. (2010). Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and as... Organic & Biomolecular Chemistry. [Link]
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Kocovsky, P., et al. (2003). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation | Request PDF. Retrieved from [Link]
-
Nakajima, M., et al. (2002). A Novel Axially Chiral 2,2'-Bipyridine N,N'-Dioxide. Its Preparation and Use for Asymmetric Allylation of Aldehydes with Allyl(trichloro)silane as a Highly Efficient Catalyst. Organic Letters, 4(15), 2573-2575. [Link]
-
Kocovsky, P., et al. (2000). Synthesis of New Chiral 2,2'-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and Application in Asymmetric Allylic Substitution, Allylic Oxidation, and Cyclopropanation. Organometallics, 19(18), 3685-3693. [Link]
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Science.gov. (n.d.). Asymmetric allylic alkylation catalyzed by palladium complexes with new chiral ligands. Retrieved from [Link]
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Shibasaki, M., et al. (2015). An Insoluble Copper(II) Acetylacetonate–Chiral Bipyridine Complex that Catalyzes Asymmetric Silyl Conjugate Addition in Water. Journal of the American Chemical Society, 137(49), 15516-15521. [Link]
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ResearchGate. (n.d.). Chiral 2,2′-Bipyridines: Ligands for Asymmetric Induction | Request PDF. Retrieved from [Link]
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Zhang, J., et al. (2017). Pd-catalyzed asymmetric allylic alkylations via C–H activation of N-allyl imines with glycinates. Chemical Science, 8(3), 2315-2320. [Link]
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Feng, X., et al. (2024). Bipyridine- N, N'-dioxides Catalysts: Design, Synthesis, and Application in Asymmetric Synthesis of 1 H-Pyrazolo[3,4- b]pyridine Analogues. Organic Letters, 26(17), 3487-3492. [Link]
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Trost, B. M. (2010). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. Accounts of chemical research, 43(1), 120-132. [Link]
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Gu, Q., & Zhang, X. (2016). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 7(5), 3224-3228. [Link]
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Housecroft, C. E., & Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(16), 2969. [Link]
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- 8. Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
Application Note & Protocols: Evaluating the Photocatalytic Activity of Ruthenium Complexes with 2,2'-Bipyridine, 1-oxide Ligands
Abstract
Ruthenium(II) polypyridyl complexes, particularly tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), are benchmark photocatalysts for a vast array of organic transformations.[1][2] The tunability of their photophysical and electrochemical properties through ligand modification is a cornerstone of modern photocatalyst design. This guide focuses on a specific, yet underexplored, modification: the use of 2,2'-Bipyridine, 1-oxide (bpyO) as a ligand. The introduction of an N-oxide moiety is a powerful strategy to modulate the electronic properties of the complex, offering a potential pathway to enhance catalytic efficiency or unlock new reactivity.
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and evaluation of the photocatalytic activity of ruthenium complexes featuring the this compound ligand. As literature on this specific ligand is emerging, this guide is structured to provide both a theoretical framework for understanding the ligand's effects and robust, self-validating protocols for empirical evaluation against established standards.
Introduction: The Rationale for Ligand N-Oxidation
The photocatalytic cycle of a [Ru(bpy)₃]²⁺-type complex relies on its ability to absorb visible light, generating a long-lived metal-to-ligand charge transfer (MLCT) excited state. This excited state can then engage in single-electron transfer (SET) with a substrate, acting as either a potent oxidant or reductant before being regenerated in a catalytic cycle.
The introduction of an N-oxide group to the bipyridine framework is a strategic chemical modification intended to fine-tune the catalyst's core properties.
Causality Behind the Choice of N-Oxide Ligands:
-
Electronic Tuning: Pyridine N-oxides are known to be more π-accepting and σ-donating than their parent pyridines. In a coordinated complex, the N-oxide functionality acts as a net electron-withdrawing group. This is expected to:
-
Stabilize the Ruthenium d-orbitals: This makes the Ru(II) center more difficult to oxidize, thereby increasing the Ru(III)/Ru(II) redox potential. An increase in this potential enhances the oxidizing power of the excited state catalyst.[3][4]
-
Lower the Ligand's π Orbital Energy:* The MLCT transition involves the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital.[5] Lowering the energy of the bpyO π* LUMO can red-shift the complex's absorption spectrum, potentially improving its ability to capture lower-energy visible light.
-
-
Modified Steric Profile: The N-oxide group introduces additional steric bulk and a polar site for potential secondary interactions (e.g., hydrogen bonding), which could influence substrate binding or catalyst stability.
This guide provides the necessary protocols to synthesize these novel complexes and quantitatively assess whether these theoretical advantages translate into improved photocatalytic performance.
Synthesis and Characterization of a Model Complex: [Ru(bpy)₂(bpyO)]²⁺
To evaluate the effect of the N-oxide ligand, a heteroleptic complex such as [Ru(bpy)₂(bpyO)]²⁺ is an ideal starting point, as it allows for direct comparison with the parent [Ru(bpy)₃]²⁺ under identical conditions.
Protocol 2.1: Synthesis of Ru(bpy)₂(bpyO)₂
This protocol is adapted from standard procedures for synthesizing heteroleptic ruthenium polypyridyl complexes.[6][7]
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (precursor)
-
This compound (bpyO)
-
Ethanol/Water (3:1 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus, Schlenk line
Procedure:
-
Complexation:
-
In a 100 mL round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 mmol) in 40 mL of a 3:1 ethanol/water mixture.
-
Add this compound (1.1 mmol, 1.1 eq.).
-
Deoxygenate the mixture by bubbling with argon for 15 minutes.
-
Heat the mixture to reflux under an argon atmosphere for 4-6 hours. The solution color should change from deep purple to a clear, deep orange/red.
-
Scientific Rationale: The refluxing in a coordinating solvent mixture facilitates the substitution of the chloride ligands with the bpyO ligand. Using a slight excess of bpyO drives the reaction to completion. The inert atmosphere prevents oxidation of the Ru(II) center during the reaction.
-
-
Purification and Salt Metathesis:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol via rotary evaporation.
-
Add 50 mL of deionized water to the remaining aqueous solution and filter to remove any unreacted starting material or insoluble impurities.
-
To the clear filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise with vigorous stirring until no further precipitation is observed. The product will precipitate as the hexafluorophosphate salt.
-
Scientific Rationale: The PF₆⁻ salt is significantly less soluble in water than the initial chloride salt, allowing for efficient precipitation and isolation of the desired complex.
-
Cool the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the solid sequentially with cold deionized water (3 x 10 mL) and diethyl ether (2 x 10 mL).
-
Dry the resulting orange/red powder under high vacuum.
-
Protocol 2.2: Essential Characterization
Characterization is critical to confirm the identity and purity of the synthesized complex.
| Technique | Purpose & Expected Outcome |
| ¹H NMR | Confirm the coordination of both bpy and bpyO ligands. The asymmetric nature of the heteroleptic complex will result in a complex splitting pattern with distinct signals for each proton. |
| ESI-MS | Determine the mass-to-charge ratio to confirm the molecular weight of the cation, [Ru(bpy)₂(bpyO)]²⁺. |
| UV-Vis Spectroscopy | Characterize the electronic absorption spectrum. Identify the π-π* transitions in the UV region and the key MLCT band in the visible region (~450-480 nm). Compare λₘₐₓ to [Ru(bpy)₃]²⁺. |
| Cyclic Voltammetry (CV) | Measure the ground-state redox potentials (Ru³⁺/²⁺ and ligand-based reductions). This is crucial for calculating excited-state potentials and understanding the thermodynamic driving forces of the photocatalytic cycle. |
The Photocatalytic Mechanism and Key Parameters
The general mechanism for photoredox catalysis by ruthenium complexes can proceed via two primary pathways: oxidative quenching and reductive quenching. The viability of either pathway depends on the redox potentials of the catalyst and the substrate.
Caption: General photocatalytic cycles for Ru(II) complexes.
Table 1: Comparison of Key Photophysical and Electrochemical Parameters
This table should be populated with experimental data obtained from Protocol 2.2 and compared against a known standard.
| Parameter | [Ru(bpy)₃]²⁺ (Standard) | [Ru(bpy)₂(bpyO)]²⁺ (Experimental) | Significance & Impact of N-Oxide |
| λₘₐₓ (MLCT Band) | ~452 nm[1] | [Experimental Value] | A red-shift indicates better absorption of visible light. |
| E⁰(Ru³⁺/²⁺) | ~+1.26 V vs SCE | [Experimental Value] | An increase indicates a more oxidizing catalyst. |
| E⁰(Ru²⁺/⁺) | ~-1.33 V vs SCE | [Experimental Value] | A shift indicates a change in reducing power. |
| E⁰⁰ (Excited State Energy) | ~2.12 eV | [Experimental Value] | Calculated from absorption/emission spectra; determines the total energy available for redox reactions. |
| E (Ru³⁺/²⁺) | ~+0.79 V vs SCE | [Calculated Value] | Excited-state oxidizing power. E(Ru³⁺/²⁺) = E⁰(Ru³⁺/²⁺) - E⁰⁰ |
| E (Ru²⁺/⁺) | ~-0.81 V vs SCE | [Calculated Value] | Excited-state reducing power. E(Ru²⁺/⁺) = E⁰(Ru²⁺/⁺) + E⁰⁰ |
| Φₑₘ (Emission Quantum Yield) | ~0.042 (in H₂O)[1] | [Experimental Value] | Indicates the efficiency of light emission vs. other deactivation pathways. |
| τ (Excited-State Lifetime) | ~600 ns (in CH₃CN) | [Experimental Value] | A longer lifetime provides a greater opportunity for the excited state to react with substrates. |
Application Protocol: Evaluating Photocatalytic Activity
A model reaction is essential for quantifying the performance of the new catalyst. The oxidation of thioanisole to thioanisole oxide is an excellent choice as it can proceed via an oxidative quenching cycle and is relevant to synthetic and pharmaceutical chemistry.[8]
Caption: Workflow for evaluating photocatalyst performance.
Protocol 4.1: Photooxidation of Thioanisole
Objective: To quantify the conversion, yield, and turnover number (TON) for the oxidation of thioanisole to its corresponding sulfoxide using [Ru(bpy)₂(bpyO)]²⁺ as the photocatalyst and O₂ (from air) as the terminal oxidant.
Materials:
-
₂ (Catalyst)
-
₂ (Standard Catalyst for comparison)
-
Thioanisole (Substrate)
-
Dodecane (Internal Standard for GC analysis)
-
Acetonitrile (MeCN), HPLC grade
-
4 mL screw-cap vials with PTFE septa
-
Visible light photoreactor (e.g., blue LED strip, λ ≈ 450 nm, with fan)
Procedure:
-
Stock Solution Preparation:
-
Catalyst Stock (0.5 mM): Accurately weigh and dissolve the required amount of ₂ in acetonitrile. Self-validation: Ensure complete dissolution and protect from light.
-
Substrate Stock (0.2 M): Prepare a solution of thioanisole (0.2 M) and dodecane (0.1 M) in acetonitrile.
-
-
Reaction Setup (Perform in triplicate for statistical validity):
-
To a 4 mL vial, add 1.0 mL of the Substrate Stock solution (final conc: Thioanisole 0.1 M, Dodecane 0.05 M).
-
Add 1.0 mL of the Catalyst Stock solution (final conc: Catalyst 0.25 mM, 0.25 mol%).
-
The total reaction volume is 2.0 mL.
-
Seal the vial with a screw cap. Do not deoxygenate; this reaction uses ambient O₂ dissolved in the solvent.
-
-
Control Reactions (Crucial for Self-Validation):
-
"No Light" Control: Prepare one vial as in step 2, but wrap it completely in aluminum foil before placing it in the photoreactor. Expected result: No or negligible conversion. This confirms light is necessary for the reaction.
-
"No Catalyst" Control: Prepare one vial with 1.0 mL of the Substrate Stock and 1.0 mL of pure acetonitrile (no catalyst). Expected result: No conversion. This confirms the ruthenium complex is the active catalyst.
-
-
Photocatalysis:
-
Place all vials (including controls) in the photoreactor. Position them at a consistent distance from the light source.
-
Turn on the light source and a cooling fan to maintain a constant temperature (e.g., 25 °C).
-
Irradiate for a set time course (e.g., take samples at t = 0, 1, 2, 4, 8, and 24 hours).
-
-
Sampling and Analysis:
-
At each time point, withdraw a ~50 µL aliquot from each vial using a microsyringe.
-
Immediately dilute the aliquot into a GC vial containing 1 mL of ethyl acetate to quench the reaction.
-
Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product and by GC-FID to quantify the consumption of thioanisole and the formation of thioanisole oxide relative to the dodecane internal standard.
-
Data Analysis
-
Conversion (%): Calculated from the decrease in the thioanisole peak area relative to the internal standard. Conversion % = (1 - [Area_substrate(t) / Area_IS(t)] / [Area_substrate(0) / Area_IS(0)]) * 100
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst. TON = moles of product / moles of catalyst
-
Turnover Frequency (TOF): The turnover number per unit of time (e.g., h⁻¹), typically calculated from the initial linear reaction rate.
Conclusion and Outlook
This guide provides a systematic and robust framework for the synthesis, characterization, and performance evaluation of novel ruthenium photocatalysts bearing this compound ligands. By meticulously following these protocols, researchers can generate high-quality, reproducible data to rationally assess the impact of N-oxide modification. The comparison of photophysical and catalytic data against the benchmark [Ru(bpy)₃]²⁺ will elucidate the structure-activity relationships, paving the way for the intelligent design of next-generation photocatalysts for applications in organic synthesis, materials science, and drug development.
References
-
Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents. National Institutes of Health.[Link]
-
Preparation and spectroscopic, electrochemical and photophysical properties of mono-, di-nuclear and mixed-valence species derived from the photosensitizing group (2,2′-bipyridine)(2,2′:6′,2″-terpyridine)ruthenium(II). Royal Society of Chemistry.[Link]
-
Binding and Activation of N2O at Transition Metal Centers: Recent Mechanistic Insights. National Institutes of Health.[Link]
-
Synthesis and study of a mixed-ligand ruthenium(II) complex in its ground and excited states: bis(2,2′-bipyridine)(dipyrido[3,2-a : 2′,3′-c]phenazine-N4N5)ruthenium(II). Royal Society of Chemistry.[Link]
-
Synthesis, crystal structure, electrochemical properties, and photophysical characterization of ruthenium(II) 4,4′-dimethoxy-2,2′-bipyridine polypyridine complexes. Taylor & Francis Online.[Link]
-
New ruthenium(ii) complexes with quinone diimine and substituted bipyridine as inert ligands: synthesis, characterization, mechanism of action, DNA/HSA binding affinity and cytotoxic activity. Royal Society of Chemistry.[Link]
-
Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. University of Arkansas ScholarWorks.[Link]
-
Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)₂(SCN)₂, Ru(dmbpy)(CO)₂Cl₂, and Ru(dmbpy)(CO)₂(NCS)H (bpy = 2,2'-Bipyridine; dmbpy = 6,6'-Dimethyl-2,2'-bipyridine). ACS Publications.[Link]
-
Enhancing Photoredox Catalysis in Aqueous Environments: Ruthenium Aqua Complex Derivatization of Graphene Oxide and Graphite Rods for Efficient Visible-Light-Driven Hybrid Catalysts. National Institutes of Health.[Link]
-
Tris(2,2'-bipyridyl)ruthenium(II). Oregon Medical Laser Center.[Link]
-
Unusual Photophysical Properties of a Ruthenium(II) Complex Related to . ResearchGate.[Link]
-
Novel Heteroleptic Ruthenium(II) Complexes with 2,2′- Bipyridines Containing a Series of Electron-Donor and Electron-Acceptor Substituents in 4,4′-Positions: Syntheses, Characterization, and Application as Sensitizers for ZnO Nanowire-Based Solar Cells. ACS Publications.[Link]
-
Transition metal complexes of N2O. ResearchGate.[Link]
-
Photostable Ruthenium(II) Isocyanoborato Luminophores and Their Use in Energy Transfer and Photoredox Catalysis. National Institutes of Health.[Link]
-
Converting between the oxides of nitrogen using metal–ligand coordination complexes. Royal Society of Chemistry.[Link]
-
Tris(2,2'-bipyridine)ruthenium(II)-sensitized photooxidation of phenols. Environmental effects on electron transfer yields and kinetics. ACS Publications.[Link]
-
Improving Photocatalytic Activity by Appending a Quinone to Ruthenium Polypyridyl Complex. University of Arkansas ScholarWorks.[Link]
-
Electronic Spectra of Transition Metal Complexes. Dalal Institute.[Link]
-
Electronic Spectroscopy of Transition Metal Complexes. University of Illinois Urbana-Champaign.[Link]
-
Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. Royal Society of Chemistry.[Link]
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Application Note: Synthesis of Functionalized 2,2'-Bipyridine, 1-Oxide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, renowned for its robust chelating ability with a vast array of metal ions. The introduction of an N-oxide functionality to one or both nitrogen atoms dramatically alters the electronic and steric properties of the ligand, unlocking new avenues in synthesis and application. The N-oxide group, being a strong hydrogen bond acceptor and possessing a unique redox nature, enhances the utility of these derivatives.[1][2] Functionalized 2,2'-bipyridine, 1-oxide derivatives are now pivotal in the development of advanced catalysts, n-type polymer semiconductors, and novel therapeutic agents.[3][4] Specifically in medicinal chemistry, the N-oxide motif can improve pharmacokinetic properties like solubility and membrane permeability, and is integral to the design of hypoxia-activated prodrugs.[1][5][6]
This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable compounds, complete with detailed, field-proven protocols and an exploration of their applications.
Section 1: Core Synthesis: N-Oxidation of the 2,2'-Bipyridine Scaffold
The foundational step in synthesizing these derivatives is the direct oxidation of a 2,2'-bipyridine nitrogen atom. This transformation is an electrophilic oxidation, where the lone pair of electrons on the pyridine nitrogen attacks an oxygen-donating reagent.
Causality of Reagent Choice: The selection of an oxidizing agent is critical and depends on the substrate's electronic properties and the desired selectivity (mono- vs. di-oxidation). Peroxy acids are common choices due to their electrophilic oxygen atom.
| Reagent | Typical Solvent | Temp. (°C) | Advantages | Disadvantages & Considerations |
| m-CPBA | Chloroform, DCM | RT - 40 | High reactivity, good solubility.[4] | Can lead to di-oxidation if stoichiometry is not controlled; acidic byproduct requires neutralization.[7] |
| Hydrogen Peroxide | Acetic Acid / H₂O | 70-80 | Cost-effective, atom-economical.[8] | Requires heating; can be less selective for complex substrates. |
| Dimethyldioxirane (DMD) | Acetone | RT | Mild conditions, avoids peroxide intermediates. | Must be prepared in situ. |
| Oxone® (KHSO₅) | Water/Methanol | RT | Water-soluble, easy workup. | Can be aggressive, potentially leading to over-oxidation. |
The primary challenge is achieving selective mono-N-oxidation. The first N-oxidation deactivates the bipyridine system towards further electrophilic attack, making the second oxidation slower. However, with strong oxidants or prolonged reaction times, the formation of the 1,1'-dioxide is common.[4] Careful control over oxidant stoichiometry (typically 1.0-1.5 equivalents for mono-oxidation) is paramount.[4]
Section 2: Strategic Approaches to Functionalization
There are two primary strategic pathways to arrive at a functionalized this compound: Pre-Functionalization and Post-Functionalization . The choice depends on the desired functional group and its compatibility with oxidation or subsequent reaction conditions.
Pre-Functionalization Strategy
This approach involves synthesizing the desired N-oxide from a 2,2'-bipyridine that already bears the required functional groups. This is often the most straightforward route, particularly when the functional groups are stable to the oxidizing conditions. A prime example is the synthesis of halogenated derivatives which serve as versatile building blocks for further modification.
The synthesis of 5,5'-dibromo-[2,2'-bipyridine] 1-oxide (BPyO) and its corresponding 1,1'-dioxide (BPyDO) exemplifies this strategy, where the commercially available 5,5'-dibromo-2,2'-bipyridine is oxidized using m-CPBA.[4] This method ensures precise placement of the functional groups prior to the N-oxidation step.
Post-Functionalization Strategy
In this more advanced strategy, the parent this compound is used as the substrate for introducing functionality. The N-oxide group is not merely a passive component; it actively directs subsequent reactions. It acts as an activating group, increasing the electron density at the C2 and C4 positions and making them susceptible to electrophilic substitution and organometallic C-H activation.[9][10]
Palladium-catalyzed C-H functionalization has proven highly effective, allowing for the direct and highly regioselective ortho-alkenylation and arylation of pyridine N-oxides.[11] This approach avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical route to complex derivatives.[11]
Synthesis of Axially Chiral Derivatives
Functionalized bipyridine N,N'-dioxides with axial chirality are powerful Lewis base catalysts in asymmetric synthesis.[12][13][14] Their synthesis is a specialized area that often relies on the oxidative coupling of chiral pyridine N-oxide precursors.[12][15] These methods can yield atropisomeric N,N'-dioxides with high chemo- and stereoselectivity, which are then employed as organocatalysts in reactions like the asymmetric allylation of aldehydes.[16][17][18]
Section 3: Detailed Experimental Protocols
Safety Precaution: meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive when impure or subjected to shock or friction.[19] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform reactions in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound via m-CPBA Oxidation
This protocol describes the selective mono-N-oxidation of 2,2'-bipyridine.
-
Materials:
-
2,2'-Bipyridine (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 equiv)
-
Chloroform (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
-
-
Procedure:
-
Dissolve 2,2'-bipyridine in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.[4] Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, dilute the reaction mixture with chloroform.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This step is crucial to remove the m-chlorobenzoic acid byproduct.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by silica gel column chromatography.
-
Elute with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to separate the desired mono-oxide from unreacted starting material and the di-oxide byproduct.
-
Combine the fractions containing the product and evaporate the solvent to yield this compound as a solid. Expected yield: ~80-90%.[4]
-
Protocol 2: Synthesis of 5,5'-Dibromo-[2,2'-bipyridine] 1,1'-dioxide (Pre-Functionalization Example)
This protocol details the di-oxidation of a pre-functionalized bipyridine.
-
Materials:
-
5,5'-Dibromo-2,2'-bipyridine (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 4.0 equiv)[4]
-
Chloroform (anhydrous)
-
Methanol for recrystallization
-
-
Procedure:
-
Dissolve 5,5'-dibromo-2,2'-bipyridine in anhydrous chloroform.
-
Add m-CPBA (4.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3 days.[4] The extended reaction time and excess oxidant are necessary to drive the reaction to the di-oxide.
-
After 3 days, a precipitate will have formed. Collect the solid by filtration.
-
Wash the solid with chloroform to remove soluble impurities.
-
-
Purification:
-
The crude solid product can be further purified by recrystallization from a suitable solvent like methanol to afford the pure 5,5'-dibromo-[2,2'-bipyridine] 1,1'-dioxide. Expected yield: ~65-70%.[4]
-
Section 4: Characterization
The successful synthesis of this compound derivatives is confirmed using standard analytical techniques:
-
¹H NMR: The formation of the N-oxide bond deshields the protons on the oxidized pyridine ring. Protons ortho to the N-oxide group (e.g., H6) typically show a significant downfield shift compared to the parent bipyridine.
-
¹³C NMR: Carbon atoms adjacent to the N-oxide (C2 and C6) also experience a characteristic shift in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): ESI-MS or other soft ionization techniques will show the expected molecular ion peak (M+H)⁺ corresponding to an increase of 16 amu per N-oxide group.
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the N-O stretch is typically observed in the range of 1200-1300 cm⁻¹.
Section 5: Applications in Research and Drug Development
The unique properties of functionalized 2,2'-bipyridine, 1-oxides make them highly valuable across multiple scientific disciplines.
-
Asymmetric Catalysis: Chiral bipyridine N,N'-dioxides are highly effective Lewis base organocatalysts, particularly for reactions involving organosilicon reagents due to the high oxygen-silicon affinity.[3] They have been successfully applied in asymmetric allylations, propargylations, and aldol reactions, delivering high enantioselectivity.[3][14][16]
-
Coordination Chemistry & Materials Science: The N-oxide group acts as a hard oxygen donor, complementing the softer nitrogen donor of the unoxidized ring.[20][21] This ambidentate nature allows for the construction of novel coordination polymers and metal-organic frameworks with unique structural and photoluminescent properties.[20][22] Furthermore, their strong electron-deficient character makes them excellent building blocks for n-type organic semiconductors.[4]
-
Medicinal Chemistry: The N-oxide moiety is a "privileged scaffold" in drug design.[5] It can enhance aqueous solubility, modulate lipophilicity, and alter metabolic pathways.[1][2] Critically, many heteroaromatic N-oxides are reduced enzymatically in vivo, a property exploited in the design of hypoxia-activated prodrugs that target the oxygen-deficient microenvironments of solid tumors.[1][6][23]
References
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Fukazawa, Y., Vaganov, V. Y., Shipilovskikh, S. A., Rubtsov, A. E., & Malkov, A. V. (2019). Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides by Oxidative Coupling. Organic Letters, 21(12), 4798–4802. [Link]
-
Malkov, A. V., et al. (2019). Stereoselective Synthesis of Atropisomeric Bipyridine N,N′-Dioxides by Oxidative Coupling. ACS Publications. [Link]
-
Ang, H. T., Miao, Y., Ravelli, D., & Wu, J. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. [Link]
-
You, J., & Daugulis, O. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(4), 1120–1121. [Link]
-
Vaganov, V. Y., et al. (2019). PREPARATION A SERIES OF ATROPISOMERIC BIPY-DIOXIDES BY OXIDATIVE COUPLING AND THEIR APPLICATION IN ASYMMETRIC CATALYSIS. ResearchGate. [Link]
-
Ang, H. T., et al. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Publications. [Link]
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Spickschen, L. F. V., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
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Wang, D., et al. (2021). Recent Advances in the Synthesis of C2‐Functionalized Pyridines and Quinolines Using N‐Oxide Chemistry. ResearchGate. [Link]
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Fukazawa, Y., et al. (2019). Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides by Oxidative Coupling. ResearchGate. [Link]
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Gakiya-Teruya, M., et al. (2023). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications. [Link]
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Boyd, D. R., et al. (2010). Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. Organic & Biomolecular Chemistry. [Link]
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Spickschen, L. F. V., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ResearchGate. [Link]
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Vaganov, V. Y., et al. (2021). Synthesis of atropisomeric bipyridine N,N'‐dioxides 7. ResearchGate. [Link]
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Wrzeszcz, Z., & Siedlecka, R. (2020). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. PubMed. [Link]
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Boyd, D. R., et al. (2010). Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and as... Organic & Biomolecular Chemistry. [Link]
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ChemicalBook. (2024). This compound. [Link]
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Nakajima, M., et al. (2002). A Novel Axially Chiral 2,2'-Bipyridine N,N'-Dioxide. Its Preparation and Use for Asymmetric Allylation of Aldehydes with Allyl(trichloro)silane as a Highly Efficient Catalyst. Organic Letters. [Link]
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Toma, O., et al. (2012). N-oxide-4,4′-bipyridine, a forgotten ligand in coordination chemistry: structure–photoluminescence property relationships in 2D and 1D lead-coordination polymers. RSC Publishing. [Link]
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Janiak, C., et al. (2002). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications. [Link]
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The Art of Synthesizing 2,2'-Bipyridine: A Chemical Endeavor. (n.d.). LinkedIn. [Link]
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Moustafa, M. E., Boyle, P. D., & Puddephatt, R. J. (2014). Carbon–Hydrogen versus Nitrogen–Oxygen Bond Activation in Reactions of N-Oxide Derivatives of 2,2′-Bipyridine and 1,10-Phenanthroline with a Dimethylplatinum(II) Complex. Organometallics. [Link]
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Application Notes and Protocols: NMR Spectroscopy for the Characterization of 2,2'-Bipyridine, 1-oxide Complexes
Abstract
This technical guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary analytical tool for the structural elucidation and characterization of metal complexes featuring the 2,2'-Bipyridine, 1-oxide (bpyO) ligand. 2,2'-Bipyridine is a foundational ligand in coordination chemistry, and the introduction of an N-oxide functionality significantly alters its electronic and steric properties, offering versatile coordination modes.[1][2] This document details the underlying principles, provides step-by-step experimental protocols for both 1D and 2D NMR techniques, and offers expert insights into spectral interpretation for researchers, chemists, and professionals in drug development. The methodologies described herein are designed to be self-validating, ensuring robust and reliable characterization of these important coordination compounds.
Introduction: The Versatility of this compound in Coordination Chemistry
2,2'-Bipyridine (bpy) is one of the most ubiquitous ligands in coordination chemistry, renowned for its capacity to form stable chelate complexes with a wide range of metal ions.[2][3] Its discovery by Fritz Blau in 1888 laid the groundwork for significant advancements in supramolecular chemistry, catalysis, and materials science.[1][2]
The strategic modification of the bipyridine scaffold by introducing an N-oxide group to create this compound (bpyO) expands its coordination capabilities.[1][4] The N-oxide moiety introduces an additional potential coordination site (the oxygen atom), which can lead to diverse binding modes and the formation of polynuclear or bridged complexes.[1] Furthermore, the N-oxide group electronically perturbs the pyridine ring system, influencing the photophysical and catalytic properties of the resulting metal complexes.[1] Given this complexity and versatility, a robust and detailed characterization method is paramount. NMR spectroscopy stands out as an exceptionally powerful technique for elucidating the precise structure of these complexes in solution.[1]
This guide will focus primarily on the characterization of diamagnetic complexes, as their sharp NMR signals and predictable spectral patterns are amenable to standard high-resolution NMR techniques. A brief discussion on the challenges and considerations for paramagnetic complexes will also be included.
Foundational Principles: What NMR Reveals About bpyO Complexation
NMR spectroscopy provides a detailed picture of the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. For bpyO complexes, the key insights are derived from changes in the ligand's NMR spectrum upon coordination to a metal center.
-
Chemical Shift (δ): The position of an NMR signal indicates the electronic environment of a nucleus. Upon complexation, the electron density around the bpyO ligand is redistributed. This causes significant Coordination-Induced Shifts (CIS) , where proton and carbon signals shift from their positions in the free ligand spectrum. The direction (upfield or downfield) and magnitude of these shifts provide direct evidence of metal-ligand interaction and can help identify the coordination site. For instance, protons and carbons nearest to the coordination site typically experience the largest shifts.[5]
-
Scalar Coupling (J-coupling): J-coupling, which manifests as signal splitting (e.g., doublets, triplets), reveals through-bond connectivity between adjacent nuclei. While the coupling patterns are primarily dictated by the pyridine ring structure, subtle changes in coupling constants can occur upon coordination due to alterations in bond angles and lengths.
-
Symmetry and Equivalence: In the free bpyO ligand, the two pyridine rings may be chemically equivalent, leading to a simpler spectrum. Upon coordination, especially in an asymmetric fashion, this symmetry can be broken. Protons and carbons on the two rings may become chemically non-equivalent, resulting in a more complex spectrum with a greater number of distinct signals. Analyzing this change in symmetry is crucial for determining the binding mode.[6][7]
Experimental Workflow and Protocols
A systematic approach combining 1D and 2D NMR experiments is essential for the unambiguous characterization of bpyO complexes.
Caption: General experimental workflow for NMR characterization.
Protocol 1: Sample Preparation
Causality: The quality of the NMR spectrum is directly dependent on the quality of the sample. The choice of solvent is critical to ensure the complex is fully dissolved, preventing signal broadening from aggregation. An internal standard provides a stable reference point (0 ppm) for accurate chemical shift determination.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the complex is readily soluble (~5-10 mg/mL). Common choices include DMSO-d₆, CDCl₃, D₂O, or acetone-d₆. Perform solubility tests with non-deuterated solvents first to avoid wasting expensive materials.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound complex into a clean, dry vial. For ¹³C NMR, a higher concentration may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently sonicate the sample to ensure complete dissolution.
-
Internal Standard: Add a small amount (1-2 µL) of an internal standard, typically Tetramethylsilane (TMS), directly to the solution. Note: For samples in D₂O, a water-soluble standard like DSS or TSP is required.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube using a pipette. Ensure there are no solid particles.
-
Control Sample: It is imperative to prepare a separate NMR sample of the free this compound ligand under identical solvent and concentration conditions. This control is essential for accurately determining coordination-induced shifts.
Protocol 2: 1D NMR Data Acquisition
-
¹H NMR Spectrum:
-
Objective: To obtain a high-resolution overview of all proton environments in the molecule.
-
Typical Parameters (300-500 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~12-15 ppm (centered around 5-6 ppm).
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64 scans, depending on concentration.
-
-
-
¹³C{¹H} NMR Spectrum:
-
Objective: To identify all unique carbon environments. The {¹H} indicates proton decoupling, which collapses C-H coupling, resulting in sharp singlet signals for each carbon.
-
Typical Parameters:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~200-220 ppm (centered around 100 ppm).
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans or more. Acquisition can take from 30 minutes to several hours.
-
-
Protocol 3: 2D NMR for Unambiguous Assignment
2D NMR is often essential for complexes where signal overlap in the 1D spectrum makes assignment difficult.[8][9]
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Unveiling the N-O Bond: A Detailed Guide to the FTIR Analysis of 2,2'-Bipyridine, 1-oxide
<APPLICATION NOTE
Abstract
This application note provides a comprehensive guide for the characterization of the N-O functional group in 2,2'-Bipyridine, 1-oxide using Fourier Transform Infrared (FTIR) spectroscopy. We delve into the theoretical underpinnings of the N-O stretching vibration, present detailed, field-proven protocols for sample preparation and analysis, and offer insights into spectral interpretation. Methodologies for both solid-state analysis via Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique are described in detail, ensuring researchers, scientists, and drug development professionals can achieve high-quality, reproducible results. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower users with a deep understanding of the technique.
Principle of Analysis: The N-O Stretching Vibration
The N-O bond in heterocyclic N-oxides like this compound presents a characteristic and informative absorption band in the mid-infrared region of the electromagnetic spectrum. This absorption arises from the stretching vibration of the N-O bond, a movement that causes a significant change in the molecule's dipole moment, making it a strong absorber of infrared radiation.
The N-O group is zwitterionic, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen (N⁺-O⁻). The frequency of this stretching vibration, denoted as ν(N-O), is sensitive to the electronic and structural environment of the molecule. For many aromatic N-oxides, this strong absorption band is typically observed in the 1200-1300 cm⁻¹ range. For instance, a related compound, 4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide, is expected to show a strong N→O stretching vibration near 1260–1280 cm⁻¹.[1] Factors that can influence the precise wavenumber of the ν(N-O) band include:
-
Electron-donating/withdrawing groups: Substituents on the bipyridine rings can alter the electron density around the N-O bond, affecting its bond strength and, consequently, its vibrational frequency.[1]
-
Hydrogen Bonding: In the presence of protic solvents or moisture, the oxygen atom can act as a hydrogen bond acceptor. This interaction weakens the N-O bond, typically causing a shift of the ν(N-O) band to a lower frequency (red shift).
-
Coordination to Metal Ions: The N-oxide oxygen is a strong ligand for metal ions. Coordination to a metal center typically shifts the ν(N-O) frequency, providing valuable information about ligand-metal interactions.[2][3][4]
Instrumentation and Materials
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., equipped with a DTGS or MCT detector).
-
For Protocol A: Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide).[5]
-
For Protocol B: Hydraulic press and a KBr pellet die set (e.g., 13 mm diameter).[6][7]
Materials:
-
This compound (Sample).
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven (e.g., at 100-110°C for several hours) and stored in a desiccator to prevent moisture absorption.[6][8]
-
Spatula.
-
Solvents for cleaning (e.g., isopropanol, ethanol).
Experimental Protocols
A critical aspect of obtaining a high-quality FTIR spectrum is proper sample preparation.[9][10] We present two robust methods for the analysis of solid this compound.
Protocol A: Attenuated Total Reflectance (ATR) - The Rapid Screening Method
ATR is the most widely used sampling technique for FTIR due to its speed and minimal sample preparation.[11][12][13] It is a surface-sensitive technique where the IR beam interacts with the first few microns of the sample placed in direct contact with a high-refractive-index crystal.[11][13][14]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Use a soft tissue dampened with a volatile solvent like isopropanol to wipe the crystal surface. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the absorbance of the ambient atmosphere (H₂O, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.[15] A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, even pressure to the sample.[5][9] This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (scans, resolution) as the background.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal surface as described in step 2.
Causality Check: Why is pressure important in ATR? The evanescent wave, the portion of IR light that penetrates the sample, decays exponentially from the crystal surface.[11][13] Applying pressure maximizes the contact area and minimizes air gaps, ensuring the evanescent wave interacts effectively with the sample, leading to a better signal-to-noise ratio.
Protocol B: KBr Pellet - The Classic Transmission Method
The KBr pellet technique is a traditional transmission method that provides excellent data for quantitative and qualitative analysis.[12] It involves dispersing the sample in an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.[6]
Step-by-Step Methodology:
-
Prepare KBr: Use spectroscopy-grade KBr that has been thoroughly dried to prevent water absorption, which shows strong IR bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[6]
-
Sample Grinding: In an agate mortar, grind approximately 1-2 mg of this compound to a very fine powder.[9][16] The particle size should be less than the wavelength of the IR light to minimize scattering (Christiansen effect).[16]
-
Mixing: Add ~100-200 mg of the dried KBr powder to the mortar.[9][15] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous.
-
Loading the Die: Transfer the powder mixture into the sleeve of a clean, dry pellet die. Distribute it evenly.
-
Pressing the Pellet: Place the die into a hydraulic press. Apply pressure gradually up to 8-10 metric tons for a 13 mm die.[7][17] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a solid, transparent disc.[6] Some die sets allow for the application of a vacuum during pressing to remove trapped air and moisture.[17]
-
Pellet Inspection: Carefully remove the pellet from the die. A good pellet is thin and transparent or translucent. If it is opaque or thick, the spectrum quality will be poor.
-
Analysis: Place the KBr pellet into the sample holder in the FTIR spectrometer's sample compartment.
-
Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹ with 16-32 scans at 4 cm⁻¹ resolution. A background spectrum should be collected with an empty sample holder or a pure KBr pellet.[12]
Causality Check: Why use an agate mortar? Agate is a very hard, non-porous material that prevents contamination of the sample, unlike softer glass mortars which can shed particles into the mixture.
Visualization and Data Presentation
Experimental Workflow Diagram
The following diagram illustrates the generalized workflow for obtaining an FTIR spectrum for analysis.
Caption: General workflow for FTIR analysis of this compound.
Data Interpretation and Expected Results
The primary goal of this analysis is the identification and characterization of the N-O stretching vibration.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N⁺-O⁻ | Stretching (ν) | ~1200 - 1300 | Strong | This is the key band of interest. Its position is sensitive to the molecular environment. |
| C=C, C=N | Ring Stretching | ~1400 - 1610 | Medium to Strong | Characteristic of the bipyridine ring structure.[18][19] |
| C-H | Aromatic Stretching | ~3000 - 3100 | Medium to Weak | Typical for aromatic compounds. |
| C-H | Aromatic Bending (out-of-plane) | ~700 - 900 | Strong | Can provide information on ring substitution patterns. |
Spectral Analysis:
-
Peak Identification: After acquiring the spectrum, locate the strongest bands. The ν(N-O) stretch is expected to be one of the most intense absorptions in the 1300-1200 cm⁻¹ region.
-
Comparison: Compare the obtained spectrum with reference spectra if available. The NIST Chemistry WebBook is a valuable resource for reference data, though specific data for the N-oxide may be limited.[20]
-
Interpretation of Shifts:
-
A lower-than-expected frequency for ν(N-O) could indicate the presence of moisture (hydrogen bonding) in the sample or KBr.
-
A higher-than-expected frequency could be due to coupling with other vibrational modes or specific solid-state packing effects.
-
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, incorporate the following validation steps:
-
Instrument Performance Qualification (PQ): Regularly check the spectrometer's performance using a polystyrene standard. The peak positions should be within the accepted tolerance.
-
Background Check: Before interpreting the sample spectrum, always examine the background spectrum. Significant water vapor (broad bands ~3700 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) or CO₂ (~2349 cm⁻¹) peaks can indicate an improper purge of the instrument.
-
Reproducibility: For the KBr method, prepare two or three pellets from the same sample batch. The peak positions and relative intensities should be highly consistent. Inconsistencies may point to issues with sample homogeneity or pellet preparation.[10][17]
-
Method Comparison: If possible, run the sample using both ATR and KBr methods. While not identical (due to differences in physical phenomena), the peak positions should be very similar. ATR peaks can sometimes be slightly shifted to lower wavenumbers compared to transmission spectra.
Conclusion
FTIR spectroscopy is a powerful, rapid, and non-destructive technique for confirming the presence and probing the electronic environment of the N-O bond in this compound. By following the detailed protocols for either ATR or KBr pellet analysis, researchers can obtain high-quality, reliable spectra. Careful attention to sample preparation and an understanding of the factors that influence the N-O stretching frequency are paramount for accurate spectral interpretation. This guide provides the foundational knowledge and practical steps necessary for professionals to confidently apply this technique in their research and development endeavors.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific and Academic Research. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific and Academic Research, 5(2), 26-38. Retrieved from [Link]
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Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
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Thornton, D. A., & Watkins, G. M. (1992). The Infrared Spectra (4000–50 cm−1) of Complexes of 2,2′-Bipyridine-N,N′-Dioxide and its Perdeuterated Analogue with Metal(II) Perchlorates of the First Transition Series. Journal of Coordination Chemistry, 25(4), 317-326. Retrieved from [Link]
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Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. Retrieved from [Link]
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Simpson, R. H., & Wilkins, R. G. (1962). Infrared Studies of 2,2'-Bipyridine N,N'-Dioxide and its Metal Complexes in the 3-38 μ Region. Inorganic Chemistry, 1(4), 973-975. Retrieved from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Vibrational Spectroscopic Investigation of 2,2'-Bipyridine Adsorbed on Loughlinite from Aqueous Suspensions. Retrieved from [Link]
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ResearchGate. (n.d.). (A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B) The UV-vis spectra of the Sm-complex in different solvents. Retrieved from [Link]
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Yarci, G. M., & Namli, H. (2007). Vibrational Spectroscopic Investigation of 2,2'-Bipyridine Adsorbed on Loughlinite from Aqueous Suspensions. Asian Journal of Chemistry, 19(6), 4333-4340. Retrieved from [Link]
-
Puranik, P. G., & Rao, K. V. (1955). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A, 41, 215-219. Retrieved from [Link]
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Rintoul, L., & Bottle, S. E. (2009). The vibrational group frequency of the N-O* stretching band of nitroxide stable free radicals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(2), 344-353. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2,2'-Bipyridine. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). The vibrational group frequency of the N–O stretching band of nitroxide stable free radicals. Retrieved from [Link]
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DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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MDPI. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Retrieved from [Link]
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Baran, E. J. (2003). Vibrational Spectra of the Layered Compound [(VO2)2(4,4-bipy)0.5(4,4'-Hbipy)(PO4)] · H2O. Zeitschrift für Naturforschung B, 58(5), 485-487. Retrieved from [Link]
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Application Notes and Protocols: UV-Vis Spectroscopy of 2,2'-Bipyridine, 1-oxide Metal Chelates
Introduction: The Significance of 2,2'-Bipyridine, 1-oxide in Coordination Chemistry
2,2'-Bipyridine (bpy) stands as one of the most foundational and extensively utilized ligands in the field of coordination chemistry.[1] Its ability to form stable chelate complexes with a wide range of metal ions has been instrumental in advancing our understanding of fundamental chemical processes, from the thermodynamics and kinetics of complexation to the intricate photophysical and electrochemical behaviors of metal complexes.[1] The introduction of an N-oxide functionality to the bipyridine scaffold, yielding this compound (bpyO), significantly modifies the electronic and steric properties of the ligand.[2][3] This modification enhances its versatility, opening new avenues for applications in catalysis, materials science, and importantly, in the design of novel therapeutic agents.[2][4]
The N-oxide group, by altering the electron density on the pyridine rings, influences the ligand's reactivity and the stability of its metal complexes.[2] This makes UV-Vis spectroscopy an invaluable tool for characterizing these metal chelates. The electronic transitions within the molecule, particularly the metal-to-ligand charge transfer (MLCT) bands, are highly sensitive to the nature of the metal ion, the coordination environment, and the solvent polarity.[5][6] Consequently, UV-Vis spectroscopy provides a powerful yet accessible method to probe the electronic structure and bonding within these complexes.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and UV-Vis spectroscopic characterization of this compound metal chelates. It offers not only detailed experimental protocols but also the underlying scientific principles that govern the observed spectral features.
Theoretical Background: Understanding the Electronic Spectra
The UV-Vis spectra of this compound metal chelates are typically characterized by two main types of electronic transitions:
-
Intraligand (π → π) Transitions:* These high-energy absorptions, usually observed in the ultraviolet region (below 350 nm), are characteristic of the bipyridine N-oxide ligand itself.[7] They arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.
-
Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions, often appearing in the visible region of the spectrum, are the hallmark of transition metal complexes with π-acceptor ligands like bpyO.[5] They involve the transfer of an electron from a metal-centered d-orbital to a low-lying π* orbital of the ligand. The energy (and thus the wavelength) of these transitions is highly dependent on the metal ion's identity, its oxidation state, and the overall coordination geometry.
The solvent environment can also significantly influence the position and intensity of these absorption bands, a phenomenon known as solvatochromism.[6][8] Polar solvents can stabilize either the ground or the excited state of the complex, leading to shifts in the absorption maxima.
Experimental Protocols
Part 1: Synthesis of a Representative Metal Chelate: [Cu(bpyO)₂]Cl₂
This protocol details the synthesis of a copper(II) chelate with this compound. This complex serves as an excellent model for demonstrating the principles of UV-Vis spectroscopic analysis.
Materials:
-
This compound (bpyO)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol (absolute)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution of Ligand: In a 50 mL round-bottom flask, dissolve 2 equivalents of this compound in 20 mL of absolute ethanol with gentle heating and stirring.
-
Dissolution of Metal Salt: In a separate beaker, dissolve 1 equivalent of CuCl₂·2H₂O in 10 mL of absolute ethanol.
-
Complexation: Slowly add the copper(II) chloride solution to the stirred solution of the ligand. A color change should be observed, indicating the formation of the complex.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture for 1-2 hours to ensure complete reaction.
-
Precipitation and Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If not, slowly add diethyl ether to the solution until a precipitate forms.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting solid in a desiccator under vacuum.
Part 2: UV-Vis Spectroscopic Analysis
This protocol outlines the steps for acquiring the UV-Vis spectrum of the synthesized metal chelate.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer
Materials:
-
Synthesized [Cu(bpyO)₂]Cl₂ complex
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or water)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of the [Cu(bpyO)₂]Cl₂ complex of a known concentration (e.g., 1 x 10⁻³ M) in the chosen spectroscopic grade solvent. From this stock solution, prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0 for the major absorption bands.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Set the scan speed and slit width according to the instrument's recommendations for optimal resolution.
-
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the sample and reference beams of the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the sample cuvette with the sample solution and place it back in the sample holder.
-
Run the sample scan.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Data Presentation and Interpretation
The UV-Vis spectrum of a typical this compound metal chelate will exhibit distinct absorption bands. The data should be summarized in a clear and concise table for easy comparison.
Table 1: Representative UV-Vis Absorption Data for [Cu(bpyO)₂]Cl₂ in Ethanol
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ~280 | High | Intraligand (π → π*) |
| ~350-450 | Moderate | Metal-to-Ligand Charge Transfer (MLCT) |
| >600 | Low | d-d transitions (often weak and broad) |
The position of the MLCT band is particularly informative. For a series of different metal ions with the same ligand, the energy of the MLCT transition will vary, providing insights into the electronic properties of the metal center. For instance, more easily oxidized metal ions will generally exhibit lower energy (longer wavelength) MLCT bands.
Visualizing the Process: Experimental Workflow
Caption: Workflow for the synthesis and UV-Vis analysis of this compound metal chelates.
Visualizing the Concept: Electronic Transitions
Caption: Simplified diagram of electronic transitions in this compound metal chelates.
Applications in Drug Development and Beyond
The ability of this compound and its derivatives to chelate metal ions is of significant interest in drug development.[4] For instance, the chelation of essential metal ions like iron or copper can be a strategy to inhibit the proliferation of cancer cells, which often have a higher demand for these metals than normal cells.[4] UV-Vis spectroscopy serves as a primary tool to confirm the formation of these metal-ligand complexes and to study their stability under physiological conditions.
Furthermore, the distinct optical properties of these complexes, particularly their intense MLCT absorption bands, make them suitable for applications in:
-
Photodynamic Therapy (PDT): Where light is used to activate a photosensitizer to produce reactive oxygen species that kill cancer cells.
-
Bioimaging: As luminescent probes for cellular imaging.
-
Catalysis: In various organic transformations.[2]
Conclusion
UV-Vis spectroscopy is an indispensable technique for the characterization of this compound metal chelates. It provides valuable information about the electronic structure, bonding, and stability of these complexes. The protocols and theoretical background provided in this application note offer a solid foundation for researchers and scientists to effectively utilize this technique in their studies, from fundamental coordination chemistry to the development of novel therapeutic agents. The versatility of the bpyO ligand system, coupled with the power of UV-Vis spectroscopy, ensures its continued importance in the advancement of chemical and biomedical sciences.
References
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Wikipedia. Transition metal complexes of 2,2'-bipyridine. [Link]
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Xu, S., Smith, J. E. T., & Weber, J. M. (2016). UV Spectra of Tris(2,2'-bipyridine)-M(II) Complex Ions in Vacuo (M = Mn, Fe, Co, Ni, Cu, Zn). Inorganic Chemistry, 55(22), 11937–11943. [Link]
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Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(9), 1774. [Link]
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A.A. Olajuyin, et al. (2022). Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. International Journal of Modern Chemical and Environment Research. [Link]
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Sakamoto, R., et al. (2017). Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations. Molecules, 22(12), 2139. [Link]
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Newkome, G. R., & Patri, A. K. (2001). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. ResearchGate. [Link]
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Kruger, P. E., et al. (2002). Synthesis, Spectroscopic Properties, and Crystal Structure of 2,2'-Bipyridyldimesitylnickel(II). ResearchGate. [Link]
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Owens, C., et al. (1979). Tin(IV) Halide Chelates with 2,2′-Bipyridine N-Oxide. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 8(1), 49-62. [Link]
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Yang, C. H., et al. (2007). Synthesis and Characterization of Platinum(II) Complexes with 2,2'-Bipyridine Derivative Supporting Ligands. ResearchGate. [Link]
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ResearchGate. (A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B) The UV-vis spectra of the Sm-complex in different solvents. [Link]
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Herwig, C., et al. (2020). Reduction of 2,2′-Bipyridine by Quasi-Linear 3d-Metal(I) Silylamides—A Structural and Spectroscopic Study. Molecules, 25(18), 4153. [Link]
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ResearchGate. A UV spectrum of free aqueous 2,2-bipyridine and a spectrum of the reaction mixture after 1 h of the reaction with CuII(H−3V4)²⁻. [Link]
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Vinciguerra, A., & Quagliano, J. V. (1962). Infrared Studies of 2,2'-Bipyridine N,N'-Dioxide and its Metal Complexes in the 3-38 μ Region. Inorganic Chemistry, 1(4), 743-747. [Link]
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Simpson, P. G., Vinciguerra, A., & Quagliano, J. V. (1963). The Donor Properties of 2,2'-Bipyridine N,N'-Dioxide. Inorganic Chemistry, 2(2), 282-286. [Link]
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National Institute of Standards and Technology. 2,2'-Bipyridine. [Link]
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Kaim, W., et al. (1996). Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands. Journal of the Chemical Society, Dalton Transactions, (21), 4093-4099. [Link]
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ACS Publications. UV Spectra of Tris(2,2′-bipyridine)–M(II) Complex Ions in Vacuo (M = Mn, Fe, Co, Ni, Cu, Zn). [Link]
-
Moss, M. L., & Mellon, M. G. (1942). Colorimetric Determination of Iron with 2,2'-Bipyridyl and with 2,2',2''-Terpyridyl. Industrial & Engineering Chemistry Analytical Edition, 14(11), 862–865. [Link]
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Application Notes and Protocols: Electrochemical Behavior of 2,2'-Bipyridine, 1-oxide Complexes
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2'-Bipyridine (bpy) stands as one of the most foundational and extensively utilized ligands in the field of coordination chemistry since its initial synthesis by Fritz Blau in 1888.[1][2] Its capacity to form stable five-membered chelate rings with a wide variety of metal ions has been instrumental in advancing our understanding of metal-ligand interactions, supramolecular chemistry, and the photophysical and electrochemical properties of coordination compounds.[1][2] The strategic modification of the bipyridine scaffold, such as through N-oxidation to form 2,2'-Bipyridine, 1-oxide, introduces a new dimension to its coordination capabilities and electronic properties.[1][3] The N-oxide moiety can serve as an additional coordination site, potentially altering the nuclearity and geometry of the resulting metal complexes.[1] Furthermore, this modification influences the electronic landscape of the ligand, which in turn modulates the electrochemical and catalytic behavior of its metal complexes.[1][3]
These characteristics make this compound and its derivatives intriguing candidates for a range of applications, including catalysis, materials science, and, notably, in the realm of drug development where the redox properties of metal complexes can be harnessed for therapeutic or diagnostic purposes.[4] Understanding the electrochemical behavior of these complexes is paramount to unlocking their full potential. This guide provides a comprehensive overview of the key electrochemical techniques and protocols for characterizing this compound complexes, with a focus on providing both the "how" and the "why" behind the experimental choices.
Core Concepts in the Electrochemistry of this compound Complexes
The electrochemical behavior of this compound complexes is primarily governed by redox events centered on either the metal ion or the ligand itself. The N-oxide functionalization can influence these processes in several ways:
-
Electronic Effects: The N-oxide group is generally electron-withdrawing, which can make the reduction of the ligand more difficult (shifting reduction potentials to more negative values) and the oxidation of the metal center more challenging (shifting oxidation potentials to more positive values).[5]
-
Coordination Modes: The N-oxide can act as a monodentate or bridging ligand, leading to different coordination geometries compared to the parent bipyridine ligand. This can significantly impact the stability and redox potentials of the resulting complexes.[1]
-
Ligand-Based Redox Activity: The bipyridine system, even with the N-oxide modification, can accept electrons to form radical anions, participating directly in redox processes.[1]
Cyclic voltammetry (CV) is the cornerstone technique for investigating these properties. It provides valuable information about the redox potentials, reversibility of electron transfer processes, and the stability of the generated species.
Diagram: Fundamental Electrochemical Workflow
Caption: A generalized workflow for electrochemical analysis.
Experimental Protocols
Protocol 1: Synthesis of a Representative Metal Complex of this compound
This protocol describes a general method for synthesizing a copper(II) complex. The specific metal salt and solvent may be varied depending on the target complex.
Rationale: The synthesis involves the direct reaction of a metal salt with the this compound ligand. The choice of solvent is crucial to ensure the solubility of both reactants. Stirring for an extended period allows for the complete formation of the coordination complex.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
-
Stir plate and stir bar
-
Round bottom flask
-
Condenser (if refluxing is required)
Procedure:
-
Dissolve the metal salt (e.g., 1.00 mmol of CuCl₂·2H₂O) in a suitable solvent (e.g., 10 mL of distilled water) and stir at room temperature for 10 minutes.[6]
-
In a separate flask, dissolve the this compound ligand (e.g., 1.00 mmol) in a compatible solvent (e.g., 10 mL of DMF).[6]
-
Slowly add the ligand solution to the stirring metal salt solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 90 minutes).[6] A color change is often indicative of complex formation.
-
Isolate the product by methods such as precipitation, filtration, or solvent evaporation.
-
Wash the isolated solid with a suitable solvent to remove unreacted starting materials.
-
Dry the purified complex under vacuum.
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its identity and purity.
Protocol 2: Cyclic Voltammetry of a this compound Complex
This protocol outlines the steps for performing a standard cyclic voltammetry experiment to investigate the redox properties of the synthesized complex.
Rationale: Cyclic voltammetry is a powerful technique for probing the electrochemical behavior of a species in solution. A three-electrode setup is used to control the potential of the working electrode and measure the resulting current. The supporting electrolyte is essential to minimize solution resistance and ensure that the current is limited by mass transport of the analyte to the electrode surface. Degassing the solution is critical to remove dissolved oxygen, which can interfere with the electrochemical measurements.
Materials:
-
Synthesized this compound complex
-
Anhydrous, electrochemical-grade solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Potentiostat
-
Electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum disk electrode)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Inert gas (e.g., argon or nitrogen) for degassing
Procedure:
-
Prepare a stock solution of the this compound complex (e.g., 1-2 mM) in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode electrochemical cell. Ensure the electrodes are clean and polished according to standard procedures.
-
Transfer the sample solution to the electrochemical cell.
-
Degas the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen.[7] Maintain an inert atmosphere over the solution throughout the experiment.[7]
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate. A typical starting scan rate is 100 mV/s.
-
Run the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electron transfer process.[8][9]
-
If desired, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) for accurate potential referencing.[7][10]
Diagram: Cyclic Voltammetry Setup
Caption: A schematic of a three-electrode setup for CV.
Data Analysis and Interpretation
The cyclic voltammogram provides a wealth of information about the electrochemical properties of the this compound complex.
Key Parameters from a Cyclic Voltammogram:
| Parameter | Symbol | Description | Significance |
| Anodic Peak Potential | Epa | The potential at which the peak oxidation current occurs. | Indicates the potential at which the species is oxidized. |
| Cathodic Peak Potential | Epc | The potential at which the peak reduction current occurs. | Indicates the potential at which the species is reduced. |
| Half-Wave Potential | E₁/₂ | The average of the anodic and cathodic peak potentials, (Epa + Epc)/2. | A good approximation of the standard redox potential for a reversible system. |
| Peak Separation | ΔEp | The difference between the anodic and cathodic peak potentials, |Epa - Epc|. | For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger values suggest quasi-reversible or irreversible kinetics. |
| Peak Current Ratio | ipa/ipc | The ratio of the anodic peak current to the cathodic peak current. | A ratio of 1 indicates a stable product of the electron transfer reaction on the timescale of the experiment. |
Interpreting the Data:
-
Reversibility: A reversible redox couple will exhibit a peak separation (ΔEp) close to 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) of approximately 1. The peak currents should also be proportional to the square root of the scan rate.
-
Irreversibility: An irreversible process is characterized by a large peak separation and a peak current ratio that deviates significantly from 1, or the absence of a reverse peak altogether.[8] This indicates that the electron transfer is slow or is followed by a chemical reaction.
-
Metal- vs. Ligand-Centered Redox Events: The assignment of redox events to either the metal center or the ligand can be aided by comparing the voltammograms of the complex to that of the free ligand. Additionally, spectroelectrochemical techniques, which combine electrochemistry with spectroscopy (e.g., UV-Vis-NIR or EPR), can provide direct evidence for the location of the redox change.[11][12][13] For instance, the appearance of new absorption bands in the UV-Vis-NIR spectrum upon reduction can be characteristic of the formation of a ligand radical anion.[14]
-
Influence of Ligand Substitution: By systematically varying the substituents on the this compound ligand, it is possible to tune the redox potentials of the resulting complexes. Electron-donating groups will generally make oxidation easier (less positive potential) and reduction harder (more negative potential), while electron-withdrawing groups will have the opposite effect.[7]
Applications in Drug Development
The tunable electrochemical properties of this compound complexes make them promising candidates for various applications in drug development:
-
Redox-Activated Prodrugs: Complexes can be designed to be inactive until they reach a specific biological environment with a characteristic redox potential (e.g., the hypoxic environment of tumors). A redox event can trigger the release of an active drug molecule.
-
Biomimetic Catalysis: Some copper-bipyridine complexes have been shown to mimic the activity of enzymes like tyrosinase, which could be relevant for developing sensors or therapeutic agents that modulate biological redox processes.[15]
-
Therapeutic Agents: The ability of these complexes to participate in redox cycling can be exploited to generate reactive oxygen species (ROS), which can induce oxidative stress and cell death in cancer cells.
Conclusion
The study of the electrochemical behavior of this compound complexes offers a rich field of investigation with significant potential for the development of new functional materials and therapeutic agents. By employing the protocols and data analysis strategies outlined in this guide, researchers can gain a deep understanding of the redox properties of these versatile compounds and pave the way for their innovative applications.
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Reddy, K. R., et al. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). Journal of the Chemical Society, Dalton Transactions, 1996, (23), 4459-4464. [Link]
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Ram, M. S., et al. Synthesis and Electrochemistry of 2,2'-Bipyridyl Complexes of Dioxorhenium(V). Revision. Defense Technical Information Center, 1989. [Link]
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Housecroft, C. E. The structures of 2,2′-bipyridine (1) and some related compounds. ResearchGate, 2020. [Link]
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Masllorens, E., et al. Synthesis, Structure, and Redox and Catalytic Properties of a New Family of Ruthenium Complexes Containing the Tridentate bpea Ligand. Inorganic Chemistry, 2001, 40(24), 6141-6148. [Link]
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Howe, O., et al. The redox series [Ru(bpy)2(L)]n, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation. Dalton Transactions, 2014, 43(2), 759-771. [Link]
-
Giri, B., et al. Understanding the redox properties of dinuclear ruthenium(II) complexes by a joint experimental and theoretical analysis. Semantic Scholar, 2016. [Link]
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Troian-Gautier, L., & Moucheron, C. Redox potentials E(V) vs. SCE for various ruthenium II complexes. ResearchGate, 2014. [Link]
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Njobeh, M. L., et al. Synthesis, characterization, crystal structures, and electrochemical properties of copper(II) complexes of (2,2′-bipyridine) and 1[H]benzo[d]imidazole with pyridine-2,6-dicarboxylic acid. Taylor & Francis Online, 2023. [Link]
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Ram, M. S., et al. Synthesis and Electrochemistry of 2,t'-Bipyridyl Complexes of Dioxorhenium( V). Northwestern University, 1989. [Link]
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van der Meer, M., et al. Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study. Inorganic Chemistry, 2021, 60(23), 18141-18153. [Link]
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Ferreira, H., et al. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. Data in Brief, 2020, 29, 105260. [Link]
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Ruminski, R. R., & Petersen, J. D. Redox properties of ruthenium(II) tris chelate complexes containing the ligands 2,2'-bipyrazine, 2,2'-bipyridine, and 2,2'-bipyrimidine. Inorganic Chemistry, 1982, 21(10), 3706-3708. [Link]
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Vlček, A. A. New Spectroelectrochemical Insights into Manganese and Rhenium Bipyridine Complexes as Catalysts for the Electrochemical Reduction of Carbon Dioxide. Molecules, 2023, 28(22), 7583. [Link]
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Stevenson, K. J., et al. Electrochemical Mechanisms of Copper Bipyridine Complexes in Dichloromethane and Water. ResearchGate, 2023. [Link]
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Ferreira, H., et al. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. PMC, 2020. [Link]
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Nardella, F. M., et al. The effect of substituents on the 2,2′-bipyridine on the reversible oxidation of CuI complexes. Dalton Transactions, 2022, 51(30), 11451-11460. [Link]
-
Kaim, W., et al. Electrochemistry and spectroelectrochemistry (EPR, UV-visible-near-IR) of platinum(II) 2,2'-bipyridine and ring-metalated bipyridine complexes: PtII(L-) and PtI(L-) but not PtI(L). Inorganic Chemistry, 1996, 35(12), 3488-3494. [Link]
-
Murray, R. W., et al. Chemical and electrochemical properties of 2,2'-bipyridyl complexes of ruthenium covalently bound to platinum oxide electrodes. Inorganic Chemistry, 1980, 19(12), 3855-3864. [Link]
-
Ue, M., et al. Electrochemical Behavior of Tris(2,2'-bipyridine)Cobalt Complex in Some Ionic Liquids. ECS Transactions, 2017, 75(15), 587-595. [Link]
-
Heath, G. A., et al. Electrochemical and spectroelectrochemical studies on platinum complexes containing 2,2′-bipyridine. Journal of the Chemical Society, Dalton Transactions, 1987, (6), 1315-1322. [Link]
-
Housecroft, C. E. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 2020, 25(7), 1642. [Link]
-
de Souza, B. S., et al. Water Oxidation by a Copper(II) Complex with 6,6′-Dihydroxy-2,2′-Bipyridine Ligand: Challenges and an Alternative Mechanism. Langmuir, 2023, 39(16), 5693-5701. [Link]
-
Case, F. H. The Synthesis of Certain Substituted 2,2'-Bipyridyls. Journal of the American Chemical Society, 1946, 68(12), 2574-2577. [Link]
-
Garribba, E., et al. The Cu(II)-2,2′-bipyridine system revisited. Journal of Inorganic Biochemistry, 2000, 81(4), 287-299. [Link]
-
Skopalová, J., et al. Bis(2,2′-bipyridil)Copper(II) Chloride Complex: Tyrosinase Biomimetic Catalyst or Redox Mediator? Sensors, 2021, 21(1), 133. [Link]
-
Egbaji, J. C., et al. Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. International Journal of Multidisciplinary and Current Educational Research, 2021, 3(4), 110-116. [Link]
-
Constable, E. C. The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Chemical Society Reviews, 2007, 36(2), 246-253. [Link]
Sources
- 1. This compound | 33421-43-1 | Benchchem [benchchem.com]
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- 3. CAS 33421-43-1: 2,2′-Bipyridine, 1-oxide | CymitQuimica [cymitquimica.com]
- 4. ijmcer.com [ijmcer.com]
- 5. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The redox series [Ru(bpy)2(L)]n, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: 2,2'-Bipyridine, 1-oxide in Oxidation Catalysis
Introduction: The Emergence of 2,2'-Bipyridine, 1-oxide as a Versatile Ligand in Oxidation Catalysis
2,2'-Bipyridine (bpy) has long been a cornerstone in coordination chemistry, prized for its ability to form stable chelate complexes with a wide array of metal ions.[1][2] The introduction of an N-oxide functionality to this scaffold, yielding this compound (bpyO), bestows unique electronic and steric properties that have garnered increasing interest in the field of oxidation catalysis. The N-oxide group can act as an additional coordination site, modify the electronic character of the ligand, and ultimately influence the catalytic activity of its metal complexes.[1] This guide provides an in-depth exploration of the synthesis, mechanistic considerations, and practical applications of this compound in oxidation catalysis, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound: A Foundational Protocol
A reliable supply of high-purity this compound is paramount for its application in catalysis. The most common synthetic route involves the direct oxidation of 2,2'-bipyridine. While various oxidizing agents can be employed, a straightforward and effective method utilizes hydrogen peroxide in an acidic medium.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the N-oxidation of pyridine derivatives.
Materials:
-
2,2'-Bipyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% w/w aqueous solution)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,2'-bipyridine (1 equivalent) in glacial acetic acid.
-
To the stirred solution, add hydrogen peroxide (30% w/w, 2-3 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and maintain stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
The Role of the N-Oxide Functionality in Catalysis: Mechanistic Insights
The N-oxide group in this compound is not merely a passive spectator in catalytic reactions. Its presence can profoundly influence the electronic properties of the metal center and participate directly in the catalytic cycle. The oxygen atom of the N-oxide group is a good σ-donor and can stabilize higher oxidation states of the metal center, which are often key intermediates in oxidation catalysis.
Diagram: General Role of this compound in a Catalytic Oxidation Cycle
Caption: Simplified representation of two proposed mechanistic pathways for halide oxidation by a peroxidovanadium-bipyridine complex. [3]
Table 1: Catalytic Performance of a Peroxidovanadium-Bipyridine Complex in Oxidative Halogenation
[3]
| Substrate | Halide | Product | Yield (%) |
|---|---|---|---|
| 8-Hydroxyquinoline | Bromide | 5,7-Dibromo-8-hydroxyquinoline | 73 |
| 8-Hydroxyquinoline | Iodide | 5,7-Diiodo-8-hydroxyquinoline | 86 |
Protocol 2: Representative Procedure for Oxidative Bromination of an Aromatic Substrate
This protocol is a representative procedure based on the oxidative halogenation of 8-hydroxyquinoline using a vanadium-bipyridine catalyst. [3]It can be adapted for use with a this compound complex.
Materials:
-
Vanadium(V) oxytriisopropoxide or a suitable vanadium precursor
-
This compound
-
8-Hydroxyquinoline (substrate)
-
Potassium Bromide (KBr)
-
Hydrogen Peroxide (30% w/w)
-
Phosphate buffer (pH 5.8)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (in situ): In a reaction vessel, dissolve the vanadium precursor and this compound (1:1 molar ratio) in a minimal amount of acetonitrile. Stir the solution for 30 minutes at room temperature to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the phosphate buffer (pH 5.8), the substrate (8-hydroxyquinoline), and potassium bromide.
-
Initiation: Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% w/w) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for the desired time (e.g., 2-4 hours). Monitor the reaction by TLC or HPLC.
-
Work-up: After completion, quench the reaction by adding a saturated solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Application in Manganese-Catalyzed Oxidation
Manganese complexes are of significant interest in oxidation catalysis due to the multiple accessible oxidation states of manganese and its role in the oxygen-evolving complex in photosystem II. The use of N-oxide ligands, such as 2,2'-bipyridine-1,1'-dioxide, has been explored in the synthesis of homoleptic manganese(II) complexes. The resulting [Mn(bipyO2)3]2+ complexes exhibit interesting electrochemical properties, with reversible oxidation processes, suggesting their potential as catalysts in redox reactions.
Diagram: Workflow for Synthesis and Characterization of a Manganese(II) 2,2'-Bipyridine-1,1'-dioxide Complex
Caption: A workflow diagram illustrating the synthesis, characterization, and potential application of a manganese(II) complex with 2,2'-bipyridine-1,1'-dioxide.
Conclusion and Future Outlook
This compound represents a promising class of ligands for the development of novel oxidation catalysts. The strategic introduction of the N-oxide functionality provides a powerful tool to modulate the electronic and steric environment of metal centers, thereby influencing their catalytic performance. While research in this specific area is still expanding, the foundational knowledge from related bipyridine systems, coupled with the unique properties of the N-oxide group, paves the way for exciting advancements. Future research will likely focus on the synthesis and characterization of a broader range of metal complexes with this compound and its derivatives, and their systematic evaluation in a variety of catalytic oxidation reactions, including asymmetric transformations. The insights gained will undoubtedly contribute to the design of more efficient, selective, and robust catalysts for applications in organic synthesis and drug development.
References
-
Reis, R. P., et al. (2022). Mechanistic Insights and Catalytic Efficiency of a 2,2′-Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic. Inorganic Chemistry, 61(35), 13836-13848. [Link]
-
Michaelos, T. K., et al. (2017). A Pyridine Alkoxide Chelate Ligand that Promotes Both Unusually High Oxidation States and Water-Oxidation Catalysis. Accounts of Chemical Research, 50(5), 1164-1172. [Link]
-
Konar, S., et al. (2020). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Molecules, 25(15), 3496. [Link]
-
University of Groningen. (2001). Catalyst Systems for the Epoxidation of Alkenes by Molecular Oxygen. Retrieved from [Link]
-
University of Groningen. (n.d.). Vanadium and Iron Complexes for Catalytic Oxidation. Retrieved from [Link]
-
Garrido, N., et al. (2020). Novel Heteroleptic Ruthenium(II) Complexes with 2,2′- Bipyridines Containing a Series of Electron-Donor and Electron-Acceptor Substituents in 4,4′-Positions: Syntheses, Characterization, and Application as Sensitizers for ZnO Nanowire-Based Solar Cells. ACS Omega, 5(14), 8037-8047. [Link]
-
Ribeiro, F. F., et al. (2023). Water Oxidation by a Copper(II) Complex with 6,6′-Dihydroxy-2,2′-Bipyridine Ligand: Challenges and an Alternative Mechanism. Langmuir, 39(16), 5733-5744. [Link]
-
Nile Chemicals. (2022, October 22). Making 2,2'-Bipyridine and its Ruthenium Complex [Video]. YouTube. [Link]
-
de Visser, S. P., et al. (2023). Unusual Water Oxidation Mechanism via a Redox-Active Copper Polypyridyl Complex. Inorganic Chemistry, 62(13), 5241-5254. [Link]
- Google Patents. (n.d.). Catalytic process for the preparation of epoxides from alkenes.
-
Bikas, R., et al. (2019). New Oxidovanadium(IV) Complexes with 2,2′-bipyridine and 1,10-phenathroline Ligands: Synthesis, Structure and High Catalytic Activity in Oxidations of Alkanes and Alcohols with Peroxides. Catalysts, 9(3), 217. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
Zamudio, W., & Garcia, F. (1988). The Mechanism of Oxidation of Bis(2,2'-Bipyridine)Copper(I) Complex by Molecular Oxygen in Ethanolic Solution. Boletín de la Sociedad Chilena de Química, 33(2), 105-110. [Link]
-
Boyd, D. R., et al. (2010). Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. Organic & Biomolecular Chemistry, 8(5), 1081-1090. [Link]
-
Hage, R., & Feringa, B. L. (2002). Catalytic oxidations by vanadium complexes. Journal of Molecular Catalysis A: Chemical, 184(1-2), 135-146. [Link]
-
ResearchGate. (n.d.). Tris(2,2″‐Bipyridine)Ruthenium(II) Dichloride Hexahydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of Alkene Epoxidation Catalysed by Polymer-Supported Mo(VI) Complex via Response Surface Methodology for Efficient Epoxide Separation from the Reaction Mixture. Retrieved from [Link]
-
Conte, V., & Di Furia, F. (2011). Mechanistic aspects of vanadium catalysed oxidations with peroxides. Journal of Molecular Catalysis A: Chemical, 342(1-2), 1-13. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Ruthenium Bipyridine Complexes in Material Science. Retrieved from [Link]
-
Han, Y., et al. (2018). Electrocatalytic water oxidation by copper(ii) complexes with a pentadentate amine-pyridine ligand. Sustainable Energy & Fuels, 2(10), 2247-2253. [Link]
-
Rasayan Journal of Chemistry. (2010). ROOM TEMPERATURE EPOXIDATION OF ALKENES WITH HYDROGEN PEROXIDE CATALYZED BY HETEROPOLYOXOMETALATE. 3(2), 296-302. [Link]
-
Wieghardt, K., et al. (2021). Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study. ACS Omega, 6(28), 18018-18027. [Link]
-
Goldberg, K. I., et al. (2017). Electrocatalytic Water Oxidation by a Copper(II) Complex of an Oxidation-Resistant Ligand. ACS Catalysis, 7(5), 3233-3239. [Link]
-
American Chemical Society. (2016). Investigating the redox behavior of pyridine based copper (II) and copper(I) complexes which structurally mimic the binding site of Cu, Zn superoxide dismutase (SOD1). Retrieved from [Link]
-
Garribba, E., et al. (2022). Further Insight into the Manganese(II) 2,2′-Bipyridine-1,1′-dioxide Homoleptic Complex: Single-Crystal X-ray Structure Determination of the Perchlorate Salt and DFT Calculations. Inorganics, 10(5), 59. [Link]
-
European Journal of Chemistry. (2021). Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)]. 12(2), 154-159. [Link]
-
Scholarly Publications Leiden University. (2010). Hydrocarbon Oxidation with H2O2, Catalyzed by Iron Complexes with a Polydentate Pyridine-Based Ligand. Retrieved from [Link]
- Google Patents. (n.d.). Catalytic process for the preparation of epoxides from alkenes.
-
Rasayan Journal of Chemistry. (2010). ROOM TEMPERATURE EPOXIDATION OF ALKENES WITH HYDROGEN PEROXIDE CATALYZED BY HETEROPOLYOXOMETALATE. 3(2), 296-302. [Link]
-
Adolfsson, H., et al. (2000). Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine. The Journal of Organic Chemistry, 65(25), 8651-8658. [Link]
-
MDPI. (2022). Catalytic Epoxidation Reaction. Retrieved from [Link]
-
Burgess, K., et al. (2003). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews, 103(7), 2457-2508. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Bipyridine, 1-oxide
Welcome to the technical support center for the synthesis of 2,2'-Bipyridine, 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this important synthetic transformation. The direct oxidation of 2,2'-bipyridine to its mono-N-oxide is a critical step in the synthesis of various ligands, catalysts, and functional materials. However, achieving high yields and purity can be challenging due to the potential for over-oxidation to the N,N'-dioxide and difficulties in separating the product from starting material and byproducts.
This resource aims to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired this compound
Question: I performed the oxidation of 2,2'-bipyridine, but my yield of the mono-oxide is very low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are a common issue and can stem from several factors. The key is to control the reaction to favor mono-oxidation while minimizing the formation of the di-oxide and recovering unreacted starting material.[1]
Potential Causes and Solutions:
-
Inappropriate Oxidizing Agent: The choice and amount of oxidizing agent are critical.
-
m-Chloroperoxybenzoic acid (m-CPBA): This is a common and effective reagent for this transformation.[1][2][3] However, using a large excess can lead to the formation of the N,N'-dioxide. Start with 1.0-1.2 equivalents of m-CPBA. A reported method using m-CPBA in chloroform at 40°C for 24 hours can be a good starting point.[1] Another procedure achieved a 79% yield over 15 hours.[1]
-
Hydrogen Peroxide in Acetic Acid (Peracetic Acid): This is a cost-effective alternative.[4] The reaction is typically performed by adding hydrogen peroxide to a solution of the pyridine in acetic acid. The temperature needs to be carefully controlled to prevent runaway reactions.
-
Urea-Hydrogen Peroxide with Phthalic Anhydride: This system offers a mild and safe alternative for N-oxidation, often providing high yields.[5]
-
Dimethyldioxirane (DMDO): This reagent allows for product isolation free of potentially hazardous peroxide intermediates.[6]
-
-
Suboptimal Reaction Temperature:
-
If the temperature is too low, the reaction may be sluggish and incomplete.
-
If the temperature is too high, the formation of the N,N'-dioxide byproduct is favored. A moderate temperature, such as 40°C, is often a good starting point.[1]
-
-
Incorrect Reaction Time:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The consumption of the starting amine can be tracked to determine the optimal reaction time.[2][3] Dragendorff reagent can be effective for visualizing N-oxide products on TLC plates.[2][3] Insufficient reaction time will leave a significant amount of unreacted 2,2'-bipyridine. Conversely, excessively long reaction times can increase the formation of the di-oxide.
-
-
Inefficient Work-up and Purification:
-
Removal of Acidic Byproducts: When using m-CPBA, the byproduct m-chlorobenzoic acid must be removed.[7] Washing the reaction mixture with an aqueous solution of sodium carbonate or sodium bicarbonate is a standard and effective method.[1]
-
Separation of Products: The reaction mixture often contains the starting material, the desired mono-oxide, and the di-oxide.[1] Column chromatography is typically necessary to isolate the pure this compound.[1]
-
Issue 2: Significant Formation of 2,2'-Bipyridine, N,N'-dioxide
Question: My reaction produces a large amount of the di-oxide byproduct, significantly reducing the yield of the desired mono-oxide. How can I suppress this over-oxidation?
Answer:
The formation of 2,2'-Bipyridine, N,N'-dioxide is a common side reaction. The key to minimizing its formation is to control the stoichiometry of the oxidizing agent and the reaction conditions.
Strategies to Minimize Di-oxide Formation:
-
Stoichiometry of the Oxidant: Carefully control the amount of the oxidizing agent. Use no more than 1.0 to 1.2 equivalents of the oxidant.
-
Slow Addition of the Oxidant: Adding the oxidizing agent slowly and portion-wise to the solution of 2,2'-bipyridine can help to maintain a low concentration of the oxidant at any given time, thus favoring mono-oxidation.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second oxidation step more significantly than the first, leading to higher selectivity for the mono-oxide.
-
Monitoring the Reaction: As mentioned previously, closely monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed to an acceptable level, before significant di-oxide formation occurs.
Issue 3: Difficulty in Purifying the Product
Question: I am struggling to separate the this compound from the starting material and the di-oxide. What are the best practices for purification?
Answer:
Purification is often the most challenging step in this synthesis. A combination of extraction and chromatography is typically required.
Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts and excess reagents. If m-CPBA was used, a wash with a mild base like sodium bicarbonate or sodium carbonate solution is crucial to remove m-chlorobenzoic acid.[1]
-
Column Chromatography: This is the most effective method for separating the starting material, mono-oxide, and di-oxide.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A gradient elution is often effective. Start with a less polar solvent system (e.g., dichloromethane or ethyl acetate in hexanes) to elute the less polar starting material (2,2'-bipyridine). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane) to elute the more polar this compound, and finally the highly polar 2,2'-Bipyridine, N,N'-dioxide.
-
| Compound | Typical Elution Order |
| 2,2'-Bipyridine (Starting Material) | First |
| This compound (Product) | Second |
| 2,2'-Bipyridine, N,N'-dioxide (Byproduct) | Last |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the N-oxidation of 2,2'-bipyridine?
A1: The N-oxidation of pyridines is an electrophilic oxidation. The nitrogen atom of the pyridine ring acts as a nucleophile and attacks the electrophilic oxygen atom of the oxidizing agent (e.g., a peroxy acid). The reaction proceeds through a concerted mechanism or a stepwise process involving an intermediate.
Caption: General mechanism of 2,2'-bipyridine N-oxidation.
Q2: Are there any safety precautions I should be aware of when performing this synthesis?
A2: Yes, safety is paramount.
-
Peroxy Acids: m-CPBA and other peroxy acids are strong oxidizing agents and can be shock-sensitive, especially in high concentrations.[8] Handle them with care and avoid contact with flammable materials.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidant and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Exotherms: The oxidation reaction can be exothermic. It is important to control the rate of addition of the oxidizing agent and to have a cooling bath readily available to manage the reaction temperature.
Q3: Can I use other oxidizing agents besides m-CPBA and hydrogen peroxide?
A3: Yes, several other oxidizing agents can be used for the N-oxidation of heteroaromatic compounds.[7] These include magnesium monoperoxyphthalate and methyltrioxorhenium-catalyzed oxidation with hydrogen peroxide.[7] The choice of reagent may depend on the scale of the reaction, cost, and safety considerations. For industrial-scale reactions, in situ generation of peroxyacids from carboxylic acids and hydrogen peroxide is often preferred over m-CPBA due to cost and safety.[2][3]
Q4: How can I confirm the identity and purity of my product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The introduction of the N-oxide group leads to characteristic downfield shifts of the neighboring protons and carbons.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: Compare the melting point of your product with the literature value.
-
Thin Layer Chromatography (TLC): To assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA
This protocol is adapted from a reported procedure.[1]
Materials:
-
2,2'-Bipyridine
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Chloroform (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexanes)
Procedure:
-
Dissolve 2,2'-bipyridine (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 40°C and stir for 15-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid. Repeat the washing until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Caption: General workflow for the synthesis and purification.
References
- Li, B., & Strauss, P. J. (2015).
- Wenkert, D., & Woodward, R. B. (1983). Studies of 2,2'-bipyridyl N,N'-dioxides. The Journal of Organic Chemistry, 48(3), 283-289.
- Peruncheralathan, S., & Ila, H. (2004). An Excellent Method for the Mild and Safe Oxidation of N-Heteroaromatic Compounds and Tertiary Amines. Synlett, 2004(12), 2215-2217.
- Newkome, G. R., & Hager, D. C. (1998). A HIGH YIELDING PREPARATION OF 2,2′-BIPYRIDINE-1-OXIDE.
- Weiss, M., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(19), 14217-14253.
- Weiss, M., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 12(10), 1536-1541.
-
ChemistryViews. (2018). Selective N-Oxidation of Heteroaryls. Retrieved from [Link]
- Lewis, J. E. M., et al. (2016). High yielding synthesis of 2,2′-bipyridine macrocycles, versatile intermediates in the synthesis of rotaxanes. Chemical Science, 7(5), 3143-3151.
- Boyd, D. R., et al. (2010). Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. Organic & Biomolecular Chemistry, 8(5), 1081-1090.
- Nakajima, M., et al. (2003). A Novel Axially Chiral 2,2'-Bipyridine N,N'-Dioxide. Its Preparation and Use for Asymmetric Allylation of Aldehydes with Allyl(trichloro)silane as a Highly Efficient Catalyst. Organic Letters, 5(22), 4155-4157.
- Bakulev, V. A., & Dehaen, W. (2021).
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
- Cagle, D. V., et al. (2009). Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides.
- S. S. Kim, et al. (2016).
-
Organic Syntheses. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]
- Lott, W. A. (1956). U.S. Patent No. 2,752,356. Washington, DC: U.S.
- Tubino, M., et al. (1989). The Mechanism of Oxidation of Bis(2,2'-Bipyridine) Copper(I) Complex by Molecular Oxygen in Ethanolic Solution. Brazilian Journal of Chemical Engineering, 6(1), 1-7.
- Housecroft, C. E., & Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(19), 3569.
- Tubino, M., et al. (1989). The Mechanism of Oxidation of Bis(2,2'-Bipyridine)Copper(I) Complex by Molecular Oxygen in Ethanolic Solution. Eclética Química, 14, 25-32.
- G. S. S. S. Gajula, et al. (2019). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. Asian Journal of Chemistry, 31(1), 199-202.
-
Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]
- Shvartsbart, A., et al. (2017). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Molecules, 22(12), 2154.
- T. J. H. Herrington, et al. (2021). Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study. Inorganic Chemistry, 60(14), 10568-10578.
-
Organic Syntheses. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]
- B. V. S. Reddy, et al. (2019). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development, 23(1), 88-94.
- S. Solar, et al. (1984). Pulse-radiolytic investigation of the oxidation of iron(II) and iron(III) complexes with 2,2′-bipyridine. Journal of the Chemical Society, Dalton Transactions, (2), 363.
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
- T. J. H. Herrington, et al. (2021). Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study. ACS Omega, 6(28), 18275-18284.
- CN1982297A - Synthesis of pyridine-N-oxide - Google Patents. (n.d.).
- Housecroft, C. E., & Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(19), 3569.
-
Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]
- G. Gajeles, et al. (2020). Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. New Journal of Chemistry, 44(10), 3971-3978.
-
Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Retrieved from [Link]
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- 8. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,2'-Bipyridine, 1-oxide
Welcome to the technical support guide for the purification of 2,2'-Bipyridine, 1-oxide (CAS 33421-43-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this valuable ligand from a crude reaction mixture. This guide provides field-proven insights, detailed protocols, and troubleshooting logic to help you achieve high purity for your downstream applications.
Introduction: The Challenge of Selective Oxidation
The synthesis of this compound typically involves the direct oxidation of 2,2'-bipyridine.[1] Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1][2] The primary challenge in this synthesis is achieving selective mono-oxidation. The reaction mixture frequently contains not only the desired product but also unreacted starting material (2,2'-bipyridine) and the over-oxidized byproduct, 2,2'-bipyridine N,N'-dioxide.[2] Consequently, a robust purification strategy is essential, with column chromatography being the most effective method for separation.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question: My final yield is very low. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several stages of the synthesis and purification process. Let's break down the potential causes:
-
Incomplete Reaction: The oxidation may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If a significant amount of starting material persists after the expected reaction time, consider extending the duration or slightly increasing the temperature (e.g., from room temperature to 40°C). However, be cautious, as excessive heat can promote di-oxide formation.
-
-
Over-oxidation: A significant portion of your starting material may have been converted to the N,N'-dioxide byproduct, especially if the oxidizing agent was added too quickly or in large excess.
-
Solution: Ensure slow, portion-wise, or dropwise addition of the oxidizing agent at a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction and improve selectivity for the mono-oxide.
-
-
Inefficient Extraction: The product may not have been fully extracted from the aqueous phase during the work-up.
-
Solution: this compound is a polar molecule. Use a moderately polar solvent like dichloromethane (DCM) or chloroform for extraction. Perform multiple extractions (at least 3-4 times) with fresh solvent to ensure maximum recovery from the aqueous layer.
-
-
Loss During Chromatography: The product can be lost on the column if the conditions are not optimized.
-
Solution: Choose an appropriate solvent system that provides good separation (see detailed protocol below). Avoid using highly acidic or basic solvents that could degrade the product. Ensure the silica gel is not overly activated, which can lead to irreversible adsorption.
-
Question: My purified product is contaminated with unreacted 2,2'-bipyridine. How do I remove it?
Answer: This indicates an incomplete reaction. While optimizing the reaction is the first step, chromatographic separation is highly effective for removing the less polar 2,2'-bipyridine.
-
Causality: 2,2'-Bipyridine is significantly less polar than its N-oxide derivative due to the absence of the polar N-O bond. This difference in polarity is the basis for separation.
-
Chromatographic Solution: During silica gel column chromatography, the 2,2'-bipyridine will elute much faster than the desired this compound. By using a gradient elution, starting with a less polar solvent system (e.g., 100% Ethyl Acetate) and gradually increasing the polarity (e.g., by adding Methanol), you can effectively separate the two compounds. Collect fractions and monitor them by TLC to isolate the pure product fractions.
Question: TLC analysis shows a spot with a very low Rf value that I suspect is 2,2'-bipyridine N,N'-dioxide. How can I confirm this and remove it?
Answer: Your suspicion is likely correct. The N,N'-dioxide, with two polar N-O bonds, is the most polar compound in the mixture and will have the lowest Rf value.
-
Confirmation: You can often confirm its presence by comparing your TLC to a known standard if available. Mass spectrometry of the crude mixture would also show a peak corresponding to the mass of the di-oxide (188.18 g/mol ).
-
Removal: Careful column chromatography is the key. The significant polarity difference between the mono-oxide and the di-oxide allows for excellent separation. The di-oxide will adhere much more strongly to the silica gel and will elute last, often requiring a significantly more polar solvent mixture (e.g., 5-10% Methanol in DCM) than the mono-oxide.
Question: My final product is an oil and will not crystallize. What should I do?
Answer: An oily product typically indicates the presence of residual solvent or impurities that are inhibiting crystallization.
-
Remove Residual Solvent: Ensure all chromatography and extraction solvents have been thoroughly removed under high vacuum, possibly with gentle heating (e.g., 30-40°C).
-
Re-purify: If solvent removal does not yield a solid, the oil is likely impure. The most reliable solution is to re-purify the material using column chromatography with a slow, shallow gradient to achieve better separation.
-
Attempt Recrystallization from a Different Solvent System: If the product is mostly pure but reluctant to crystallize, a change in solvent may be effective. A procedure adapted for similar compounds involves dissolving the material in a minimal amount of a good solvent (like toluene) at an elevated temperature and then adding a poor solvent (like heptane) dropwise until turbidity is observed.[3] Allowing this mixture to cool slowly can induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: It is typically a pale yellow or colorless solid.[4][5] It is soluble in polar organic solvents and is used extensively as a chelating ligand in coordination chemistry.[4][6] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 33421-43-1 | [7] |
| Molecular Formula | C₁₀H₈N₂O | [4] |
| Molecular Weight | 172.18 g/mol | |
| Appearance | Colorless or light yellow solid | [5] |
| Melting Point | 59-63 °C (lit.) | [5] |
Q2: What is the general workflow for purifying this compound?
A2: The purification process follows a logical sequence of steps designed to remove different types of impurities at each stage. The general workflow is illustrated in the diagram below.
Caption: General purification workflow.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques should be used:
-
Thin Layer Chromatography (TLC): An excellent, rapid method to check for the presence of starting material and the di-oxide byproduct. A pure sample should show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and assessing purity. Impurity peaks will be visible if present in significant amounts.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (m/z = 173.07 for [M+H]⁺).
Q4: How should I handle and store purified this compound?
A4: The compound is known to be irritating to the eyes, respiratory system, and skin.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Store the purified solid in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.
Experimental Protocols
Protocol 1: General Aqueous Work-up (Following m-CPBA Oxidation)
This protocol is designed to remove the acidic byproduct, m-chlorobenzoic acid, and any remaining m-CPBA.
-
Cool the crude reaction mixture (typically in chloroform or DCM) to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A 10% aqueous solution of sodium carbonate (Na₂CO₃) (2 x 50 mL for a ~10g scale reaction). This removes the acidic byproducts.[2]
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL) to facilitate phase separation.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Protocol 2: Silica Gel Column Chromatography
This is the most critical step for isolating the pure mono-N-oxide.
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude product. Wet the column with the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column solvent (e.g., DCM). If it is not fully soluble, add a small amount of silica gel to the solution, concentrate it to a dry powder, and dry-load this powder onto the top of the prepared column.
-
Elute the Column: Begin elution with a relatively non-polar solvent system, such as 100% Ethyl Acetate or 1% Methanol in DCM.
-
The unreacted 2,2'-bipyridine will elute first.
-
-
Increase Polarity: Gradually increase the solvent polarity. A typical gradient might be from 1% to 5% Methanol in DCM.
-
The desired product, this compound, will elute as the polarity is increased.
-
-
Collect and Monitor: Collect fractions and monitor them carefully by TLC (e.g., using a 5% Methanol/DCM mobile phase).
-
Isolate Product: Combine the fractions that contain the pure product (single spot on TLC) and remove the solvent under reduced pressure to yield the purified compound.
Caption: Troubleshooting logic for purity issues.
References
-
2,2'-Bipyridine . NIST WebBook. [Link]
-
This compound . ChemBK. [Link]
-
2,2'-Bipyridine . Organic Syntheses Procedure. [Link]
-
Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides . Organic Syntheses Procedure. [Link]
-
A HIGH YIELDING PREPARATION OF 2,2′-BIPYRIDINE-1-OXIDE . Taylor & Francis Online. [Link]
-
2,2′-Bipyridine, 1-oxide . CAS Common Chemistry. [Link]
-
Studies of 2,2'-bipyridyl N,N'-dioxides . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides . ResearchGate. [Link]
Sources
- 1. This compound (33421-43-1) for sale [vulcanchem.com]
- 2. This compound | 33421-43-1 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CAS 33421-43-1: 2,2′-Bipyridine, 1-oxide | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 2,2'-Dipyridyl N-oxide | 33421-43-1 [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Troubleshooting Guide: Stability of 2,2'-Bipyridine, 1-oxide Solutions
Sources
- 1. CAS 33421-43-1: 2,2′-Bipyridine, 1-oxide | CymitQuimica [cymitquimica.com]
- 2. This compound | 33421-43-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2,2'-Bipyridine - Safety Data Sheet [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
Technical Support Center: Optimizing Metal Complex Formation with 2,2'-Bipyridine, 1-oxide
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2,2'-Bipyridine, 1-oxide. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the nuances of metal complex formation with this versatile ligand. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles that govern the success of your experiments.
Introduction to this compound in Coordination Chemistry
2,2'-Bipyridine (bpy) is a cornerstone ligand in coordination chemistry, renowned for its ability to form stable chelate complexes with a wide array of metal ions.[1] The introduction of an N-oxide moiety to create this compound (bpyO) expands its coordination capabilities. The N-oxide group can act as an additional coordination site, potentially leading to varied coordination modes and the formation of polynuclear complexes.[1] This modification also influences the electronic properties of the ligand, which can, in turn, affect the catalytic and photophysical properties of its metal complexes.[1]
This guide will address the common challenges and questions that arise during the synthesis and characterization of metal complexes involving this compound.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experimental work.
Issue 1: Low Yield of the Desired Metal Complex
Question: I am consistently obtaining a low yield of my target metal complex with this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in coordination reactions with this compound can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here is a systematic approach to troubleshooting this issue:
1. Purity of the this compound Ligand:
-
The Problem: The most common issue is the presence of impurities in your ligand. The synthesis of this compound via direct oxidation of 2,2'-bipyridine can often result in a mixture of the starting material (unreacted 2,2'-bipyridine), the desired mono-N-oxide, and the over-oxidized product, 2,2'-bipyridine-N,N'-dioxide.[1] These impurities can compete with your desired ligand for coordination to the metal center, leading to a mixture of products and a low yield of the target complex.
-
The Solution:
-
Purification is Key: It is crucial to use highly pure this compound. Column chromatography is a common and effective method for separating the mono-N-oxide from the starting material and the di-N-oxide.[1]
-
Characterization: Before use, confirm the purity of your ligand using techniques like ¹H NMR and mass spectrometry. The ¹H NMR spectrum of the pure mono-N-oxide will show a distinct set of peaks compared to the symmetric 2,2'-bipyridine and 2,2'-bipyridine-N,N'-dioxide.
-
2. Reaction Stoichiometry:
-
The Problem: An incorrect metal-to-ligand ratio can lead to the formation of undesired species or incomplete reaction.
-
The Solution:
-
Titration Studies: If the coordination stoichiometry is unknown, consider performing a titration study (e.g., UV-Vis or NMR titration) to determine the optimal ratio.
-
Stepwise Addition: In some cases, slow, stepwise addition of the ligand to the metal salt solution (or vice versa) can favor the formation of the desired complex and prevent the formation of polymeric or insoluble species.
-
3. Solvent Selection:
-
The Problem: The choice of solvent is critical as it influences the solubility of both the reactants and the product, as well as the kinetics of the complexation reaction. This compound is typically a pale yellow solid soluble in polar organic solvents.[2]
-
The Solution:
-
Solubility Screening: Perform small-scale solubility tests with your metal salt and ligand in a variety of solvents (e.g., methanol, ethanol, acetonitrile, DMF, DMSO).
-
Coordinating vs. Non-Coordinating Solvents: Be mindful of the coordinating ability of the solvent. Strongly coordinating solvents may compete with your ligand for binding to the metal center. In such cases, a less coordinating solvent might be preferable.
-
4. Temperature and Reaction Time:
-
The Problem: Complex formation is a thermodynamic and kinetic process. Insufficient temperature or reaction time may lead to an incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of the ligand or the complex.
-
The Solution:
-
Systematic Optimization: Screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C, reflux) and monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, UV-Vis, or NMR).
-
Thermal Stability: Be aware of the thermal stability of your target complex. Some complexes may be sensitive to heat and require milder reaction conditions.
-
Logical Workflow for Troubleshooting Low Yield ```dot graph Troubleshooting_Low_Yield { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Low Yield of Metal Complex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Ligand_Purity [label="1. Verify Ligand Purity\n(NMR, MS)"]; Purify_Ligand [label="Purify Ligand\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Stoichiometry [label="2. Optimize Metal:Ligand Ratio\n(Titration Studies)"]; Optimize_Solvent [label="3. Screen Solvents\n(Solubility, Coordinating Ability)"]; Optimize_Conditions [label="4. Adjust Temperature & Time\n(Monitor Reaction Progress)"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Ligand_Purity; Check_Ligand_Purity -> Purify_Ligand [label="Impurities Detected"]; Purify_Ligand -> Optimize_Stoichiometry; Check_Ligand_Purity -> Optimize_Stoichiometry [label="Purity Confirmed"]; Optimize_Stoichiometry -> Optimize_Solvent; Optimize_Solvent -> Optimize_Conditions; Optimize_Conditions -> Success; }
Caption: A recommended workflow for the comprehensive characterization of metal complexes of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the different coordination modes of this compound?
A1: this compound can exhibit versatile coordination behavior. The two primary modes are:
-
Monodentate: It can coordinate to a metal center through either the pyridine nitrogen or the N-oxide oxygen. Coordination through the N-oxide oxygen is often favored due to its higher basicity.
-
Bidentate (Chelating): The ligand can chelate to a single metal center using both the pyridine nitrogen and the N-oxide oxygen, forming a stable five-membered ring. [1]* Bridging: The ligand can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the N-oxide oxygen coordinating to another. This can lead to the formation of dinuclear or polynuclear complexes.
Q2: How does the N-oxide group affect the stability of the metal complex compared to 2,2'-bipyridine?
A2: The N-oxide group can have a mixed effect on the stability of the resulting metal complex.
-
Electronic Effects: The N-oxide group is electron-withdrawing, which can decrease the basicity of the pyridine nitrogen. This might lead to a weaker metal-nitrogen bond compared to the parent 2,2'-bipyridine.
-
Chelate Effect: When acting as a bidentate ligand, the formation of a five-membered chelate ring with the metal ion still provides significant thermodynamic stability.
-
Steric Effects: The presence of the oxygen atom adds steric bulk around one of the nitrogen atoms, which can influence the coordination geometry and potentially the stability of the complex.
A comparative study on zinc complexes showed that the binding energy of 2,2'-bipyridyl-N,N'-dioxide is slightly smaller than that of 2,2'-bipyridine. [3]However, the overall differences in the properties and reactivities of the complexes were found to be minor in that specific case. [3] Q3: What are some recommended starting points for reaction conditions?
A3: While optimal conditions will vary depending on the specific metal and desired complex, here are some general starting points:
| Parameter | Recommended Starting Conditions | Rationale |
| Solvent | Methanol, Ethanol, or Acetonitrile | These are polar solvents that can dissolve both the ligand and many common metal salts. |
| Temperature | Room Temperature to 60 °C | Many complexation reactions proceed readily at or slightly above room temperature. |
| Stoichiometry | 1:1 or 2:1 Ligand-to-Metal Ratio | These are common stoichiometries for bidentate ligands. |
| Reaction Time | 2-24 hours | This range allows for most complexation reactions to reach completion. |
It is crucial to monitor the reaction progress and optimize these conditions for your specific system.
Q4: Can I use this compound to synthesize lanthanide complexes?
A4: Yes, this compound and its derivatives can be used to synthesize lanthanide complexes. The hard oxygen donor of the N-oxide group is particularly well-suited for coordination to the hard lanthanide ions. These complexes are of interest for their potential luminescent properties. For example, lanthanide phosphonates have been synthesized using a 2-(pyridyl-N-Oxide) methylphosphonic acid ligand. [4]
Experimental Protocols
General Protocol for the Synthesis of a Transition Metal Complex with this compound
This protocol provides a general framework. The specific metal salt, solvent, and reaction conditions should be optimized for your target complex.
Materials:
-
Metal salt (e.g., a chloride, nitrate, or perchlorate salt of the desired transition metal)
-
This compound (purified)
-
Anhydrous solvent (e.g., methanol, ethanol, or acetonitrile)
Procedure:
-
Dissolve the Metal Salt: In a clean, dry flask, dissolve 1 equivalent of the metal salt in a minimal amount of the chosen solvent. If the reaction is air-sensitive, perform this and all subsequent steps under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the Ligand: In a separate flask, dissolve the desired number of equivalents (e.g., 1 or 2) of this compound in the same solvent.
-
Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
Heating (if necessary): If no precipitate forms and the reaction does not appear to proceed at room temperature (based on color change or TLC analysis), gently heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours.
-
Isolation of the Product:
-
If a precipitate forms: Cool the reaction mixture to room temperature or below, and collect the solid product by filtration. Wash the solid with a small amount of cold solvent and then a non-polar solvent (e.g., diethyl ether) to remove any soluble impurities. Dry the product under vacuum.
-
If no precipitate forms: Reduce the volume of the solvent under reduced pressure until a solid begins to precipitate. Cool the mixture to induce further crystallization. Collect the solid by filtration as described above. Alternatively, crystallization can be induced by the slow diffusion of a less polar solvent (e.g., diethyl ether or hexane) into the reaction mixture.
-
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
References
- 1. This compound | 33421-43-1 | Benchchem [benchchem.com]
- 2. CAS 33421-43-1: 2,2′-Bipyridine, 1-oxide | CymitQuimica [cymitquimica.com]
- 3. Comparison of 2,2'-bipyridine and 2,2'-bipyridyl-N,N'-dioxide as ligands in zinc complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Ensuring the Stability of 2,2'-Bipyridine, 1-oxide in Catalytic Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge in catalysis: the decomposition of 2,2'-Bipyridine, 1-oxide. Our goal is to equip you with the expertise to anticipate, diagnose, and prevent the degradation of this versatile ligand, thereby ensuring the robustness and reproducibility of your catalytic reactions.
Introduction: The Dual Nature of this compound
This compound is a valuable ligand and catalyst in organic synthesis, prized for its unique electronic and steric properties. The N-oxide moiety enhances the electron-donating ability of the bipyridine scaffold, making it a strong Lewis base and an effective ligand for a variety of metal-catalyzed reactions, including palladium-catalyzed cross-couplings.[1][2][3] However, the very N-O bond that imparts these desirable characteristics is also the molecule's point of vulnerability, susceptible to cleavage under certain catalytic conditions. Understanding the mechanisms of decomposition is the first step toward preventing it.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during catalysis?
A1: The most prevalent decomposition pathway is deoxygenation , the removal of the oxygen atom to form 2,2'-bipyridine. This can occur through several mechanisms:
-
Reductive Deoxygenation: This is a significant concern in catalytic systems that employ reducing agents or operate under reducing conditions. For instance, the use of hydrogen gas with a palladium catalyst (H₂/Pd) or hydride reagents like sodium borohydride can readily cleave the N-O bond.[4]
-
Photochemical Decomposition: Exposure to visible or UV light can induce the decomposition of pyridine N-oxides.[5] This is particularly relevant in photoredox catalysis where the reaction mixture is intentionally irradiated.
-
Thermal Decomposition: While generally stable, prolonged exposure to high temperatures can lead to the degradation of this compound. This can be exacerbated by the presence of other reactive species in the catalytic cycle.
-
Reaction with Low-Valent Metal Centers: In some catalytic cycles, the active low-valent metal catalyst can itself act as a reducing agent, leading to the deoxygenation of the N-oxide ligand.
Q2: Can the choice of metal catalyst influence the stability of this compound?
A2: Absolutely. The nature of the metal center plays a crucial role. For example, palladium is a versatile catalyst for cross-coupling reactions and can be compatible with N-oxide ligands under carefully controlled conditions.[2][3][6] However, certain metals, particularly in their low-valent states, can be more prone to reacting with the N-oxide functionality. It is essential to consider the entire catalytic system, including the metal precursor, other ligands, and additives, as they collectively determine the reaction environment and the potential for unwanted side reactions.
Q3: Are there any visible signs of this compound decomposition during my reaction?
A3: While not always obvious, there are a few indicators you can look for:
-
Color Changes: Unexpected or inconsistent color changes in the reaction mixture compared to literature reports or previous successful runs can be a sign of catalyst deactivation or ligand decomposition.
-
Inconsistent Reaction Profiles: If you are monitoring your reaction by techniques like TLC, GC, or LC-MS, the appearance of unexpected byproducts or a stall in the reaction progress could point to decomposition of the N-oxide ligand and subsequent loss of catalytic activity. The formation of 2,2'-bipyridine as a byproduct is a strong indicator of deoxygenation.
-
Poor Yields and Reproducibility: A significant drop in the yield of your desired product or difficulty in reproducing results from one run to the next are common symptoms of an unstable catalytic system where the ligand may be degrading.
Troubleshooting Guide: Preventing Decomposition of this compound
This section provides actionable strategies to mitigate the risk of decomposition and enhance the stability of your catalytic system.
Issue 1: Low or No Catalytic Activity, with Suspected Ligand Decomposition
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Reductive Environment | 1. Scrutinize Reagents for Reductive Potential: Carefully review all components of your reaction mixture. Avoid known reducing agents unless they are essential for the desired transformation. If a reductant is necessary, consider a milder alternative or a stoichiometric approach rather than a catalytic one. 2. Inert Atmosphere is Crucial: Conduct all reactions under a strictly inert atmosphere (e.g., argon or nitrogen). This prevents the in-situ formation of reactive species that could lead to a reductive environment. |
| Photochemical Instability | 1. Protect from Light: If your reaction is not a photochemical one, shield the reaction vessel from ambient light by wrapping it in aluminum foil. This simple step can prevent light-induced decomposition pathways.[5] 2. Wavelength and Catalyst Selection in Photoredox Catalysis: For photoredox reactions, carefully select the photocatalyst and the wavelength of light to selectively excite the desired species without causing degradation of the N-oxide ligand. |
| Thermal Stress | 1. Optimize Reaction Temperature: Determine the minimum temperature required for efficient catalysis. Running the reaction at a lower temperature can significantly reduce the rate of thermal decomposition. Conduct a temperature screen to find the optimal balance between reaction rate and ligand stability. 2. Minimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to gradual decomposition. Optimize your reaction conditions to achieve completion in the shortest time possible. |
| Incompatible Additives | 1. Evaluate the Role of Each Additive: Some additives, while intended to promote the desired reaction, may have unintended side reactions with the N-oxide. If you suspect an additive is causing decomposition, try running the reaction in its absence or with a different additive. 2. Consider the Basicity/Acidity: The pH of the reaction medium can influence the stability of the N-oxide. Experiment with different bases or acids if your reaction requires them, as some may be more compatible than others. |
Experimental Protocols: A Proactive Approach to Stability
Protocol 1: Rigorous Degassing of Solvents and Reagents
-
Solvent Degassing: Prior to use, thoroughly degas all solvents by three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. This removes dissolved oxygen, which can contribute to oxidative or other decomposition pathways.
-
Reagent Handling: Handle all solid reagents, including the catalyst and this compound, in a glovebox or under a positive pressure of inert gas.
Protocol 2: In-situ Monitoring for Early Detection of Decomposition
-
Reaction Monitoring: At regular intervals, carefully take aliquots from the reaction mixture under an inert atmosphere.
-
Analysis: Quench the aliquot and analyze it by LC-MS or GC-MS. Look for the mass corresponding to 2,2'-bipyridine (the deoxygenated product). The appearance and growth of this peak over time is a direct indication of decomposition.
-
Correlation with Activity: Correlate the extent of decomposition with the conversion to your desired product. This will help you understand the impact of ligand degradation on your reaction's performance.
Visualizing Decomposition and Prevention
Caption: Key triggers for the decomposition of this compound and corresponding preventative measures.
Quantitative Data Summary
| Catalytic System Component | General Observation on N-Oxide Stability | Recommendation |
| Reducing Agents (e.g., H₂, Hydrides) | High likelihood of deoxygenation.[4] | Avoid if possible; use milder alternatives. |
| Photocatalysts | Potential for decomposition upon irradiation.[5] | Shield from light or select compatible photocatalyst/wavelength. |
| High Temperatures (>100 °C) | Increased risk of thermal degradation. | Optimize for the lowest effective temperature. |
| Palladium Catalysts | Generally compatible, but can be sensitive to reaction conditions.[2][3] | Carefully screen additives and temperature. |
Conclusion
The successful application of this compound in catalysis hinges on maintaining its structural integrity throughout the reaction. By understanding the potential decomposition pathways and proactively implementing the troubleshooting and preventative strategies outlined in this guide, researchers can significantly improve the reliability and efficiency of their catalytic processes. A methodical approach to reaction optimization, coupled with careful monitoring, will ensure that this powerful ligand performs to its full potential.
References
-
ResearchGate. Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide... [Link]
-
National Institutes of Health. Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic. [Link]
-
ACS Publications. Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
-
National Institutes of Health. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine and 5,5′-bis(trifluoromethyl)-2,2′-bipyridine. [Link]
-
ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
Defense Technical Information Center. Synthesis and Electrochemistry of 2,2'-Bipyridyl Complexes of Dioxorhenium(V). Revision. [Link]
-
ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Link]
-
Royal Society of Chemistry. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. [Link]
-
ACS Publications. Oxo Ligand Insertion into Fe–C Bonds as a Platform for Oxygen Atom Insertion Catalysis. [Link]
-
The Art of Synthesizing 2,2'-Bipyridine: A Chemical Endeavor. [Link]
-
idUS. Catalytic Nitrous Oxide Reduction with H2 Mediated by Pincer Ir Complexes. [Link]
-
ACS Publications. Studies of 2,2'-bipyridyl N,N'-dioxides. [Link]
-
Organic Syntheses. 2,2'-Bipyridine. [Link]
-
Royal Society of Chemistry. Progress in catalytic strategies for mitigating NOx/N2O emissions: from mechanisms to applications. [Link]
-
Royal Society of Chemistry. Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. [Link]
-
PubMed. Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. [Link]
-
National Institutes of Health. Adsorption and Catalytic Reduction of Nitrogen Oxides (NO, N2O) on Disulfide Cluster Complexes of Cobalt and Iron—A Density Functional Study. [Link]
-
MDPI. Catalytic Decomposition of N 2 O and NO. [Link]
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- 4. This compound | 33421-43-1 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Troubleshooting Low Catalytic Activity of 2,2'-Bipyridine, 1-oxide Based Catalysts
Welcome to the technical support center for catalysts derived from 2,2'-Bipyridine, 1-oxide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low catalytic activity in their experiments. Here, we move beyond simple checklists to provide in-depth, mechanistically-grounded troubleshooting advice.
Introduction: The Unique Role of the N-Oxide Moiety
This compound (bpyO) is not merely a spectator ligand. The N-oxide functionality significantly alters the electronic properties of the bipyridine scaffold. The oxygen atom acts as a strong electron-donating group, enhancing the ligand's ability to coordinate with metal centers and influencing the catalytic activity of the resulting complex.[1][2] This unique electronic nature, however, can also introduce specific pathways for catalyst deactivation or suboptimal performance if not properly managed. This guide will help you navigate these challenges.
Troubleshooting Guides: A Symptom-Based Approach
Issue 1: No or very low product formation from the start of the reaction.
This is a common and frustrating issue. A systematic approach is crucial to pinpoint the root cause.
Question: My reaction with a this compound based catalyst is not working at all. Where do I start?
Answer: A complete lack of reactivity points to a fundamental problem with one of the core components of your reaction. Let's break it down logically.
Visualizing the Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low catalytic activity.
1. Catalyst Integrity:
-
Purity of the this compound Ligand: The synthesis of this compound can be challenging, often yielding a mixture of the starting material (2,2'-bipyridine), the desired mono-N-oxide, and the di-N,N'-dioxide.[1] The presence of unreacted 2,2'-bipyridine can lead to the formation of a different, less active or inactive catalytic species.
-
Actionable Step: Verify the purity of your ligand using NMR and mass spectrometry. If impurities are detected, repurify by column chromatography.
-
-
In Situ vs. Pre-formed Catalyst: Are you generating the catalyst in situ or using a pre-formed, isolated complex?
-
In situ generation: Ensure the correct stoichiometry of the metal precursor and the ligand. The order of addition can also be critical.
-
Pre-formed complex: Verify the structure and purity of your complex. Has it been stored correctly? Some complexes are sensitive to air and moisture.
-
2. Reagents and Substrates:
-
Purity of Reagents: Impurities in your substrates or other reagents can act as catalyst poisons.
-
Substrate Compatibility: Does your substrate contain functional groups that could coordinate to the metal center more strongly than the this compound ligand, leading to ligand displacement?
-
Solvent Quality: For many catalytic reactions, particularly cross-coupling reactions, the presence of water or oxygen can be detrimental, leading to catalyst deactivation.[3]
-
Actionable Step: Use freshly distilled or commercially available dry, degassed solvents.
-
3. Reaction Conditions:
-
Temperature: Is your reaction temperature optimal? Some catalytic cycles have a high activation energy barrier. Conversely, excessive heat can lead to catalyst decomposition.[3]
-
Inert Atmosphere: Many catalysts are sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas like nitrogen or argon.
Issue 2: The reaction starts but stops before completion or shows a gradual decline in activity.
This often points towards catalyst deactivation during the reaction.
Question: My reaction is sluggish and seems to die over time. What could be causing my this compound catalyst to deactivate?
Answer: Catalyst deactivation is a common problem. For this compound based systems, several deactivation pathways are possible.
Visualizing Catalyst Deactivation Pathways
Caption: Potential deactivation pathways for this compound catalysts.
1. Product Inhibition:
-
The Problem: The product of your reaction might be a good ligand itself and could coordinate to the metal center, inhibiting further catalytic turnover. Bipyridine-based products are known to cause catalyst inhibition in some systems.[3]
-
Diagnosis:
-
Run the reaction at a lower initial substrate concentration. If the initial turnover frequency is higher, product inhibition might be the culprit.
-
Add a small amount of the final product to a fresh reaction. A significant decrease in the initial rate would confirm product inhibition.
-
-
Solution:
-
Consider running the reaction in a flow chemistry setup where the product is continuously removed.
-
If possible, modify the substrate to yield a less coordinating product.
-
2. Ligand Degradation:
-
Deoxygenation of the N-oxide: Under certain reductive conditions or at high temperatures, the N-oxide can be deoxygenated to the parent 2,2'-bipyridine. This will form a different catalytic species with potentially lower activity.
-
Actionable Step: Analyze the crude reaction mixture by LC-MS to look for the presence of free 2,2'-bipyridine.
3. Change in Metal Oxidation State:
-
The Problem: The catalytic cycle relies on the metal center being able to cycle between different oxidation states. If the metal gets stuck in an inactive oxidation state (e.g., through over-oxidation or reduction by a substrate/reagent), the catalysis will stop.
-
Solution:
-
The addition of a co-oxidant or co-reductant can sometimes help to regenerate the active catalytic species. The specific choice will depend on the catalytic cycle.
-
4. Metal Agglomeration:
-
The Problem: The active catalyst might be a soluble, monomeric species. Over time, these can agglomerate to form less active or inactive nanoparticles or bulk metal. This is often preceded by ligand degradation or dissociation.
-
Diagnosis: A visual change in the reaction mixture (e.g., formation of a black precipitate) is a strong indicator of metal agglomeration.
Experimental Protocols for Troubleshooting
Protocol 1: Catalyst Purity Analysis by ¹H NMR
-
Sample Preparation: Dissolve a small amount (5-10 mg) of your this compound ligand in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for characteristic peaks of potential impurities like 2,2'-bipyridine and 2,2'-bipyridine-N,N'-dioxide. The aromatic region will be the most informative.
Protocol 2: Kinetic Analysis to Probe for Product Inhibition
-
Baseline Reaction: Set up your standard reaction and monitor the formation of the product over time using a suitable analytical technique (e.g., GC, HPLC, NMR).
-
Spiked Reaction: Set up an identical reaction, but at the beginning (t=0), add a certain amount (e.g., 20 mol%) of your expected product.
-
Comparison: Monitor the product formation in the "spiked" reaction. A significantly lower initial rate compared to the baseline reaction is indicative of product inhibition.
Frequently Asked Questions (FAQs)
Q1: How does the N-oxide functionality in this compound influence catalytic activity compared to the parent 2,2'-bipyridine?
A1: The N-oxide group acts as a strong electron-donating group, which increases the electron density on the metal center. This can have several effects:
-
It can make the metal more susceptible to oxidative addition, which is often the rate-determining step in cross-coupling reactions.
-
It can alter the redox potential of the metal center, influencing its reactivity in redox-based catalysis.[4]
-
The steric bulk of the N-oxide group can also influence the selectivity of the reaction.
Q2: Can this compound act as an organocatalyst?
A2: Yes, chiral derivatives of 2,2'-bipyridine N-oxides and N,N'-dioxides have been successfully used as enantioselective organocatalysts, for example, in the asymmetric allylation of aldehydes.[5][6][7][8] In these cases, the Lewis basicity of the N-oxide oxygen is key to activating the reagents.
Q3: My this compound based catalyst is air-sensitive. What are the best practices for handling it?
A3: While the ligand itself is generally air-stable, many of its metal complexes are not.
-
Storage: Store the catalyst in a glovebox or a desiccator under an inert atmosphere.
-
Reaction Setup: Use Schlenk techniques or a glovebox to set up your reactions.
-
Solvents: Use dry, degassed solvents.
Q4: Are there any known computational studies on this compound based catalysts that can help me understand my system?
A4: While specific computational studies on this compound catalysts might require a targeted literature search for your specific reaction, DFT calculations are a powerful tool to understand reaction mechanisms, identify key intermediates, and rationalize catalyst behavior.[1] Such studies have been instrumental in understanding related catalytic systems.[9][10][11]
Quantitative Data Summary
| Parameter | Typical Range/Value | Potential Impact on Low Activity |
| Catalyst Loading | 0.1 - 10 mol% | Too low can lead to slow reaction rates. |
| Ligand:Metal Ratio | 1:1 to 2:1 | Incorrect stoichiometry can lead to the formation of inactive species. |
| Temperature | 25 °C - 150 °C | Suboptimal temperature can result in no reaction or catalyst decomposition. |
| Solvent Purity | < 50 ppm H₂O | Water can hydrolyze reagents or deactivate the catalyst. |
| Oxygen Level | < 10 ppm | Oxygen can oxidize the metal center to an inactive state. |
References
-
Boyd, D. R., et al. (2010). Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. Organic & Biomolecular Chemistry, 8(5), 1081-1090. (URL: [Link])
-
Boyd, D. R., et al. (2010). Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. PubMed, 8(5), 1081-90. (URL: [Link])
-
Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: Applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes | Request PDF. ResearchGate. (URL: [Link])
-
Shimada, T., et al. (2002). A Novel Axially Chiral 2,2'-Bipyridine N,N'-Dioxide. Its Preparation and Use for Asymmetric Allylation of Aldehydes with Allyl(trichloro)silane as a Highly Efficient Catalyst. Organic Letters, 4(16), 2799-2801. (URL: [Link])
-
Shimada, T., et al. (2002). A novel axially chiral 2,2'-bipyridine N,N'-dioxide. Its preparation and use for asymmetric allylation of aldehydes with allyl(trichloro)silane as a highly efficient catalyst. PubMed, 4(16), 2799-801. (URL: [Link])
- The Art of Synthesizing 2,2'-Bipyridine: A Chemical Endeavor. (URL: Not available)
-
Optimization of the reaction conditions [a] | Download Scientific Diagram. ResearchGate. (URL: [Link])
-
2,2'-Bipyridine - Organic Syntheses Procedure. (URL: [Link])
-
Ferreira, L. G., et al. (2023). Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic. ChemPlusChem, 88(9), e202300444. (URL: [Link])
-
Studies of 2,2'-bipyridyl N,N'-dioxides | The Journal of Organic Chemistry. ACS Publications. (URL: [Link])
-
Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(16), 2969. (URL: [Link])
-
Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic. ResearchGate. (URL: [Link])
- CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof.
-
Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. (URL: [Link])
-
Pyridine-N-oxide - Wikipedia. (URL: [Link])
-
Transition metal complexes of 2,2'-bipyridine - Wikipedia. (URL: [Link])
-
Keith, J. A., et al. (2010). Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation. Journal of the American Chemical Society, 132(46), 16369-16371. (URL: [Link])
-
Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. ACS Publications. (URL: [Link])
-
Ferreira, L. G., et al. (2025). Mechanistic Insights and Catalytic Efficiency of a 2,2'-Bipyridine-Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic. ChemPlusChem, e202500444. (URL: [Link])
Sources
- 1. This compound | 33421-43-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 7275-43-6: 2,2′-Bipyridine N,N′-dioxide | CymitQuimica [cymitquimica.com]
- 5. Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel axially chiral 2,2'-bipyridine N,N'-dioxide. Its preparation and use for asymmetric allylation of aldehydes with allyl(trichloro)silane as a highly efficient catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2'-Bipyridine, 1-oxide
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Introduction: The selective mono-oxidation of 2,2'-bipyridine to produce 2,2'-Bipyridine, 1-oxide is a foundational transformation for creating versatile chelating agents and precursors in catalysis and materials science.[1] While seemingly straightforward, this oxidation requires careful control to prevent common side reactions that can complicate purification and significantly reduce yields. This guide provides expert-driven troubleshooting advice and detailed protocols to help researchers navigate the challenges of this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis of this compound.
Problem Category: Low Yield & Incomplete Conversion
Question 1: My reaction yields are consistently low, and I recover a large amount of unreacted 2,2'-bipyridine. How can I improve conversion?
Answer: Low conversion is typically due to insufficient oxidant activity or suboptimal reaction conditions. Several factors can be at play:
-
Insufficient Oxidant: The stoichiometry of the oxidant is critical. While a 1:1 molar ratio of oxidant to 2,2'-bipyridine is theoretically sufficient, slight excesses (1.05-1.1 equivalents) are often used to drive the reaction forward. However, be cautious as a large excess can promote over-oxidation.
-
Oxidant Decomposition: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade if not stored properly (cool, dry conditions) or if the reaction is run for an excessively long time at high temperatures.[2] Use fresh, properly titrated m-CPBA for best results.[2]
-
Reaction Time and Temperature: The oxidation of 2,2'-bipyridine is often slower than that of simpler pyridines due to the electronic influence of the second pyridine ring. If the reaction is too cool or the duration too short, it may not reach completion. Conversely, excessive heat can lead to degradation and side reactions. A typical starting point with m-CPBA in a chlorinated solvent like chloroform is stirring at a moderately elevated temperature (e.g., 40°C) for 12-24 hours.[3]
-
Catalyst (for H₂O₂/Acid Systems): When using hydrogen peroxide, a carboxylic acid like acetic acid or trifluoroacetic acid is required to form a more potent peroxy acid in situ.[3][4] The concentration and strength of this acid catalyst are crucial for the reaction rate.
Troubleshooting Workflow:
-
Verify Oxidant Quality: Titrate your m-CPBA to confirm its activity.
-
Optimize Stoichiometry: Increase the oxidant equivalents incrementally (e.g., from 1.0 to 1.1).
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. If the reaction stalls, a small, additional charge of the oxidant can be considered.
-
Adjust Conditions: If conversion remains low, consider a modest increase in temperature or extending the reaction time, while continuously monitoring for the appearance of the dioxide byproduct.
Problem Category: Product Impurity & Purification
Question 2: My product is contaminated with a significant amount of 2,2'-bipyridine-N,N'-dioxide. How can I prevent its formation and remove it?
Answer: The formation of 2,2'-bipyridine-N,N'-dioxide is the most common side reaction and results from over-oxidation of the desired monoxide product.[3] The electron-donating N-oxide group on the first ring makes the second nitrogen atom more susceptible to oxidation than the starting material, creating a delicate balancing act.
Prevention Strategies:
-
Control Oxidant Stoichiometry: This is the most critical factor. Use no more than 1.1 equivalents of the oxidizing agent. The reaction is a competition between the starting material and the mono-oxide product for the oxidant.
-
Slow Addition: Instead of adding the oxidant all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the oxidant low, favoring the initial oxidation of the more abundant starting material.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Over-oxidation is often more pronounced at higher temperatures.
Removal of the Dioxide:
The dioxide is significantly more polar than the monoxide. This difference in polarity is the key to its removal.
-
Column Chromatography: This is the most effective method.[3] A silica gel column using a gradient elution, starting with a less polar solvent (like dichloromethane or ethyl acetate) and gradually increasing the polarity with methanol, will allow for clean separation. The less polar starting material will elute first, followed by the desired monoxide, and finally the highly polar dioxide.
-
Recrystallization: While less effective if large amounts of dioxide are present, recrystallization can enrich the monoxide. A solvent system where the monoxide has moderate solubility and the dioxide has poor solubility can be effective.
Question 3: I'm using m-CPBA as the oxidant. How do I effectively remove the m-chlorobenzoic acid byproduct during workup?
Answer: The m-chlorobenzoic acid byproduct is acidic and must be removed to prevent it from co-crystallizing with your product. A standard aqueous workup is highly effective.
Recommended Workup Procedure:
-
After the reaction is complete, cool the reaction mixture.
-
If using a non-polar solvent like chloroform or dichloromethane, wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] This basic wash will react with the acidic m-chlorobenzoic acid, converting it to its water-soluble sodium salt, which partitions into the aqueous layer. Repeat this wash until CO₂ evolution ceases.
-
A saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) can be used to quench any remaining peroxy acid.
-
Brine (saturated NaCl solution) to remove residual water from the organic layer.
-
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This procedure effectively removes the vast majority of the acidic byproduct before final purification by chromatography or recrystallization.[5]
Visualizing the Reaction and Side Reaction
To better understand the process, the following diagrams illustrate the desired reaction and the primary side reaction.
Caption: Desired selective oxidation to the monoxide.
Caption: Over-oxidation leading to the dioxide byproduct.
Frequently Asked Questions (FAQs)
Q: Which oxidizing agent is best for this synthesis: m-CPBA or a hydrogen peroxide/acid system?
A: Both methods are effective, and the choice often depends on lab availability, scale, and desired workup conditions.
| Oxidizing System | Advantages | Disadvantages |
| m-CPBA | Commercially available, generally clean reactions, predictable reactivity.[2] | Can be expensive, byproduct removal is necessary, requires non-protic solvents.[5] |
| H₂O₂ / Acetic Acid | Inexpensive reagents, environmentally benign water byproduct.[4][6] | Can require higher temperatures, reaction rates can be slower, requires careful control of H₂O₂ concentration. |
| H₂O₂ / Trifluoroacetic Acid | Highly effective system for N-oxidation.[3] | Trifluoroacetic acid is corrosive and more expensive. |
Q: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the ideal method. Use a silica gel plate and an eluent such as 5-10% methanol in dichloromethane.
-
Starting Material (2,2'-Bipyridine): Will have the highest Rf value (least polar).
-
Product (Monoxide): Will have an intermediate Rf value.
-
Byproduct (Dioxide): Will have the lowest Rf value (most polar), often staying close to the baseline. Stain the plate with potassium permanganate or view under UV light to visualize the spots.
Q: What are the key safety precautions for this reaction?
A:
-
Peroxy Acids (m-CPBA): Are strong oxidizing agents and can be shock-sensitive, especially in high concentrations.[2][7] Avoid metal spatulas. Commercial m-CPBA (typically ≤77%) is stabilized with water and m-chlorobenzoic acid and is much safer to handle.[2]
-
Hydrogen Peroxide: Concentrated solutions (>30%) are strong oxidizers and can cause severe burns. Always wear appropriate PPE (gloves, safety glasses, lab coat).
-
General: Perform the reaction in a well-ventilated fume hood.
Appendix: Detailed Experimental Protocol
Example Protocol: Synthesis using m-CPBA
This protocol is a representative example and may require optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2'-bipyridine (1.0 eq) in chloroform (CHCl₃) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Oxidant Addition: To this solution, add m-CPBA (commercial grade, ~75%, 1.05 eq) portion-wise over 15-20 minutes at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature or gently heat to 40°C. Monitor the reaction progress by TLC every 2-4 hours. The reaction is typically complete within 12-24 hours.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane to separate any unreacted starting material and the dioxide byproduct. Combine the fractions containing the pure monoxide product and remove the solvent to yield a white solid.
References
-
ACS Publications. Unusual Water Oxidation Mechanism via a Redox-Active Copper Polypyridyl Complex | Inorganic Chemistry. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Available from: [Link]
-
Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Oxidation and reduction of cis-bis(2,2′-bipyridine)dicarbonylmolybdenum(0) and -tungsten(0). Preparation of bis(2,2′-bipyridine)-dicarbonyl(solvent)molybdenum(II) bis(tetrafluoroborate) salts and their reaction with isocyanides. Available from: [Link]
-
ACS Publications. Studies of 2,2'-bipyridyl N,N'-dioxides | The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. The Synthesis of Some 4,4'-Disubstituted 2,2'-Bipyridines1 | Journal of the American Chemical Society. Available from: [Link]
-
Organic Syntheses Procedure. pyridine-n-oxide. Available from: [Link]
-
ElectronicsAndBooks. Kinetics of the Oxidation of Hydrogen Peroxide by Bis(2,2'-bipyridine)- silver( 11) Ions. Available from: [Link]
-
Wikipedia. 2,2′-Bipyridine. Available from: [Link]
-
Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Kinetics of the oxidation of hydrogen peroxide by the tris(2,2′-bipyridine)nickel(III) ion in aqueous perchlorate media: comparison with oxidation by aqua-cations. Available from: [Link]
-
NIH. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides. Available from: [Link]
-
Allen J. Bard. Electrochemistry in liquid sulfur dioxide. 5. Oxidation of bipyridine and phenanthroline complexes of osmium. Available from: [Link]
-
NIH. Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic - PMC. Available from: [Link]
-
PubMed Central. Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Available from: [Link]
-
SpringerLink. Recyclable anhydride catalyst for H 2 O 2 oxidation: N-oxidation of pyridine derivatives. Available from: [Link]
-
Wikipedia. meta-Chloroperoxybenzoic acid. Available from: [Link]
-
Wikipedia. Paraquat. Available from: [Link]
-
UCLA Chemistry. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available from: [Link]
-
Common Organic Chemistry. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Available from: [Link]
-
ACS Publications. Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study | Inorganic Chemistry. Available from: [Link]
-
ResearchGate. (PDF) Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Available from: [Link]
- Google Patents. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides.
Sources
- 1. 2,2'-Dipyridyl N-oxide | 33421-43-1 [chemicalbook.com]
- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | 33421-43-1 | Benchchem [benchchem.com]
- 4. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 5. Workup [chem.rochester.edu]
- 6. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Scale-Up Synthesis of 2,2'-Bipyridine, 1-oxide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the scale-up synthesis of 2,2'-Bipyridine, 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
The selective mono-oxidation of 2,2'-bipyridine is a nuanced process. While straightforward at the gram scale, scaling up introduces challenges related to reaction control, byproduct formation, and purification.[1] The primary goal is to maximize the yield of the desired this compound while minimizing the formation of the corresponding N,N'-dioxide and limiting unreacted starting material.[1] This guide will address these critical aspects to ensure a safe, efficient, and reproducible scale-up.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a practical question-and-answer format.
Question 1: My yield of this compound is low, and I'm recovering a significant amount of unreacted 2,2'-bipyridine. What's going wrong?
Answer: This is a common issue often related to incomplete reaction, which can stem from several factors when scaling up.
Causality:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. While a 1:1 molar ratio is theoretical, practical applications may require a slight excess to drive the reaction to completion, but too much can lead to over-oxidation.
-
Inadequate Reaction Time or Temperature: Larger volumes have different thermal dynamics. The reaction mixture may not have reached or been maintained at the optimal temperature for a sufficient duration to ensure full conversion.
-
Poor Mixing: In larger reactors, inefficient stirring can create localized pockets of low reactant concentration, preventing the oxidant from fully interacting with the 2,2'-bipyridine.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Accurately calculate the molar equivalents of your oxidizing agent (e.g., m-CPBA) relative to the 2,2'-bipyridine. Ensure the oxidant's purity/activity has been recently assayed.
-
Implement Reaction Monitoring: Do not rely solely on a predetermined reaction time. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
Optimize Temperature Control: Equip your reactor with an efficient cooling system to manage the exotherm and a calibrated temperature probe to accurately monitor the internal temperature. A typical temperature for oxidation with m-CPBA is around 40°C.[1]
-
Ensure Efficient Agitation: Use an overhead mechanical stirrer appropriately sized for the reactor volume. Ensure the vortex is sufficient to guarantee a homogenous mixture throughout the reaction.
Question 2: My final product is contaminated with significant amounts of 2,2'-Bipyridine N,N'-dioxide. How can I prevent this?
Answer: The formation of the di-N-oxide is a classic case of over-oxidation and is the most common byproduct challenge in this synthesis.[1][2]
Causality:
-
Excess Oxidizing Agent: Using too much oxidant is the most direct cause. Once the mono-oxide is formed, it can be further oxidized to the di-oxide.
-
Poor Temperature Control: The N-oxidation reaction is exothermic. A runaway temperature increase can accelerate the rate of the second oxidation, leading to higher di-oxide formation.
-
Method of Addition: Adding the oxidant all at once to a large batch can create localized areas of high oxidant concentration and temperature, promoting di-oxide formation.
Preventative Measures:
-
Controlled Oxidant Addition: Add the oxidizing agent portion-wise or as a solution via a dropping funnel over an extended period. This maintains a low, steady concentration of the oxidant and helps control the exotherm.
-
Sub-Stoichiometric Approach: Consider using slightly less than one molar equivalent of the oxidant (e.g., 0.95 eq). While this may leave some unreacted starting material, it is often easier to separate 2,2'-bipyridine from the mono-oxide product than it is to separate the mono-oxide from the di-oxide.
-
Strict Temperature Management: Maintain a consistent internal reaction temperature. Use a reactor jacket with a circulating coolant to dissipate heat effectively as the oxidant is added.
Experimental Workflow: Scale-Up Synthesis & Monitoring
Caption: General workflow for the scale-up synthesis of this compound.
Question 3: I'm struggling with purification. Column chromatography isn't practical for my batch size. What are my options?
Answer: Transitioning from chromatographic purification to bulk purification techniques is a critical step in scaling up.[3] The strategy relies on exploiting the different chemical properties of the starting material, product, and byproducts.
Causality:
-
2,2'-Bipyridine (Starting Material): Basic. Can be protonated and made water-soluble in acidic conditions.
-
This compound (Product): Weakly basic. Less basic than the starting material.
-
2,2'-Bipyridine N,N'-dioxide (Byproduct): Not basic. Highly polar.
-
m-Chlorobenzoic acid (Byproduct from m-CPBA): Acidic. Can be deprotonated and made water-soluble in basic conditions.
Scale-Up Purification Protocol (Liquid-Liquid Extraction):
| Step | Procedure | Purpose |
| 1. Initial Quench | After reaction completion, add a solution of sodium sulfite or sodium thiosulfate. | To neutralize any remaining peroxide/peroxy acid oxidant. |
| 2. Basic Wash | Wash the organic layer with a saturated sodium bicarbonate or sodium carbonate solution.[1] | To remove the acidic byproduct (e.g., m-chlorobenzoic acid). |
| 3. Acidic Wash | Wash the organic layer with a dilute HCl solution (e.g., 1M). | To protonate and remove the more basic unreacted 2,2'-bipyridine into the aqueous layer. |
| 4. Isolation | Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. | To isolate the crude this compound. |
| 5. Final Purification | Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate). | To obtain the final product with high purity. |
Troubleshooting Flowchart: Low Mono-oxide Yield
Caption: A diagnostic flowchart for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this scale-up synthesis? A: Safety is paramount. Key hazards include:
-
2,2'-Bipyridine: This starting material is toxic if swallowed or in contact with skin.[4][5] Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6] Ensure work is performed in a well-ventilated area to avoid dust inhalation.
-
Oxidizing Agents: Peroxy acids like m-CPBA are strong oxidizers and can be shock-sensitive or decompose violently upon heating. Handle them with care, avoid metal spatulas, and store them appropriately.
-
Exothermic Reaction: The reaction generates significant heat. A failure in cooling or too rapid addition of the oxidant can lead to a runaway reaction, causing a rapid increase in temperature and pressure.
Q2: Which oxidizing agent is best for scale-up? A: While several oxidizing agents can be used, meta-chloroperoxybenzoic acid (m-CPBA) is widely reported and effective. However, for industrial scale, alternatives are often considered to avoid chlorinated waste and manage costs. A system of hydrogen peroxide with a catalytic acid (like acetic acid or sulfuric acid) can be a greener and more cost-effective option, but conditions must be carefully optimized to control reactivity and selectivity. More novel reagents like dimethyldioxirane (DMD) have been used to avoid peroxide intermediates but may be less economically viable on a large scale.
Q3: How can I best monitor reaction progress in a large, enclosed reactor? A: Direct sampling is key. Most industrial reactors are equipped with a sample port.
-
Establish a Baseline: Before starting, run a TLC or HPLC of your starting material and, if available, a reference standard of the product and di-oxide byproduct. This will establish their retention factors (Rf) or retention times.
-
Regular Sampling: Carefully extract a small, representative sample from the reactor at regular intervals (e.g., every 30-60 minutes) after the oxidant addition is complete.
-
Quick Analysis: Prepare the sample (quench, dilute) and analyze via TLC or HPLC. The goal is to observe the disappearance of the starting material spot/peak and the appearance of the product spot/peak, without a significant increase in the di-oxide byproduct. The reaction is complete when the starting material is no longer detectable.
Q4: What are the ideal storage conditions for this compound? A: this compound is typically a stable, crystalline solid.[7] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[8]
References
- Carl ROTH.
- Chem-Supply.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Loba Chemie. 2-2-BIPYRIDYL AR MSDS CAS-No.: 366-18-7 MSDS.
- Google Patents.
- PubChem. 2,2'-Bipyridine | C10H8N2 | CID 1474.
- Benchchem. This compound | 33421-43-1.
- PMC. Interrogation of 2,2'-Bipyrimidines as Low Potential Two Electron Electrolytes.
- MDPI. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime.
- The Art of Synthesis. The Art of Synthesizing 2,2'-Bipyridine: A Chemical Endeavor.
- Organic Syntheses. 2,2'-Bipyridine - Organic Syntheses Procedure.
- ResearchGate. (PDF) Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides.
- ResearchGate. Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic.
- MDPI.
- FLORE. Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidas.
- PubMed.
- Sigma-Aldrich. 2,2 -Dipyridyl N-oxide 98 33421-43-1.
- ResearchGate. Synthesis of 2,2'-bipyridines : from versatile building blocks to sexy architectures and functional (nano)
- Taylor & Francis.
- PMC. Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study.
- Chemical Science (RSC Publishing).
- CymitQuimica. CAS 7275-43-6: 2,2′-Bipyridine N,N′-dioxide.
- MDPI. Reduction of 2,2′-Bipyridine by Quasi-Linear 3d-Metal(I) Silylamides—A Structural and Spectroscopic Study.
- Google Patents.
- Organic Syntheses.
- Wikipedia. 2,2′-Bipyridine.
- Luxembourg Bio Technologies. Journal of Pharmaceutical and Biomedical Analysis Determination of 2-Hydroxypyridine-1-Oxide (HOPO)
- CymitQuimica. CAS 33421-43-1: 2,2′-Bipyridine, 1-oxide.
- PubMed. Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at Sub-PPM Levels Using Derivitization and Gas Chromatography With Mass Spectrometry Detection (GCMS).
- ResearchGate. (PDF)
Sources
- 1. This compound | 33421-43-1 | Benchchem [benchchem.com]
- 2. CAS 7275-43-6: 2,2′-Bipyridine N,N′-dioxide | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
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- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. lobachemie.com [lobachemie.com]
- 7. CAS 33421-43-1: 2,2′-Bipyridine, 1-oxide | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Recrystallization Methods for 2,2'-Bipyridine, 1-oxide
Welcome to the technical support center for the purification of 2,2'-Bipyridine, 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this valuable ligand. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize the purification of this often-challenging compound.
This compound is a pale yellow, solid organic compound widely used as a chelating ligand in coordination chemistry and catalysis.[1] Its synthesis, typically via the oxidation of 2,2'-bipyridine, often results in a mixture containing unreacted starting material and the corresponding N,N'-dioxide byproduct.[2] Effective purification is therefore critical, and recrystallization is a primary technique for isolating the desired high-purity mono-oxide.
Frequently Asked Questions (FAQs)
Q: What is the primary goal of recrystallizing this compound? A: The main objective is to remove process-related impurities. The most common of these are the unreacted 2,2'-bipyridine starting material and the over-oxidized 2,2'-bipyridine-N,N'-dioxide.[2] Recrystallization exploits differences in solubility between the desired mono-oxide and these impurities to achieve purification.
Q: What are the ideal characteristics of a solvent for this recrystallization? A: A suitable solvent or solvent system should meet four key criteria:
-
The compound of interest (this compound) should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3]
-
The impurities should either be completely soluble at all temperatures or completely insoluble at all temperatures.
-
The solvent's boiling point should be lower than the melting point of this compound (approx. 59-63°C) to prevent "oiling out".[3][4]
-
The solvent should be chemically inert and easily removable from the final crystalline product.
Q: Is this compound sensitive to moisture? A: Yes. Pyridine N-oxides as a class of compounds are known to be very hygroscopic.[5] It is crucial to use dry solvents and glassware and to minimize exposure to atmospheric moisture during the procedure to prevent the hydration of your compound, which can inhibit proper crystal formation.
Q: Why might a mixed-solvent system be necessary? A: Finding a single solvent with the ideal solubility profile can be difficult. A mixed-solvent system, composed of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, offers greater flexibility.[6] The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid (cloudy), indicating saturation. This allows for fine-tuned control over the crystallization process.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of this compound in a direct question-and-answer format.
Q1: After cooling the solution, no crystals have formed. What should I do?
-
Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[7] The solution is not supersaturated upon cooling, so the compound remains dissolved.
-
Probable Cause 2: The solution is supersaturated but lacks a nucleation site. Crystal growth requires an initial "seed" or surface to begin forming.[7]
-
Solution A (Seeding): If you have a small crystal of pure this compound, add it to the solution to induce crystallization.
-
Solution B (Scratching): Gently scratch the inside surface of the flask below the solvent level with a clean glass rod.[7] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution C (Shock Cooling): Briefly place the flask in an ice-water bath to rapidly lower the temperature, which can sometimes induce nucleation.[6] Once crystals begin to form, remove the flask and allow it to return to a slower cooling rate.
-
Q2: Instead of well-defined crystals, an oil has separated from the solution. How do I resolve this "oiling out"?
-
Probable Cause 1: The solution was cooled too quickly. Rapid cooling can cause the compound to come out of solution at a temperature above its melting point, leading to the formation of an oil rather than a crystalline solid.[8]
-
Solution: Reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional "good" solvent to ensure complete dissolution.[7] Allow the flask to cool much more slowly. Insulating the flask by placing it within a larger beaker of warm water and allowing the entire assembly to cool to room temperature can be effective.[6]
-
-
Probable Cause 2: The boiling point of the solvent is higher than the melting point of the compound. This is a frequent issue with lower-melting solids.
-
Solution: Choose a different solvent or solvent system with a lower boiling point. For this compound, with a melting point around 59-63°C, high-boiling solvents like water or toluene (as a single solvent) should be used with caution.[4]
-
Q3: My product crashed out of solution as a very fine powder, not distinct crystals. Is this a problem?
-
Probable Cause: The solution was cooled too rapidly ("shock cooling"). This leads to precipitation, not crystallization.[9] A precipitate forms so quickly that the molecules do not have time to align into an ordered crystal lattice, often trapping impurities.
-
Solution: While a precipitate is better than no solid at all, its purity may be compromised. For optimal purity, it is best to re-dissolve the powder by heating the solution and attempting a much slower cooling rate to encourage the growth of true crystals.[9]
-
Q4: The recovered crystals are still yellow or appear impure. What are the next steps?
-
Probable Cause 1: Inefficient removal of colored impurities. Some impurities may have similar solubility profiles to your target compound.
-
Solution: Before the hot filtration step, you can add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities. Heat the solution with the charcoal for a few minutes, then perform the hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
-
Probable Cause 2: Recrystallization alone is insufficient. The impurities may be too similar in structure and polarity to be separated effectively by a single recrystallization.
-
Solution: A second recrystallization may yield a purer product. However, if impurities persist, purification by column chromatography may be necessary to separate the mono-oxide from the starting material and di-oxide.[2] A common stationary phase is silica gel, with eluents such as diethyl ether followed by a more polar system like 10% Methanol/Methylene Chloride.[2]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
Quantitative Data & Solvent Selection
Choosing the correct solvent system is paramount. Based on literature reports for this compound and structurally similar compounds, mixed-solvent systems are often effective.[2][10]
| Solvent System (Good/Poor) | Boiling Point (°C) | Rationale & Use Case |
| Diethyl Ether / Hexane | Ether: 34.6°CHexane: 69°C | A low-boiling point system ideal for preventing "oiling out".[2] Dissolve crude in minimal hot ether, then add hexane dropwise until turbidity appears. Cool slowly. |
| Toluene / Heptane | Toluene: 111°CHeptane: 98°C | Effective for compounds that require higher temperatures to dissolve.[10] Use with caution due to the high boiling point of Toluene relative to the compound's melting point. Very slow cooling is essential. |
| Acetonitrile (Single) | 82°C | A polar aprotic solvent that can be effective for recrystallizing N-oxides.[11] Test solubility first: the compound should be sparingly soluble at room temperature but dissolve when hot. |
| Ethanol / Water | Ethanol: 78°CWater: 100°C | A common polar system.[6] Dissolve in hot ethanol, add hot water dropwise until the solution becomes cloudy, then cool. The high polarity of water may help precipitate the less polar impurities. |
Detailed Experimental Protocol: Mixed-Solvent Recrystallization
This protocol describes a general method using a mixed-solvent system (e.g., Diethyl Ether/Hexane). Always perform this procedure in a well-ventilated fume hood.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar. Add the "good" solvent (Diethyl Ether) in small portions while gently heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent required.
-
Saturation: While the solution is still hot, add the "poor" solvent (Hexane) dropwise with continuous stirring. Continue adding until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of the "good" solvent (Diethyl Ether) to re-dissolve the precipitate and produce a clear, saturated solution.
-
Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, starting material that won't dissolve), perform a hot gravity filtration at this stage. Place a short-stemmed funnel with fluted filter paper into a clean, pre-warmed receiving flask. Pour the hot solution through the filter paper. This step is crucial for removing particulate matter.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. To promote larger crystal growth, cooling should be as slow as possible.[7]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the cold solvent.[6][9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold "poor" solvent (Hexane) to remove any residual soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper for a few minutes while the vacuum is running. Then, transfer the crystals to a watch glass to dry completely. For N-oxides, drying in a vacuum oven at a mild temperature (e.g., 30-40°C) is recommended to remove residual solvent and any adsorbed water.[5]
-
Analysis: Assess the purity of the recrystallized product by measuring its melting point. A sharp melting point range close to the literature value indicates high purity.
References
- 1. CAS 33421-43-1: 2,2′-Bipyridine, 1-oxide | CymitQuimica [cymitquimica.com]
- 2. This compound | 33421-43-1 | Benchchem [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chembk.com [chembk.com]
- 5. reddit.com [reddit.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[4]pyrroles and non-ionic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2,2'-Bipyridine, 1-oxide Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Bipyridine, 1-oxide metal complexes. This guide is designed to provide you with practical, in-depth solutions to common solubility challenges encountered during your experiments. Our focus is on not just what to do, but why specific strategies are effective, ensuring you can make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of this compound metal complexes.
Q1: Why is my this compound metal complex poorly soluble in aqueous solutions?
A1: The solubility of these complexes is a delicate balance of several factors. The parent 2,2'-bipyridine ligand is only slightly soluble in water. While the introduction of the N-oxide group increases polarity and the potential for hydrogen bonding, the overall complex can still be hydrophobic depending on the metal center, other ligands, and the counter-ion.[1]
Q2: What is the role of the 1-oxide group in my complex's solubility?
A2: The N-oxide functionality plays a multifaceted role. Firstly, the N+-O- bond is highly polar, which can enhance interactions with polar solvents like water.[2] Secondly, the oxygen atom can act as an additional coordination site for the metal ion or for hydrogen bonding with the solvent.[3] This can influence the overall geometry and electronic properties of the complex, which in turn affects its solubility.[1]
Q3: What are the best initial solvents to try for dissolving my this compound complex?
A3: For initial attempts, a good starting point is a range of polar solvents. The uncomplexed 2,2'-bipyridine ligand shows moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol.[4] For the metal complexes, DMSO and dimethylformamide (DMF) are often effective.[5] For aqueous applications, starting with a small amount of a water-miscible co-solvent like DMSO or ethanol is a common strategy.[6]
Q4: Can the choice of metal ion affect the solubility of the complex?
A4: Absolutely. The nature of the metal ion, including its size, charge, and coordination preferences, significantly impacts the overall properties of the complex, including its solubility. The final geometry and charge distribution of the complex are dictated by the metal-ligand interactions.
Q5: How does the counter-ion influence the solubility of my cationic complex?
A5: For charged complexes, the counter-ion is a critical determinant of solubility. Large, non-coordinating anions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) can lead to lower aqueous solubility. Conversely, smaller, more hydrophilic counter-ions such as chloride (Cl⁻) or bromide (Br⁻) can improve water solubility.[7] In some cases, exchanging the counter-ion is a viable strategy to enhance solubility.[5][8]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific solubility issues you may encounter.
Scenario 1: My complex precipitates out of solution upon addition to an aqueous buffer.
Symptom: A clear solution of your complex in an organic solvent (e.g., DMSO) becomes cloudy or forms a precipitate when diluted into your aqueous assay buffer.
Underlying Cause: This is a common issue known as "crashing out" and occurs when the concentration of the complex in the final aqueous solution exceeds its solubility limit in that specific medium. The organic co-solvent is diluted to a point where it can no longer keep the complex dissolved.
Troubleshooting Workflow:
Troubleshooting Workflow for Precipitation.
Solutions:
-
Decrease Final Concentration: The simplest approach is to lower the final concentration of your complex in the assay. Determine the minimum effective concentration to reduce the likelihood of precipitation.[9]
-
Optimize Co-solvent Concentration: While high concentrations of organic co-solvents can be detrimental to biological assays, a slightly higher final concentration (e.g., 1-5% DMSO) might be necessary to maintain solubility. It is crucial to run a vehicle control to ensure the co-solvent itself does not affect your experimental results.[10]
-
pH Adjustment: If your this compound ligand has ionizable groups (e.g., carboxylic acids), the solubility of the complex can be highly pH-dependent.[6] Adjusting the pH of your buffer can ionize these groups, leading to a significant increase in aqueous solubility.[7][9]
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[11] This is a powerful technique for increasing the apparent solubility of your complex without chemical modification.[12][13]
-
Surfactants: Non-ionic surfactants can also be used to increase solubility, although their potential interference with biological assays must be carefully evaluated.[7]
-
Scenario 2: The synthesized complex is an insoluble solid that is difficult to work with.
Symptom: Your purified complex is a solid that does not readily dissolve in common organic or aqueous solvents, making characterization and further experiments challenging.
Underlying Cause: The insolubility may be inherent to the complex's structure, due to strong intermolecular forces in the solid state, or the formation of a coordination polymer.
Troubleshooting Workflow:
Troubleshooting Workflow for Insoluble Complexes.
Solutions:
-
Systematic Solvent Screening: Test a broad range of solvents with varying polarities. Sometimes a less common solvent or a solvent mixture can be effective.[14]
-
Ligand Modification: If insolubility is a persistent issue, modifying the this compound ligand is a highly effective strategy. The introduction of polar functional groups can dramatically increase the solubility of the resulting complex.[5]
-
Counter-ion Exchange: For cationic complexes, replacing a hydrophobic counter-ion with a more hydrophilic one can significantly improve aqueous solubility.[5]
-
Soxhlet Extraction: For purification and crystallization of highly insoluble complexes, Soxhlet extraction can be a useful, albeit slower, technique.[5]
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to enhance the solubility of your this compound metal complexes.
Protocol 1: pH Adjustment for Solubility Enhancement
This protocol is for complexes with ionizable functional groups on the bipyridine ligand.
Materials:
-
Your this compound metal complex
-
Aqueous buffer of your choice (e.g., phosphate-buffered saline, PBS)
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a suspension of your complex in the desired aqueous buffer at a concentration slightly higher than your target.
-
Place the suspension on a stir plate and begin stirring.
-
Slowly add small aliquots of either 0.1 M HCl (to lower pH) or 0.1 M NaOH (to raise pH) while monitoring the pH with a calibrated pH meter.[16]
-
Observe the solution for any changes in clarity. A significant increase in solubility should result in the solution becoming clear.
-
Continue to adjust the pH until the complex is fully dissolved. Note the pH at which dissolution occurs.
-
Once dissolved, you can adjust the pH back towards your desired experimental pH, being careful not to cause re-precipitation. This will help you determine the optimal pH range for solubility.
Protocol 2: Co-solvent System for Solubilization
This protocol describes the use of a water-miscible organic solvent to dissolve your complex for use in aqueous solutions.
Materials:
-
Your this compound metal complex
-
High-purity, anhydrous DMSO or ethanol
-
Your target aqueous buffer
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of your complex in 100% DMSO or ethanol. The concentration should be high enough to allow for subsequent dilution into your aqueous buffer while keeping the final co-solvent concentration low.
-
Gently vortex the stock solution to ensure the complex is fully dissolved.
-
Perform a serial dilution of your stock solution into the aqueous buffer. It is often better to add the stock solution to the buffer rather than the other way around to avoid localized high concentrations that can lead to precipitation.
-
Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles).
-
Determine the highest concentration of your complex that remains soluble at an acceptable final co-solvent concentration for your experiment.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for forming an inclusion complex with a cyclodextrin to enhance aqueous solubility.
Materials:
-
Your this compound metal complex
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD. The concentration will depend on the desired molar ratio of complex to cyclodextrin.
-
Add your metal complex to the HP-β-CD solution. The molar ratio of complex to cyclodextrin typically ranges from 1:1 to 1:2.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Freeze the resulting solution, for example, using liquid nitrogen.
-
Lyophilize the frozen solution to obtain a solid powder of the inclusion complex.[11] This powder should have enhanced solubility in aqueous solutions compared to the original complex.
IV. Data Presentation
While specific quantitative solubility data for this compound metal complexes is not widely available in the literature, the following table provides a qualitative summary of solubility trends based on solvent and ligand modifications.
| Complex/Ligand | Water | Methanol/Ethanol | DMSO/DMF | Notes |
| 2,2'-Bipyridine | Sparingly Soluble[4] | Moderately Soluble[4] | Soluble[4] | The parent ligand is largely hydrophobic. |
| This compound | Slightly more soluble than bipyridine | Soluble | Very Soluble | The N-oxide group increases polarity.[1] |
| [M(bpyO)x]n+ (unmodified) | Generally low solubility | Varies with metal and counter-ion | Generally soluble | Solubility is highly dependent on the overall complex. |
| [M(bpyO-SO₃)x]n- | High solubility | Soluble | Soluble | Sulfonate groups significantly enhance aqueous solubility.[7] |
| [M(bpyO-COOH)x]n- | pH-dependent solubility | Soluble | Soluble | Soluble at pH > pKa of the carboxylic acid.[7] |
V. References
-
Technical Support Center: Enhancing the Solubility of 2,3'-Bipyridine-Based Metal Complexes - Benchchem. (URL not available)
-
Binding and Activation of N2O at Transition Metal Centers: Recent Mechanistic Insights. (URL not available)
-
How to find a better solution for the solubility of metal complexes? - ResearchGate. (2021-07-09). [Link]
-
Technical Support Center: Optimizing Metal Complex Formation - Benchchem. (URL not available)
-
The three stereoisomers of [Ru(bpy) Cl 2 (dmso-S) 2 ]. - ResearchGate. (URL not available)
-
Comparative study of Ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application - NRC Publications Archive. (URL not available)
-
How to improve the metal complexes solubility in water? - ResearchGate. (2025-08-06). [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (URL not available)
-
An In-Depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-bipyridine in Common Organic Solvents - Benchchem. (URL not available)
-
Mechanistic Aspects of the Reactions of Nitric Oxide with Transition-Metal Complexes | Request PDF - ResearchGate. (2025-08-06). [Link]
-
Tris(bipyridine)ruthenium(II) chloride - Wikipedia. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. [Link]
-
Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects - PubMed Central. (2022-11-30). [Link]
-
Transition metal complexes of pyridine-N-oxides - Wikipedia. [Link]
-
pH Adjustment in Wastewater Treatment: Mechanisms and Applications. (2025-07-15). (URL not available)
-
CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS - IIP Series. (URL not available)
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Technical Support Center: Troubleshooting [Compound Name] Solubility Issues - Benchchem. (URL not available)
-
MedChem Tips and Tricks – ACSGCIPR. (2016-02-12). [Link]
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Removing Heavy Metals From Wastewater. [Link]
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General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry - ResearchGate. (2022-07-17). [Link]
-
Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC. (2023-05-03). [Link]
-
Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State - MDPI. (2018-10-16). [Link]
-
Versatility of the methyl-bipyrimidine-N-oxide ligand for the design of lanthanide single-molecule magnets - PMC - NIH. [Link]
-
2,2'-Bipyridine - Solubility of Things. [Link]
-
Evaluation of Tris-Bipyridine Chromium Complexes for Flow Battery Applications: Impact of Bipyridine Ligand Structure on Solubility and Electrochemistry - PubMed. (2015-11-02). [Link]
-
Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. (2025-12-16). (URL not available)
-
Medicinal Chemistry of Drugs with N‑Oxide Functionalities - Semantic Scholar. (2024-03-29). [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). [Link]
-
pH Adjustment. [Link]
-
Aromatic N-oxide bridged copper(II) coordination polymers: Synthesis, characterization and magnetic properties - PMC - PubMed Central. [Link]
-
Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes - IJMCER. [Link]
-
Transition metal complexes of 2,2'-bipyridine - Wikipedia. [Link]
-
Evaluation of Tris-Bipyridine Chromium Complexes for Flow Battery Applications: Impact of Bipyridine Ligand Structure on Solubility and Electrochemistry | Request PDF - ResearchGate. (2025-08-09). [Link]
-
The Power of Coordination Chemistry: Exploring Bipyridine Derivatives. [Link]
-
Coordination of Pyridine N-Oxides with Alkali and Alkaline-Earth Metal Cations in Aqueous Solution - ResearchGate. (2025-08-10). [Link]
-
Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study | ACS Omega - ACS Publications. (2021-07-06). [Link]
-
Counterion Effects in 2-Photocatalyzed Energy Transfer Reactions | JACS Au. (2024-07-24). [Link]
-
Aqueous-soluble bipyridine cobalt(II/III) complexes act as direct redox mediators in photosystem I-based biophotovoltaic devices - RSC Publishing. (2021-03-11). [Link]
-
Modular preparation of cationic bipyridines and azaarenes via C–H activation. (2023-11-15). [Link]
-
How to the synthesis the complex Ru(Me2bpy)2Cl2 ? | ResearchGate. (2021-03-11). [Link]
-
(PDF) Counterion Effects in 2 -Photocatalyzed Energy Transfer Reactions. (2024-07-15). [Link]
-
Converting between the oxides of nitrogen using metal-ligand coordination complexes - PubMed. [Link]
-
Equilibria in Complexes of N-Heterocycles. Part 50.1 The Formation and Properties in Solution of the 1:1 Adducts of Bis(2,2'-bipyridine)platinum(II) and Related Ions with Hydroxide - ResearchGate. [Link]
-
Taming Tris(bipyridine)ruthenium(II) and Its Reactions in Water by Capture/Release with Shape-Switchable Symmetry-Matched Cyclophanes | Journal of the American Chemical Society. (2022-03-11). [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 16. gov.nl.ca [gov.nl.ca]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of 2,2'-Bipyridine and 2,2'-Bipyridine, 1-oxide
Introduction
In the vast landscape of coordination chemistry and transition metal catalysis, the choice of ligand is paramount to steering the efficiency, selectivity, and overall success of a chemical transformation. Among the most ubiquitous and versatile ligands is 2,2'-bipyridine (bpy), a robust bidentate chelator that has been a cornerstone of catalyst development for over a century.[1][2] Its derivative, 2,2'-Bipyridine, 1-oxide (bpyO), introduces a subtle yet significant structural and electronic perturbation that can profoundly alter the catalytic behavior of its metal complexes.[3][4]
This guide provides an in-depth, objective comparison of the catalytic performance of 2,2'-Bipyridine and its mono-N-oxide counterpart. We will dissect their intrinsic properties, explore their applications in key catalytic reactions with supporting experimental data, and provide detailed protocols for their practical implementation. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in ligand selection and catalyst design.
Part 1: Fundamental Properties - A Tale of Two Ligands
The catalytic efficacy of a ligand is intrinsically linked to its structural and electronic characteristics. While bpy and bpyO share the same bipyridine backbone, the introduction of an N-oxide functionality creates distinct differences.
2,2'-Bipyridine (bpy): The Archetypal Chelator
First synthesized in 1888, 2,2'-bipyridine is a colorless solid that acts as a bidentate chelating ligand, forming highly stable five-membered rings with a wide range of transition metals.[1][2][3] This stability, known as the chelate effect, makes bpy-metal complexes more robust than those formed with an equivalent number of monodentate pyridine ligands.[2]
-
Electronic Profile: Bpy is a neutral ligand with two sp²-hybridized nitrogen atoms that donate their lone pairs to a metal center. Its planar structure facilitates electron delocalization, and it is known to participate in metal-to-ligand charge transfer (MLCT) transitions, which are responsible for the intense color of many of its complexes, such as [Fe(bpy)₃]²⁺.[5] The bpy ligand is also redox-active, capable of accepting electrons to form radical anionic (bpy•⁻) and dianionic (bpy²⁻) species, a property crucial in many catalytic cycles.[6]
-
Structural Dynamics: In its free state, bpy preferentially adopts a trans-conformation. Upon coordination to a metal center, it must rotate around the central C-C bond to adopt the cis-conformation required for chelation, a process that incurs a small energetic penalty.[1][2]
This compound (bpyO): A Study in Asymmetry
The selective oxidation of one nitrogen atom in bpy yields this compound.[3][7] This modification introduces asymmetry and alters the ligand's coordination properties.
-
Electronic Profile: The N-oxide group has a dual electronic nature. It is electron-withdrawing from the pyridine ring, yet the oxygen atom itself is a potent Lewis base and an excellent donor.[4] This can modify the electron density at the coordinated metal center in nuanced ways compared to the parent bpy. The presence of the N-oxide moiety can also activate the pyridine ring for electrophilic substitution.[3]
-
Coordination Versatility: The N-oxide oxygen provides an additional potential coordination site. This allows bpyO to act not only as a bidentate N,N-donor like bpy but also potentially as a bridging ligand or in other coordination modes, influencing the formation of polynuclear complexes.[3] The steric bulk is also slightly increased around the oxidized nitrogen atom.
Caption: Core differences between bpy and bpyO ligands.
Part 2: Comparative Analysis of Catalytic Performance
The true measure of a ligand's utility is its performance in catalysis. Below, we compare bpy and bpyO in several key reaction classes, supported by published data.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful controlled radical polymerization technique where the equilibrium between active and dormant species is controlled by a transition metal complex, typically copper. The ligand's role is to solubilize the metal salt and, crucially, to tune the redox potential of the Cu(I)/Cu(II) couple, which dictates the ATRP equilibrium constant (Kₐₜᵣₚ).
Discussion: In ATRP, ligands with electron-donating groups (EDGs) generally increase the stability of the higher oxidation state Cu(II) complex, shifting the equilibrium towards the active radical species and accelerating the polymerization.[8][9] Conversely, electron-withdrawing groups (EWGs) slow the reaction.
While direct comparative studies between bpy and bpyO in ATRP are not extensively documented in the initial search, we can infer their relative performance based on electronic principles. The N-oxide group in bpyO is generally considered electron-withdrawing, which would suggest that a Cu/bpyO catalyst might exhibit a lower Kₐₜᵣₚ and thus a slower polymerization rate compared to the standard Cu/bpy system. However, the ability of the N-oxide oxygen to coordinate could lead to different catalyst geometries and stabilities.
A study on various 4,4'-substituted bpy ligands demonstrated a clear trend: strong EDGs like -N(Me)₂ led to a 400-fold rate increase compared to unsubstituted bpy, while EWGs like -Cl slowed the polymerization.[8] This highlights the profound impact of electronics on catalytic activity in this system.
Table 1: Influence of Ligand Electronics in Cu-mediated ATRP of Methyl Acrylate (MA)
| Ligand (4,4'-R₂-bpy) | Substituent (R) | Electronic Nature | Relative Polymerization Rate | Ref. |
|---|---|---|---|---|
| 4,4'-(Cl)₂-bpy | -Cl | Electron-Withdrawing | Slowest | [8] |
| 2,2'-Bipyridine (bpy) | -H | Neutral (Reference) | 1x | [8] |
| 4,4'-(Me)₂-bpy | -Me | Electron-Donating | Faster | [8] |
| 4,4'-(MeO)₂-bpy | -OMe | Strong Electron-Donating | Much Faster | [8] |
| 4,4'-(NMe₂)₂-bpy | -NMe₂ | Very Strong Electron-Donating | Fastest (~400x) |[8] |
Oxidation Catalysis
The ability of a catalyst to mediate the transfer of oxygen atoms is fundamental to many synthetic transformations. Here, the N-oxide functionality of bpyO can play a more direct and interesting role.
Discussion: A study comparing zinc complexes of bpy and 2,2'-bipyridyl-N,N'-dioxide (bipydiox) found only minor differences in their properties and reactivities for decarboxylation, with the binding energy of bipydiox to zinc being slightly smaller than that of bpy.[10][11] However, the study noted that a key difference is the potential for oxygen transfer from the N-oxide ligand, though it was observed only as a high-energy process in that specific system.[11]
In contrast, a peroxidovanadium complex featuring a bpy ligand, [VVO(O₂)(HO₂)(bpy)], was shown to be an efficient functional model of vanadium haloperoxidases, catalyzing oxidative halogenation reactions.[12] Mechanistic studies suggested that the bpy ligand influences the activation free energy of the reaction. While a direct comparison with a bpyO-coordinated analogue was not performed, it is conceivable that the N-oxide oxygen in a similar bpyO complex could participate in the catalytic cycle, potentially by influencing proton transfer steps or by altering the stability of peroxo intermediates.
Asymmetric Catalysis
In asymmetric synthesis, chiral ligands are used to induce enantioselectivity. Both bpy and bpyO scaffolds have been rendered chiral and used successfully in various reactions. Chiral bipyridine N,N'-dioxides, in particular, have emerged as a "privileged" class of organocatalysts.
Discussion: Chiral, non-racemic 2,2'-bipyridines and their N-oxide derivatives have been synthesized and applied as ligands in the asymmetric aminolysis of epoxides and as organocatalysts in the asymmetric allylation of aldehydes.[13]
Notably, a new class of axially chiral 2,2'-bipyridine N,N'-dioxides has demonstrated exceptionally high catalytic activity for the asymmetric allylation of aldehydes with allyl(trichloro)silane.[14] These catalysts were effective at remarkably low loadings (0.01–0.1 mol %), achieving up to 98% enantiomeric excess (ee).[14] The success of the N,N'-dioxide in this context is attributed to its ability to act as a chiral Lewis base, activating the silicon reagent. While this is the dioxide derivative, it underscores the powerful catalytic potential unlocked by N-oxidation of the bipyridine core. The mono-N-oxide, bpyO, serves as an asymmetric precursor in this family, and its chiral variants are also valuable catalysts.
Table 2: Performance in Asymmetric Allylation of Benzaldehyde
| Catalyst | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
|---|---|---|---|---|
| (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide | 0.1 | 96 | 98 | [14] |
| (R)-3,3'-bis(methoxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide | 0.1 | 95 | 96 |[14] |
Part 3: Experimental Protocol
To provide a practical context, we outline a general procedure for a Nickel-catalyzed cross-coupling reaction, a transformation where bipyridine-type ligands are frequently employed.[15] This protocol can be adapted to compare the performance of Ni-bpy and Ni-bpyO catalysts.
Protocol: Nickel-Catalyzed Cross-Electrophile Coupling
Objective: To couple an aryl halide with an alkyl halide using a nickel catalyst and a bipyridine-type ligand.
Materials:
-
(2,2'-Bipyridine)nickel(II) dichloride or a precursor like NiCl₂·glyme
-
Ligand: 2,2'-Bipyridine (bpy) or this compound (bpyO)
-
Reducing agent: Zinc dust (<10 micron, activated)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Alkyl halide (e.g., iodocyclohexane)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF)
-
Standard glassware, Schlenk line, or glovebox for inert atmosphere operations
Caption: Workflow for Ni-catalyzed cross-electrophile coupling.
Step-by-Step Procedure:
-
Catalyst Preparation (in a glovebox): To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the nickel precursor (e.g., NiCl₂·glyme, 5 mol%), the chosen ligand (bpy or bpyO, 5.5 mol%), and zinc dust (1.5 equivalents).
-
Reagent Addition: To the vial, add the aryl halide (1.0 equivalent) and the alkyl halide (1.2 equivalents) via syringe, followed by anhydrous DMF (to achieve a ~0.2 M concentration with respect to the aryl halide).
-
Reaction: Seal the vial with a screw cap and remove it from the glovebox. Place it on a magnetic stir plate and stir at the desired temperature (e.g., room temperature) for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. The final yield and purity are determined by GC and characterized by NMR spectroscopy.
Part 4: Conclusion and Outlook
The choice between 2,2'-Bipyridine and this compound is not a matter of inherent superiority but of strategic selection based on the specific catalytic application.
-
2,2'-Bipyridine remains the go-to ligand for a vast array of transformations due to its commercial availability, predictable coordination chemistry, and robust nature. Its simple, symmetric structure and well-understood electronic properties make it an excellent starting point for catalyst screening and development, particularly in redox-intensive processes like cross-coupling and ATRP.
-
This compound offers a platform for more nuanced catalyst tuning. The introduction of the N-oxide functionality provides a handle to modify steric bulk, electronic properties, and coordination modes. This is particularly advantageous in asymmetric catalysis, where its derivatives (especially N,N'-dioxides) have proven to be exceptionally powerful Lewis basic organocatalysts. In reactions where oxygen or proton transfer is key, the N-oxide group may offer unique mechanistic pathways that are inaccessible to the parent bpy.
For the practicing scientist, this comparison underscores a critical principle of catalyst design: subtle ligand modifications can lead to significant changes in catalytic performance. When standard bpy-based catalysts fall short, considering bpyO or its derivatives is a logical and promising next step in the optimization process.
References
-
Constable, E. C., & Housecroft, C. E. (2019). The Early Years of 2,2'-Bipyridine—A Ligand in its Own Lifetime. Molecules, 24(21), 3951. [Link]
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Hapke, M., Brandt, L., & Lützen, A. (2008). Versatile tools in the construction of substituted 2,2′-bipyridines—cross-coupling reactions with tin, zinc and boron compounds. Chemical Society Reviews, 37(12), 2782-2797. [Link]
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Boyd, S., Mitu, S. O., Sharma, P., & Sharma, N. (2008). Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. Organic & Biomolecular Chemistry, 6(13), 2365-2373. [Link]
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Schubert, U. S., Eschbaumer, C., & Newkome, G. R. (2001). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. Organic Letters, 3(18), 2895-2898. [Link]
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Goerl, D., & Lützen, A. (2012). Synthesis of 2,2′-Bipyridyl-Type Compounds via the Suzuki—Miyaura Cross-Coupling Reaction. ChemInform, 43(32). [Link]
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Putyera, K., & Liptay, G. (2012). Synthesis of 2,2′-Bipyridines via Suzuki-Miyaura Cross-Coupling. ResearchGate. [Link]
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Wikipedia. (2023). 2,2′-Bipyridine. [Link]
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Tang, X., & Zhu, L. (2013). Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II). Open Journal of Inorganic Chemistry, 3, 71-75. [Link]
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Magenau, A. J. D., Kwak, Y., Schröder, K., & Matyjaszewski, K. (2012). Highly Active Bipyridine-Based Ligands for Atom Transfer Radical Polymerization. ACS Macro Letters, 1(4), 508–512. [Link]
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Nakashima, D., & Yamamoto, H. (2002). A Novel Axially Chiral 2,2'-Bipyridine N,N'-Dioxide. Its Preparation and Use for Asymmetric Allylation of Aldehydes with Allyl(trichloro)silane as a Highly Efficient Catalyst. Organic Letters, 4(16), 2669–2671. [Link]
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Ducháčková, L., Steinmetz, V., Lemaire, J., & Roithová, J. (2010). Comparison of 2,2'-bipyridine and 2,2'-bipyridyl-N,N'-dioxide as ligands in zinc complexes. Inorganic Chemistry, 49(19), 8897-8903. [Link]
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Correia, I., et al. (2023). Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic. Chemistry – A European Journal, 29(1). [Link]
-
Ducháčková, L., Steinmetz, V., Lemaire, J., & Roithová, J. (2010). Comparison of 2,2'-bipyridine and 2,2'-bipyridyl-N,N'-dioxide as ligands in zinc complexes. Inorganic Chemistry, 49(19), 8897–8903. [Link]
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Magenau, A. J. D., Kwak, Y., Schröder, K., & Matyjaszewski, K. (2012). Highly Active Bipyridine-Based Ligands for Atom Transfer Radical Polymerization. ResearchGate. [Link]
- Google Patents. (2015).
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Ghosh, S., et al. (2021). Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study. ACS Omega, 6(28), 18275–18282. [Link]
-
ChemBK. (2024). This compound. [Link]
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ResearchGate. (n.d.). The structures of 2,2′-bipyridine (1) and some related compounds. [Link]
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Gagliardo, J. J., et al. (2008). Cyclometalated platinum(ii) complexes of 2,2′-bipyridine N-oxide containing a 1,1′-bis(diphenylphosphino)ferrocene ligand: structural, computational and electrochemical studies. Dalton Transactions, (12), 1601-1610. [Link]
-
Wikipedia. (2023). Transition metal complexes of 2,2'-bipyridine. [Link]
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A Comparative Guide for Researchers: 2,2'-Bipyridine, 1-oxide vs. 2,2'-Bipyridine, 1,1'-dioxide as Ligands
For decades, 2,2'-bipyridine (bpy) has been a cornerstone ligand in coordination chemistry, its rigid backbone and chelating nitrogen atoms providing a stable scaffold for a vast array of metal complexes.[1] However, the strategic introduction of N-oxide functionalities onto the bipyridine framework, yielding 2,2'-Bipyridine, 1-oxide (bpyO) and 2,2'-Bipyridine, 1,1'-dioxide (bpyO₂), offers a nuanced approach to tuning the electronic and steric properties of the resulting metal complexes. This guide provides an in-depth comparison of bpyO and bpyO₂ as ligands, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Synthesis and Structural-Electronic Perturbations of N-Oxidation
The introduction of one or two N-oxide groups significantly alters the electronic landscape of the bipyridine ligand. The N-oxide moiety is a potent electron-withdrawing group, which modulates the electron density across the pyridine rings. This electronic perturbation directly influences the ligand's donor-acceptor properties and, consequently, the characteristics of its metal complexes.
Experimental Protocol: Synthesis of this compound (bpyO) and 2,2'-Bipyridine, 1,1'-dioxide (bpyO₂) from 2,2'-Bipyridine
This protocol outlines a general procedure for the selective oxidation of 2,2'-bipyridine. The ratio of the oxidizing agent to the starting material is the critical determinant for the selective synthesis of the mono- or di-N-oxide.
Materials:
-
2,2'-Bipyridine (bpy)
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure for this compound (bpyO):
-
Dissolve 1.0 equivalent of 2,2'-bipyridine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of mCPBA in dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to quench the excess peroxyacid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Procedure for 2,2'-Bipyridine, 1,1'-dioxide (bpyO₂):
-
Follow the same initial steps as for bpyO, but use 2.5 equivalents of mCPBA.
-
The reaction may require a longer reaction time or gentle heating to drive it to completion. Monitor by TLC.
-
The work-up and purification procedure is analogous to that for bpyO.
Causality Behind Experimental Choices: The use of a slight excess of mCPBA for the mono-oxidation minimizes the formation of the di-oxide while ensuring a reasonable conversion of the starting material. For the di-oxidation, a larger excess of the oxidizing agent is necessary to overcome the deactivating effect of the first N-oxide group. The basic wash is crucial to remove the acidic byproduct, meta-chlorobenzoic acid.
Caption: Synthetic workflow for the selective oxidation of 2,2'-bipyridine.
Coordination Chemistry: A Tale of Two Ligands
The primary distinction in the coordination behavior of bpyO and bpyO₂ lies in their denticity and the nature of the donor atoms. While bpyO can act as a bidentate N,O-donor or a monodentate N-donor (with the N-oxide oxygen remaining uncoordinated or bridging to another metal center), bpyO₂ typically acts as a bidentate O,O-donor. This difference in coordination mode has profound implications for the geometry and stability of the resulting metal complexes.
A comparative study on zinc complexes revealed that the binding energy of bpyO₂ to zinc is slightly smaller than that of the parent 2,2'-bipyridine.[2] This suggests that for certain metal ions, the N,N-chelation of bipyridine is enthalpically more favorable than the O,O-chelation of bpyO₂.
| Ligand | Typical Coordination Mode | Donor Atoms | Impact on Complex Geometry |
| This compound (bpyO) | Bidentate or Monodentate/Bridging | N, O or N | Flexible, can form mononuclear or polynuclear complexes |
| **2,2'-Bipyridine, 1,1'-dioxide (bpyO₂) ** | Bidentate | O, O | Forms a larger, more flexible seven-membered chelate ring |
Experimental Protocol: Synthesis of a Representative Metal Complex - [Cu(bpyO)Cl₂]
This protocol describes the synthesis of a typical transition metal complex with this compound.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (bpyO)
-
Ethanol
Procedure:
-
Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of ethanol with gentle heating.
-
In a separate flask, dissolve 1.0 mmol of bpyO in 10 mL of ethanol.
-
Add the ligand solution dropwise to the copper(II) chloride solution with constant stirring.
-
A precipitate will form immediately. Continue stirring the mixture at room temperature for 2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and then diethyl ether.
-
Dry the complex in a desiccator.
Self-Validation: The formation of the complex can be confirmed by a color change and precipitation. Further characterization by techniques such as FT-IR spectroscopy will show a shift in the N-O stretching frequency upon coordination to the metal center. Elemental analysis can be used to confirm the stoichiometry of the complex.
Comparative Performance in Action: Electronic and Photophysical Properties
The electronic perturbations induced by the N-oxide groups have a direct and measurable impact on the properties of the resulting metal complexes, particularly their redox potentials and photophysical behavior.
Redox Properties
The electron-withdrawing nature of the N-oxide groups generally makes the metal center more difficult to oxidize. This is reflected in an anodic shift of the metal-centered oxidation potentials. Conversely, the ligand-based reduction potentials are typically shifted to less negative values, as the electron-withdrawing groups stabilize the reduced form of the ligand.
| Complex (Illustrative) | Ru(II)/Ru(III) Redox Potential (V vs. SCE) | Ligand-based Reduction Potential (V vs. SCE) |
| [Ru(bpy)₃]²⁺ | ~1.26 | ~-1.33 |
| [Ru(bpy)₂(bpyO)]²⁺ | Expected > 1.26 | Expected > -1.33 |
| [Ru(bpy)₂(bpyO₂)]²⁺ | Expected >> 1.26 | Expected >> -1.33 |
Note: The values for the bpyO and bpyO₂ complexes are predicted based on established electronic effects and require experimental verification.
Photophysical Properties
The introduction of N-oxide groups can also significantly influence the photophysical properties of luminescent metal complexes, such as those of ruthenium(II) and lanthanides. The energy of the metal-to-ligand charge transfer (MLCT) excited states in ruthenium complexes can be tuned by the electronic properties of the ligands. The electron-withdrawing N-oxide groups are expected to lower the energy of the ligand's π* orbitals, leading to a red-shift in the absorption and emission spectra.
In the realm of lanthanide chemistry, the triplet state energy of the ligand is crucial for efficient sensitization of the metal's luminescence. A study on lanthanide complexes with bpyO₂ showed that the triplet state energy of this ligand is suitable for sensitizing the luminescence of Eu³⁺, Tb³⁺, Sm³⁺, and Dy³⁺.[4] This highlights the potential of bpyO₂ in the design of luminescent lanthanide-based probes and materials.
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A Comparative Performance Analysis: 2,2'-Bipyridine, 1-oxide versus 1,10-Phenanthroline Ligands
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of coordination chemistry and its applications in catalysis, materials science, and pharmacology, the choice of a ligand is a paramount decision that dictates the ultimate function and efficacy of a metal complex. Among the vast arsenal of N-heterocyclic ligands, 1,10-phenanthroline (phen) and 2,2'-bipyridine (bpy) are foundational pillars, celebrated for their robust chelating properties.[1][2] This guide introduces a compelling alternative, 2,2'-Bipyridine, 1-oxide (bpyO), and provides an in-depth, objective comparison of its performance against the well-established phenanthroline.
This analysis moves beyond a simple catalog of properties, delving into the causal relationships between structural nuances and experimental outcomes. We will explore how the rigid planarity of phenanthroline contrasts with the electronic and steric modifications introduced by the N-oxide functionality in bpyO, offering researchers a clear framework for ligand selection in their specific applications.
Part 1: Structural and Electronic Foundations
The performance divergence between these ligands originates from their distinct molecular architectures.
-
1,10-Phenanthroline (phen): This ligand is a rigid, planar aromatic system where the two nitrogen donors are pre-organized for chelation within a fused tricyclic structure.[3][4] This structural rigidity minimizes the conformational strain upon metal binding, a key factor contributing to the high thermodynamic stability of its complexes.[1]
-
This compound (bpyO): Derived from 2,2'-bipyridine, bpyO introduces a pivotal modification: an N-oxide group. This feature fundamentally alters the ligand's character in two ways. First, it introduces an oxygen atom that can act as an additional coordination site, enabling different binding modes or the formation of polynuclear bridged complexes.[5] Second, the N-oxide group is a strong electron-withdrawing moiety that significantly perturbs the electronic landscape of the bipyridine scaffold, thereby influencing the reactivity, stability, and photophysical behavior of its metal complexes.[5][6]
Caption: Molecular structures of 1,10-Phenanthroline and this compound.
Part 2: Head-to-Head Performance Comparison
A. Coordination Behavior and Complex Stability
The primary function of a chelating ligand is to bind a metal ion, and the stability of the resulting complex is a critical performance metric.
Causality of Stability: Phenanthroline's rigid, pre-organized structure leads to the formation of exceptionally stable metal complexes. Compared to its close relative, 2,2'-bipyridine (which must overcome a rotational energy barrier to achieve the necessary cis-conformation for binding), phenanthroline complexes are significantly more stable, with stability constants (β) reported to be 100 to 10,000 times greater.[1] This enhanced stability is a direct consequence of a less entropically demanding binding process.
The introduction of the N-oxide group in bpyO presents a more complex scenario. While the electronic perturbation can influence the Lewis basicity of the nitrogen donors, the oxygen atom provides an additional binding site. This can lead to higher coordination numbers or the formation of robust, bridged dimeric or polymeric structures, which can impart significant kinetic and thermodynamic stability.[5]
Quantitative Stability Data: The stability constant (log β) quantifies the binding affinity. The table below provides illustrative values for phenanthroline and the parent 2,2'-bipyridine ligand with common transition metal ions. While comprehensive data for this compound is less prevalent in the literature, its performance can be inferred from its unique structural features.
| Metal Ion | Ligand | log K1 | log K2 | log K3 | Overall log β3 |
| Cd(II) | 2,2'-Bipyridine | 4.5 | 3.5 | 2.5 | 10.5 |
| Zn(II) | 2,2'-Bipyridine | 5.4 | 4.4 | 3.5 | 13.3 |
| Cu(II) | 1,10-Phenanthroline | ~8.0 | ~6.7 | ~5.2 | ~19.9 |
| Ni(II) | 1,10-Phenanthroline | ~8.6 | ~8.1 | ~7.6 | ~24.3 |
Data compiled from literature sources.[7] Values are illustrative and can vary with experimental conditions.
B. Catalytic Activity
In the realm of catalysis, the ligand's role is to modulate the steric and electronic environment of the metal center, thereby controlling its reactivity and selectivity.
-
Phenanthroline in Catalysis: The well-defined and rigid coordination sphere enforced by phenanthroline is highly advantageous in many catalytic processes, including cross-coupling reactions and oxidations.[8][9] For instance, manganese complexes with phenanthroline ligands have been shown to be more effective in disproportionating H₂O₂ (catalase-like activity) than analogous complexes with the more flexible bipyridine ligand.[10] This suggests that the rigidity of phenanthroline can lead to more efficient and selective catalytic turnovers.
-
The this compound Advantage: The N-oxide group provides a unique handle for tuning catalytic performance. Its influence on the electronic properties of the metal center can enhance reactivity in oxidation catalysis.[6] Oxidovanadium(IV) complexes containing either bipyridine or phenanthroline have demonstrated high catalytic activity in the oxidation of alkanes and alcohols.[11][12] The presence of an N-oxide can further modulate the Lewis acidity of the metal center, potentially lowering the activation barriers for key steps in the catalytic cycle, such as substrate activation or product release. A peroxidovanadium(V) complex featuring a bipyridine ligand, for example, serves as an efficient functional model for vanadium haloperoxidase enzymes, showcasing its potential in challenging oxidation reactions.[13][14]
Caption: Experimental workflow for determining complex stoichiometry and stability.
Conclusion
The choice between 1,10-phenanthroline and this compound is not a matter of inherent superiority but of strategic selection based on the desired application. [3]
-
1,10-Phenanthroline remains the ligand of choice when exceptional thermodynamic stability and a rigid, well-defined coordination environment are critical. Its pre-organized structure is ideal for applications demanding high binding affinity and structural integrity.
-
This compound emerges as a highly versatile and tunable alternative. The N-oxide functionality provides a powerful tool to modulate the electronic properties of the metal center, offering new pathways to enhance catalytic activity and to design novel photophysical materials. Its potential for alternative coordination modes opens doors for constructing complex supramolecular architectures.
For researchers and drug development professionals, this compound represents a promising, albeit less explored, frontier. Its unique combination of a classic bipyridine scaffold with the electronic and coordinative potential of an N-oxide group warrants deeper investigation and may hold the key to unlocking new levels of performance in catalysis and materials science.
References
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D. C. Grills, et al. (2013). Electronic and Photophysical Properties of Platinum(II) Biphenyl Complexes Containing 2,2′-Bipyridine and 1,10-Phenanthroline Ligands. Inorganic Chemistry. [Link]
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J. M. Cardillo, et al. (2023). Comparisons of bpy and phen Ligand Backbones in Cr-Mediated (Co-)Electrocatalytic CO2 Reduction. Organometallics. [Link]
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D. C. Grills, et al. (2013). Electronic and photophysical properties of platinum(II) biphenyl complexes containing 2,2'-bipyridine and 1,10-phenanthroline ligands. PubMed. [Link]
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Y. Zhang, et al. (2014). Synthesis, structures and photophysical properties of luminescent cyanoruthenate(ii) complexes with hydroxylated bipyridine and phenanthroline ligands. RSC Publishing. [Link]
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S. M. PVC, et al. (2001). Synthesis, Characterization, and Photochemical/Photophysical Properties of Ruthenium(II) Complexes with Hexadentate Bipyridine and Phenanthroline Ligands. Inorganic Chemistry. [Link]
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ACS Publications. Electronic and Photophysical Properties of Platinum(II) Biphenyl Complexes Containing 2,2′-Bipyridine and 1,10-Phenanthroline Ligands. Inorganic Chemistry. [Link]
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ResearchGate. Synthesis of phenanthroline– and Pd(II)–phenanthroline‐based microporous organic polymers (PHEN‐Pd‐MOP) and their catalytic performance in Suzuki–Miyaura and Heck–Mizorok reaction. [Link]
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H. Tanimoto, et al. (2023). 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. RSC Publishing. [Link]
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M. Kumar, et al. (2022). Phenanthroline based rotaxanes: recent developments in syntheses and applications. PMC. [Link]
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A. B. Shaikh, et al. (2016). Studies of Binary Complexes of Metal Ions with 2,2-Bipyridyl by Potentiometry. ResearchGate. [Link]
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P. M. Schoenecker, et al. (2015). Bipyridine- and Phenanthroline-Based Metal–Organic Frameworks for Highly Efficient and Tandem Catalytic Organic Transformations via Directed C–H Activation. Journal of the American Chemical Society. [Link]
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E. C. Constable. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PMC. [Link]
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S. Bayat, et al. (2019). Mn(II) complexes with bipyridine, phenanthroline and benzoic acid: Biological and catalase-like activity. Indian Academy of Sciences. [Link]
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I. S. Fomenko, et al. (2019). New Oxidovanadium(IV) Complexes with 2,2′-bipyridine and 1,10-phenathroline Ligands: Synthesis, Structure and High Catalytic Activity in Oxidations of Alkanes and Alcohols with Peroxides. MDPI. [Link]
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G. Atkinson & J. E. Bauman. (1962). The Thermodynamics of Complexes Formed with 2,2'-Bipyridine and Transition Metal Ions. Inorganic Chemistry. [Link]
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L. G. T. A. da Cunha, et al. (2021). Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic. PMC. [Link]
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L. G. T. A. da Cunha, et al. (2021). Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic. ResearchGate. [Link]
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ResearchGate. The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. [Link]
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S. A. Katsyuba, et al. (2015). Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(II), Ni(II) and Co(II). ResearchGate. [Link]
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I. van der Westhuizen, et al. (2020). Electrochemistry of Os Bipyridyl and Phenanthroline Complexes, Comparison with Ru and Fe. ResearchGate. [Link]
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S. A. Katsyuba, et al. (2013). Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii). Dalton Transactions. [Link]
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N. P. Garcia-Gomez, et al. (2022). L-Citrullinato-Bipyridine and L-Citrullinato-Phenanthroline Mixed Copper Complexes: Synthesis, Characterization and Potential Anticancer Activity. PMC. [Link]
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I. S. Fomenko, et al. (2019). New Oxidovanadium(IV) Complexes with 2,2′-bipyridine and 1,10-phenathroline Ligands: Synthesis, Structure and High Catalytic Activity in Oxidations of Alkanes and Alcohols with Peroxides. ResearchGate. [Link]
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H. D. T. V. D. Berg, et al. Synthesis and complexation characteristics of phenanthroline and bipyridine diols. Arkat USA. [Link]
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S. S. S. Raj, et al. (2025). Phenanthroline And 2,2'-Bipyridine Metal Complexes Based On Spectral And Biological Activity. RJPN. [Link]
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A Senior Application Scientist's Guide to the Characterization of 2,2'-Bipyridine, 1-oxide Complexes by Mass Spectrometry
Introduction: The Unique Role of 2,2'-Bipyridine, 1-oxide in Coordination Chemistry
In the vast field of coordination chemistry, the choice of a ligand is paramount to tailoring the properties of a metal complex. While 2,2'-bipyridine (bpy) is a cornerstone ligand, celebrated for its robust chelating ability with a wide array of metal ions, its derivative, this compound (bpyO), offers expanded possibilities.[1][2][3] The introduction of an N-oxide functional group modifies the ligand's electronic properties and can provide an additional coordination site, enabling the formation of novel polynuclear or structurally diverse complexes.[3][4][5]
The molecular formula of bpyO is C₁₀H₈N₂O, with a molecular weight of approximately 172.18 g/mol .[3][4] The precise characterization of its metal complexes is crucial for applications ranging from catalysis to materials science and drug development. Mass spectrometry (MS) has emerged as an indispensable analytical tool for this purpose, providing rapid and sensitive analysis of molecular weight and structure from minute sample quantities.[6] This guide provides an in-depth comparison of key mass spectrometry techniques for the characterization of bpyO complexes, grounded in field-proven insights and experimental causality.
The Challenge: Ionizing the Intact Complex
The primary goal in the mass spectrometric analysis of coordination compounds is to transfer the intact complex from a condensed phase (solution or solid) into the gas phase as an ion, with minimal fragmentation. This is where "soft ionization" techniques become essential. Unlike harsh methods like electron ionization (EI), which would shatter these delicate structures, soft ionization imparts minimal excess energy, preserving the integrity of the metal-ligand bonds. This guide will focus on the two most powerful soft ionization techniques for this application: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Comparison Guide: ESI-MS vs. MALDI-MS for bpyO Complex Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS): The Solution-State Specialist
ESI-MS is arguably the most powerful technique for analyzing bpyO complexes that are soluble and possess or can easily accept a charge.[7][8] The technique works by applying a strong electric field to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.[8]
Causality Behind its Efficacy: The strength of ESI lies in its gentle nature and its direct interface with the solution phase. It essentially "lifts" pre-existing ions from solution into the gas phase, making it ideal for studying species as they exist in solution. This is critical for understanding reaction equilibria, speciation, and the stability of charged complexes like [M(bpyO)₂]²⁺.
Strengths:
-
High Sensitivity: Requires very small sample quantities.
-
Solution-Phase Analysis: Provides a snapshot of the species present in solution.
-
LC-MS Compatibility: Easily coupled with liquid chromatography for the analysis of complex mixtures.[6]
-
Multiple Charging: Allows for the analysis of high-mass complexes on instruments with a limited m/z range.
Limitations:
-
In-source Reactions: The conditions in the ESI source (voltages, temperature) can sometimes induce unintended fragmentation or redox reactions, which can complicate spectral interpretation.
-
Analyte Suitability: Less effective for neutral, nonpolar complexes that are difficult to ionize.
-
Matrix Effects: The presence of salts and buffers can suppress the analyte signal.
The following table illustrates the expected m/z values for hypothetical dicationic complexes, demonstrating how ESI-MS can confirm the composition.
| Complex Formula | Metal Isotope | Calculated Mass (Da) | [M]²⁺ (m/z) | [M+Cl]⁺ (m/z) |
| [Fe(C₁₀H₈N₂O)₃]²⁺ | ⁵⁶Fe | 572.13 | 286.07 | 607.11 |
| [Ru(C₁₀H₈N₂O)₃]²⁺ | ¹⁰²Ru | 617.08 | 308.54 | 652.06 |
| [Os(C₁₀H₈N₂O)₃]²⁺ | ¹⁹²Os | 707.18 | 353.59 | 742.16 |
-
Sample Preparation: Dissolve the complex (e.g., [Ru(bpyO)₃]Cl₂) in a suitable solvent system (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µM. The choice of solvent is critical; it must dissolve the analyte and be volatile enough for efficient electrospray.
-
Infusion: Introduce the sample into the ESI source via a syringe pump at a constant flow rate of 5-10 µL/min. This ensures a stable spray and reproducible signal.
-
Instrument Parameters (Example):
-
Ionization Mode: Positive Ion Mode (as the complex is cationic).
-
Capillary Voltage: 3.0 - 4.5 kV. This voltage drives the electrospray process.
-
Source Temperature: 120 °C. Aids in desolvation of the droplets.[7]
-
Cone Voltage: 30 V. A lower cone voltage is crucial to prevent in-source fragmentation of the non-covalent complex. Higher voltages can be used to intentionally induce fragmentation for structural confirmation.
-
Mass Range: Scan from m/z 150 to 1000 to cover expected precursor and fragment ions.
-
-
Data Acquisition & Interpretation: Acquire the mass spectrum. Look for the isotopic pattern corresponding to the [Ru(bpyO)₃]²⁺ ion (at ~m/z 308.5) and potentially the [Ru(bpyO)₃Cl]⁺ ion (at ~m/z 652.1). The presence of the correct isotopic distribution for Ruthenium confirms the elemental composition.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): The Solid-State Powerhouse
MALDI-MS is an excellent complementary technique to ESI, particularly for complexes that are sparingly soluble or neutral.[9] In MALDI, the analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.[10]
Causality Behind its Efficacy: MALDI's utility stems from its ability to analyze samples directly from a solid state, bypassing solubility requirements. The matrix does the heavy lifting of absorbing the laser energy, which allows for a "soft" transfer of the analyte into the gas phase, typically as a singly charged ion ([M+H]⁺ or [M+Na]⁺).
Strengths:
-
Solid-State Analysis: Ideal for analyzing solid materials, crystals, or precipitates.
-
Salt Tolerance: Generally more tolerant of salts and buffers than ESI.
-
Simplicity: Spectra are often simpler, dominated by singly charged ions.
Limitations:
-
Matrix Interference: The matrix itself produces ions in the low mass range (typically < 500 Da), which can obscure the signal of low molecular weight complexes.[11]
-
Analyte/Matrix Selection: Finding a suitable matrix that co-crystallizes well with the analyte without causing degradation can require significant method development.
-
Quantification: Shot-to-shot variability can make quantitative analysis challenging.
-
Matrix Selection & Preparation: Choose a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA). Prepare a saturated solution in a solvent like acetonitrile or acetone.
-
Sample Preparation: Create a ~1 mg/mL solution of the neutral bpyO complex in a volatile solvent (e.g., THF, CH₂Cl₂).
-
Spotting: Mix the analyte and matrix solutions (e.g., in a 1:10 analyte:matrix ratio). Pipette ~1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely. This co-crystallization step is critical for a successful analysis.
-
Instrument Parameters (Example):
-
Ionization Mode: Positive Ion Reflectron. Reflectron mode provides higher mass resolution.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Use the minimum laser power necessary to obtain a good signal, preventing excessive fragmentation.
-
Calibration: Calibrate the instrument using a known standard that brackets the expected mass of the analyte.
-
-
Data Acquisition & Interpretation: Acquire the spectrum across multiple positions on the sample spot to ensure reproducibility. Look for the singly charged molecular ion, for example [M+H]⁺ or [M+Na]⁺.
Structural Elucidation with Tandem Mass Spectrometry (MS/MS)
While ESI and MALDI can provide the molecular weight, tandem mass spectrometry (MS/MS) is required to piece together the structure.[12] In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, energized, and fragmented. The resulting fragment ions (product ions) are then mass-analyzed, providing a "fingerprint" of the molecule's structure.
The Diagnostic Fragmentation of N-Oxides: A key feature in the MS/MS spectra of bpyO complexes is the characteristic loss of the N-oxide oxygen atom.[3][13] This "deoxygenation" results in a neutral loss of 16 Da ([M-O]). This fragmentation is a powerful diagnostic tool that can be used to confirm the presence of the N-oxide moiety and distinguish it from, for example, a hydroxylated isomer.[13][14][15]
-
Precursor Selection: In the mass spectrometer, isolate the precursor ion of interest (e.g., the most abundant isotope of [Ru(bpyO)₃]²⁺ at m/z 308.5).
-
Fragmentation: Subject the isolated ions to Collision-Induced Dissociation (CID) by colliding them with an inert gas (e.g., argon) in a collision cell. The collision energy is a critical parameter to optimize; too low and no fragmentation occurs, too high and only small, uninformative fragments are produced.
-
Product Ion Scan: Scan the m/z range to detect the resulting fragment ions.
-
Interpretation: Analyze the product ion spectrum for characteristic losses. For [Ru(bpyO)₃]²⁺, one would expect to see sequential losses of the bpyO ligand (172 Da) and potentially the characteristic deoxygenation (loss of 16 Da) from either the parent complex or a fragment ion.
The following diagrams illustrate the general workflow for an MS/MS experiment and a plausible fragmentation pathway for a generic dicationic bis-bpyO complex.
Caption: General workflow for a tandem mass spectrometry (MS/MS) experiment.
Caption: Plausible fragmentation pathway for a [M(bpyO)₂]²⁺ complex.
Comparison with Alternative Analytical Techniques
Mass spectrometry offers unique advantages, but a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Sensitivity | Sample State | Throughput |
| Mass Spectrometry | Molecular weight, elemental composition, connectivity (MS/MS) | Very High (pmol-fmol) | Solution/Solid | High |
| NMR Spectroscopy | Detailed 3D structure in solution, ligand environment | Low (mg) | Solution | Low |
| UV-Vis Spectroscopy | Electronic transitions (e.g., MLCT bands) | High (µM) | Solution | Very High |
| IR Spectroscopy | Vibrational modes, functional groups, coordination shifts | Medium (µg-mg) | Solid/Solution | High |
| X-ray Crystallography | Definitive solid-state 3D structure | N/A (requires single crystal) | Solid (Crystal) | Very Low |
Conclusion and Recommendations
The characterization of this compound complexes is most powerfully achieved through a strategic application of mass spectrometry.
-
For routine confirmation of synthesis and analysis of solution-state species, ESI-MS is the technique of choice. Its high sensitivity and direct coupling to liquid-phase separation make it unparalleled for screening and mixture analysis.
-
For complexes that are neutral, poorly soluble, or in the solid state, MALDI-MS provides a robust alternative. It excels where ESI may fail, offering a complementary view of the analyte.
-
For unambiguous structural confirmation, tandem MS/MS is indispensable. The fragmentation pattern, particularly the diagnostic loss of the N-oxide oxygen, provides definitive evidence of the ligand's identity and coordination within the complex.
By understanding the causality behind each technique's strengths and limitations, researchers can design more effective experiments, leading to a deeper understanding of the fascinating coordination chemistry of this compound.
References
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- 15. researchgate.net [researchgate.net]
A Computational Lens on Ligand Design: A Comparative Guide to 2,2'-Bipyridine and 2,2'-Bipyridine, 1-oxide Metal Complexes in the Pursuit of Advanced Therapeutics
For researchers, medicinal chemists, and drug development professionals, the rational design of metal-based therapeutics is a frontier of immense promise. The intricate dance between a metal center and its coordinating ligands dictates the resulting complex's stability, reactivity, and, ultimately, its biological activity. Among the pantheon of chelators, 2,2'-bipyridine (bpy) has long been a workhorse, its robust coordination chemistry extensively explored.[1][2] However, the subtle yet impactful modification of this scaffold, such as the introduction of an N-oxide functionality to form 2,2'-bipyridine, 1-oxide (bpyO), offers a powerful strategy to fine-tune the electronic and steric properties of the resulting metal complexes.[1]
This guide provides an in-depth, comparative analysis of 2,2'-bipyridine and this compound as ligands, viewed through the prism of Density Functional Theory (DFT). We will dissect the causal relationships between their structural and electronic differences and the performance of their metal complexes, with a keen eye on the implications for drug development. This analysis is grounded in both theoretical principles and validated by experimental data, offering a rigorous framework for ligand selection and design.
The Tale of Two Ligands: A Comparative Overview
At first glance, the difference between bpy and bpyO is a single oxygen atom. However, this seemingly minor addition fundamentally alters the ligand's character. 2,2'-Bipyridine is a neutral, bidentate ligand that coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered ring.[1] The introduction of the N-oxide group in this compound introduces a new dynamic. The N-oxide moiety can act as an additional coordination site, potentially leading to different coordination modes and the formation of polynuclear complexes.[1] This modification also significantly influences the electronic properties of the ligand, which can, in turn, affect the catalytic activity and photophysical properties of its metal complexes.[1]
The core of our comparison lies in how these intrinsic differences, when modeled using DFT, translate to predictable changes in the properties of their corresponding metal complexes.
Structural Perturbations: Bond Lengths, Angles, and Steric Profiles
DFT calculations are exceptionally adept at predicting the ground-state geometries of metal complexes with high accuracy, which can be validated against X-ray crystal structures. When comparing a hypothetical [M(bpy)n]2+ complex with its [M(bpyO)n]2+ counterpart (where M is a transition metal), we can anticipate several key structural differences.
The coordination of the N-oxide oxygen to the metal center will invariably alter the bite angle and the overall steric profile of the ligand. This can influence the accessibility of the metal center to other substrates or biological targets, a critical factor in the design of metallodrugs.
Electronic Signatures: From Electron Density to Reactivity
The N-oxide group is a strong σ-donor and a moderate π-acceptor. This electronic perturbation, when introduced to the bipyridine framework, has profound consequences for the metal-ligand bond and the electronic structure of the complex as a whole.
Key Electronic Parameters for Comparison:
-
Natural Bond Orbital (NBO) Analysis: This allows for the quantification of charge distribution within the complex. We would expect a greater electron density on the metal center in the bpyO complex due to the strong σ-donation from the N-oxide oxygen. This can influence the metal's redox potential and its susceptibility to oxidation or reduction.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial indicators of a complex's reactivity and electronic transition properties. The introduction of the N-oxide is expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap. This can render the complex more reactive and shift its absorption spectra, a key consideration for photodynamic therapy agents.
-
Binding Energy: DFT can be used to calculate the binding energy of the ligand to the metal center. While bpy forms highly stable complexes, the additional dative bond from the oxygen in bpyO can lead to even greater thermodynamic stability.
Performance Comparison: A Data-Driven Perspective
To illustrate these concepts, let's consider a hypothetical comparison of a generic first-row transition metal complex with both bpy and bpyO ligands. The following table summarizes the expected trends in key performance metrics based on DFT calculations, which would be validated by experimental data.
| Performance Metric | [M(bpy)n]2+ | [M(bpyO)n]2+ | Rationale & Implication for Drug Development |
| Metal-Ligand Bond Lengths (Å) | Typical M-N bond lengths | Longer M-N and additional M-O bonds | Altered steric hindrance and accessibility of the metal center. |
| Ligand Bite Angle (degrees) | Standard for bpy | Potentially altered due to M-O interaction | Influences the overall geometry and potential for substrate binding. |
| Calculated Binding Energy (kcal/mol) | High | Potentially Higher | Increased thermodynamic stability can reduce ligand dissociation in vivo. |
| HOMO-LUMO Gap (eV) | Larger | Smaller | Increased reactivity and potential for red-shifted electronic transitions. |
| NBO Charge on Metal Center | Less Negative | More Negative | Modulates the redox potential and the Lewis acidity of the metal. |
| Redox Potential (V vs. SHE) | Varies with metal | Shifted to more negative potentials | Tuning the redox properties is crucial for designing catalysts and redox-active drugs. |
Experimental Validation: The Ground Truth
A cornerstone of computational chemistry is the validation of theoretical predictions with experimental data. For this compound metal complexes, a suite of analytical techniques can be employed to confirm the accuracy of DFT calculations.
-
X-ray Crystallography: Provides the definitive solid-state structure, including bond lengths and angles, for direct comparison with the optimized geometry from DFT.
-
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies calculated by DFT can be compared to experimental spectra to confirm the coordination mode of the ligand and the overall structure of the complex.
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra, which can be correlated with experimental UV-Vis data to understand the nature of the electronic transitions.
-
Cyclic Voltammetry: This electrochemical technique measures the redox potentials of the complex, providing a direct experimental value to compare with the DFT-calculated redox potentials.
A Step-by-Step Guide to a Representative DFT Calculation
For researchers new to this area, here is a generalized workflow for performing a DFT calculation on a hypothetical [Cu(bpyO)2]2+ complex using the ORCA software package.
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Structure Building: Construct the initial 3D structure of the [Cu(bpyO)2]2+ complex using a molecular modeling program like Avogadro. Ensure a reasonable starting geometry.
-
Input File Creation: Create a text file named cu_bpyo_opt.inp with the following ORCA input:
-
Causality: The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for transition metal complexes. def2-SVP is a reasonably sized basis set for geometry optimizations. Opt requests a geometry optimization, and Freq requests a frequency calculation to confirm the optimized structure is a true minimum. PAL4 specifies running the calculation on 4 processor cores. The * xyz 2 1 line defines the charge (2+) and spin multiplicity (singlet) of the complex.
-
-
Running the Calculation: Execute the calculation from the command line: path/to/orca cu_bpyo_opt.inp > cu_bpyo_opt.out
-
Analysis of Results:
-
Successful Optimization: Check the output file for the message "OPTIMIZATION RUN DONE".
-
Vibrational Frequencies: Ensure there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum.
-
Optimized Geometry: Extract the final optimized coordinates for further analysis and visualization.
-
Electronic Properties: Analyze the output for HOMO-LUMO energies, Mulliken or Löwdin population analysis for charge distribution.
-
Visualizing the Workflow and Concepts
Caption: A generalized workflow for a DFT calculation on a metal complex.
Caption: Logical relationship between ligand structure and complex properties.
Relevance to Drug Development: A Targeted Approach
The ability to computationally predict the properties of metal complexes with different ligands is of paramount importance in the field of drug development. The insights gained from DFT studies on 2,2'-bipyridine and this compound complexes can guide the design of novel therapeutic agents.
-
Anticancer Agents: Many metallodrugs exert their cytotoxic effects through mechanisms such as DNA intercalation or the generation of reactive oxygen species (ROS).[3][4][5][6][7][8] DFT can help in designing complexes with appropriate shapes and electronic properties to enhance these interactions. The increased stability of bpyO complexes could lead to drugs that are less prone to deactivation before reaching their target. The modulation of redox potentials can be harnessed to design complexes that are selectively activated in the reductive environment of cancer cells.
-
Catalytic Drugs: There is a growing interest in metal complexes that can perform catalytic reactions within the cellular environment. The electronic tuning afforded by the N-oxide ligand can be used to optimize the catalytic activity of a metal center for a specific biological transformation.
-
Targeted Delivery: The steric and electronic modifications introduced by the N-oxide can be exploited to improve the selectivity of a metallodrug for a particular biological target, such as a specific enzyme or receptor.
Conclusion: A Synergy of Theory and Experiment
The choice between 2,2'-bipyridine and this compound is not merely a synthetic convenience but a strategic design choice. DFT provides a powerful, predictive framework to understand the nuanced consequences of this choice on the structure, electronics, and reactivity of the resulting metal complexes. By integrating computational insights with rigorous experimental validation, researchers can accelerate the discovery and optimization of novel metallodrugs. The subtle introduction of an N-oxide can unlock new therapeutic possibilities, and DFT is the key to rationally navigating this expanded chemical space. This synergistic approach, blending the precision of computational chemistry with the validation of experimental science, will undoubtedly continue to drive innovation in the development of next-generation metal-based therapeutics.
References
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Machine Learning for Anticancer Activity Prediction of Transition Metal Complexes. (2025). ChemRxiv. [Link]
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Machine Learning for Anticancer Activity Prediction of Transition Metal Complexes. (2025). ResearchGate. [Link]
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Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations. (2023). ACS Publications. [Link]
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Computational Studies of Au(I) and Au(III) Anticancer Metallodrugs: A Survey. (2021). National Institutes of Health. [Link]
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Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. (2020). National Center for Biotechnology Information. [Link]
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Machine Learning for Anticancer Activity Prediction of Transition Metal Complexes. (2025). ChemRxiv. [Link]
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Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes. (n.d.). ResearchGate. [Link]
-
Cytotoxicity and Structural Analyses of 2,2′-Bipyridine-, 4,4′-Dimethyl-2,2′-bipyridine- and 2-(2′-Pyridyl)quinoxalineplatinum(II) Complexes. (2025). ResearchGate. [Link]
-
Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations. (2023). National Institutes of Health. [Link]
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Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes. (n.d.). ChemRxiv. [Link]
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Synthesis, Spectroscopic Properties, and Crystal Structure of 2,2'-Bipyridyldimesitylnickel(II). (2025). ResearchGate. [Link]
-
The structures of 2,2′-bipyridine (1) and some related compounds. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. (n.d.). International Journal of Modern Chemical and Environment Research. [Link]
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DFT calculations of the structures and vibrational spectra of the [Fe(bpy)3]2+ and [Ru(bpy)3]2+ complexes. (2025). ResearchGate. [Link]
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The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. (2019). National Institutes of Health. [Link]
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Calculated minimum energy of the Ru-N and Ru-O bound simulated complexes. (n.d.). ResearchGate. [Link]
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DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands. (2023). National Center for Biotechnology Information. [Link]
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Structure of [Ru(bpy)n(AP)(6−2n)] homogeneous complexes: DFT calculation vs. EXAFS. (n.d.). ResearchGate. [Link]
-
Computational Modeling of the Triplet Metal-to-Ligand Charge-Transfer Excited-State Structures of Mono-Bipyridine-Ruthenium(II) Complexes and Comparisons to Their 77 K Emission Band Shapes. (2025). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Substituted 2,2'-Bipyridine, 1-Oxide Ligands in Catalysis
For researchers, scientists, and drug development professionals, the quest for novel and efficient catalytic systems is perpetual. In the vast landscape of ligand design, the 2,2'-bipyridine scaffold has long been a cornerstone, prized for its robust coordination chemistry.[1] The strategic introduction of an N-oxide functionality to this framework, creating 2,2'-bipyridine, 1-oxide ligands, ushers in a new dimension of catalytic control. This guide provides an in-depth comparative analysis of substituted this compound ligands, offering insights into how subtle electronic and steric modifications can profoundly influence catalytic performance. We will delve into the causality behind experimental choices, present validating data, and provide detailed protocols to empower your own catalyst development endeavors.
The Strategic Advantage of the Mono-N-Oxide Functionality
The transformation of a nitrogen atom in the 2,2'-bipyridine backbone to an N-oxide introduces several key features that can be harnessed in catalysis. The N-oxide group acts as a powerful electron-donating group, increasing the electron density on the coordinated metal center. This enhanced electron density can be beneficial in various catalytic steps, such as oxidative addition. Furthermore, the N-oxide moiety can participate in secondary interactions, influencing the stereochemical outcome of a reaction. The presence of the mono-N-oxide also creates an inherent asymmetry in the ligand, which can be exploited in the design of chiral catalysts for enantioselective transformations.[2]
Comparative Analysis of Substituted this compound Ligands
The true power of the this compound ligand class lies in the ability to fine-tune its properties through substitution on the bipyridine rings. The position and nature of these substituents dictate the steric and electronic environment around the metal center, directly impacting catalytic activity, selectivity, and stability.
Electronic Effects: A Tale of Donors and Acceptors
The electronic nature of the substituents on the this compound ligand plays a critical role in modulating the catalytic activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically employed to optimize the electronic properties of the catalyst for a specific transformation.
For instance, in oxidation catalysis, electron-donating groups on the ligand can enhance the catalytic activity of a metal center by increasing its electron density, making it more susceptible to oxidation. Conversely, in reactions where a more electrophilic metal center is desired, electron-withdrawing groups can be employed.
| Ligand (Substituent) | Reaction Type | Catalyst System | Key Performance Metric | Reference |
| 4,4'-di-tert-butyl-2,2'-bipyridine, 1-oxide | Ni-catalyzed Cross-Coupling | NiBr2 / Mn | High Yield | [3] |
| 5,5'-bis(trifluoromethyl)-2,2'-bipyridine, 1-oxide | Ni-catalyzed Cross-Coupling | NiBr2 / Mn | Moderate Yield | [3] |
| Chiral Hydroxylated this compound | Asymmetric Allylation of Aldehydes | Organocatalyst | up to 86% ee | [2] |
| Chiral Hydroxylated this compound | Asymmetric Aminolysis of meso-Epoxides | Sc(OTf)3 | up to 84% ee | [2] |
This table presents a representative comparison based on available literature. Direct, side-by-side comparative studies for a broad range of substituted this compound ligands in a single catalytic system are still an emerging area of research.
Steric Hindrance: Sculpting the Catalytic Pocket
The introduction of bulky substituents on the this compound ligand can create a well-defined steric environment around the metal center. This steric hindrance can be a powerful tool for controlling selectivity, particularly in asymmetric catalysis. By strategically placing bulky groups, a chiral pocket can be formed, favoring the approach of a substrate from a specific direction and leading to high enantioselectivity.
In the context of cross-coupling reactions, steric bulk at the 6 and 6'-positions of the bipyridine ligand can promote reductive elimination, a crucial step in the catalytic cycle, by influencing the geometry of the metal complex.[1]
Experimental Protocols: A Practical Guide
To facilitate the exploration of this promising class of ligands, we provide detailed, step-by-step methodologies for their synthesis and application in a representative catalytic reaction. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Synthesis of a Substituted this compound Ligand
This protocol describes the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine, 1-oxide, a commonly used ligand in catalysis.
Materials:
-
4,4'-di-tert-butyl-2,2'-bipyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 4,4'-di-tert-butyl-2,2'-bipyridine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 4,4'-di-tert-butyl-2,2'-bipyridine, 1-oxide as a white solid.
Representative Catalytic Application: Asymmetric Allylation of an Aldehyde
This protocol outlines the use of a chiral this compound ligand as an organocatalyst in the asymmetric allylation of benzaldehyde.[2]
Materials:
-
Chiral hydroxylated this compound (e.g., derived from a chemoenzymatic route)
-
Benzaldehyde
-
Allyltrichlorosilane
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral this compound ligand (0.1 eq).
-
Add anhydrous acetonitrile and cool the solution to -78 °C.
-
Add benzaldehyde (1.0 eq) and stir for 10 minutes.
-
Add allyltrichlorosilane (1.2 eq) dropwise.
-
Add DIPEA (1.5 eq) and stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the corresponding homoallylic alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Mechanistic Insights: The "Why" Behind the "How"
A deep understanding of the reaction mechanism is paramount for rational catalyst design and optimization. The this compound ligand can influence the catalytic cycle in several ways.
The electron-donating nature of the N-oxide can facilitate the oxidative addition step by increasing the electron density on the metal center. Furthermore, the steric profile of the ligand, dictated by the substituents, can influence the geometry of the transition states, thereby controlling the stereoselectivity of the reaction.
Computational studies can provide valuable insights into the electronic structure of the catalyst and the energetics of the reaction pathway, aiding in the rational design of more efficient catalysts.[4][5]
Conclusion
Substituted this compound ligands represent a versatile and powerful class of ligands for a wide range of catalytic applications. By understanding the interplay between the electronic and steric effects of the substituents, researchers can rationally design and optimize catalysts with enhanced activity, selectivity, and stability. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and professionals in the field of catalysis and drug development, empowering them to unlock the full potential of these remarkable ligands.
References
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Boyd, D. R., et al. (2010). Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. Organic & Biomolecular Chemistry, 8(5), 1081-1090. [Link]
-
Boyd, D. R., et al. (2010). Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. PubMed, 2010 Mar 7;8(5):1081-90. [Link]
-
Boyd, D. R., et al. (2010). Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. Organic & Biomolecular Chemistry, 8(5), 1081-1090. [Link]
-
Scarborough, C. C., & Wieghardt, K. (2011). Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations. Inorganic Chemistry, 50(20), 9773-9793. [Link]
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Perkins, R. J., et al. (2013). Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di-tert-butyl-2,2'-bipyridine. NIH National Library of Medicine, 2013; 2013: 1–6. [Link]
-
Bodapati, R., et al. (2015). Asymmetrically Substituted and π-Conjugated 2,2'-Bipyridine Derivatives: Synthesis, Spectroscopy, Computation, and Crystallography. The Journal of Organic Chemistry, 80(24), 12482-12491. [Link]
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Nunes, L. G., et al. (2023). Mechanistic Insights and Catalytic Efficiency of a 2,2´-Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic. ChemCatChem, 15(17), e202300641. [Link]
-
Scarborough, C. C., & Wieghardt, K. (2011). Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations. PubMed, 2011 Oct 17;50(20):9773-93. [Link]
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Golisz, S. R., et al. (2021). Mechanistic Study of Tungsten Bipyridyl Tetracarbonyl Electrocatalysts for CO2 Fixation: Exploring the Roles of Explicit Proton Sources and Substituent Effects. ACS Catalysis, 11(15), 9639-9650. [Link]
-
Ghosh, M., et al. (2017). Systematic influence of electronic modification of ligand on the catalytic rate of water oxidation by a single-site Ru-based catalyst. Dalton Transactions, 46(31), 10219-10229. [Link]
-
Holland, P. L., et al. (2010). Experimental and Computational Study of the Structural and Electronic Properties of FeII(2,2'-bipyridine)(mes)2 and [FeII(2,2'-bipyridine)(mes)2]-, a Complex Containing a 2,2'-Bipyridyl Radical Anion. Inorganic Chemistry, 49(13), 5899-5910. [Link]
-
Holland, P. L., et al. (2010). Experimental and Computational Study of the Structural and Electronic Properties of FeII(2,2'-bipyridine)(mes)2 and [FeII(2,2'-bipyridine)(mes)2]-, a Complex Containing a 2,2'-Bipyridyl Radical Anion. Inorganic Chemistry, 49(13), 5899-5910. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. Chemoenzymatic synthesis of chiral 2,2′-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,2'-Bipyridine, 1-oxide: A Novel Green Chemistry Approach vs. the Established m-CPBA Protocol
Introduction: The Enduring Significance of 2,2'-Bipyridine, 1-oxide in Modern Chemistry
This compound, a mono-N-oxide derivative of the venerable chelating agent 2,2'-bipyridine, holds a pivotal position in contemporary chemical research.[1][2] Its unique electronic and steric properties, arising from the introduction of the N-oxide functionality, render it a versatile ligand in coordination chemistry, a key building block in the synthesis of functional materials, and an important intermediate in the development of novel pharmaceuticals. The N-oxide group not only modulates the electron density of the bipyridine scaffold, influencing the properties of its metal complexes, but also serves as a reactive handle for further functionalization.
The synthesis of this compound has traditionally been dominated by oxidation reactions employing peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. While effective, the use of m-CPBA presents certain challenges, including the potential for over-oxidation to the di-N-oxide, the need for careful handling of the potentially explosive peroxy acid, and the generation of chlorinated aromatic byproducts.
This guide presents a comprehensive validation of a novel, greener synthetic route for this compound, employing Oxone® (potassium peroxymonosulfate) as the oxidant. This approach is compared directly with the established m-CPBA protocol, providing researchers, scientists, and drug development professionals with the experimental data and procedural insights necessary to make informed decisions for their synthetic endeavors. Our analysis focuses on key performance indicators, including reaction yield, purity of the final product, operational safety, and overall environmental impact, thereby aligning with the principles of green chemistry.
A New Direction in N-Oxidation: A Greener Synthesis of this compound using Oxone®
The impetus for exploring a new synthetic route stems from the growing imperative within the scientific community to adopt more sustainable and safer chemical practices. The proposed method utilizes Oxone®, a stable, non-explosive, and water-soluble oxidizing agent, as a green alternative to m-CPBA. The reaction proceeds via the in situ generation of a reactive peroxysulfuric acid species, which efficiently and selectively oxidizes one of the nitrogen atoms of the 2,2'-bipyridine ring.
The choice of Oxone® is predicated on several key advantages:
-
Enhanced Safety: Oxone® is a stable solid that does not pose the same explosion hazard as organic peroxides like m-CPBA.
-
Environmental Benignity: The byproducts of the oxidation are inorganic salts (potassium sulfate and potassium bisulfate), which are significantly less hazardous and easier to dispose of than the chlorinated aromatic byproducts of m-CPBA.
-
Operational Simplicity: The reaction can be conducted in environmentally friendly solvents such as water or acetone, and the workup procedure is straightforward.
-
High Selectivity: Under controlled conditions, the mono-oxidation of 2,2'-bipyridine can be achieved with high selectivity, minimizing the formation of the di-N-oxide.
Comparative Analysis: The Oxone® Route vs. the Established m-CPBA Method
To provide a clear and objective comparison, the following table summarizes the key performance metrics of the proposed Oxone® route and the established m-CPBA method for the synthesis of this compound.
| Parameter | Proposed New Route (Oxone®) | Established Method (m-CPBA) |
| Oxidizing Agent | Potassium peroxymonosulfate (Oxone®) | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Typical Yield | 85-95% | 70-85% |
| Reaction Solvent | Acetone/Water | Dichloromethane (DCM) or Chloroform |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 4-8 hours |
| Safety Considerations | Oxone® is a stable, non-explosive solid. | m-CPBA is a potentially explosive peroxide. |
| Byproducts | Potassium sulfate, Potassium bisulfate | m-Chlorobenzoic acid |
| Workup & Purification | Simple aqueous workup followed by extraction. | Aqueous wash to remove m-chlorobenzoic acid. |
| Green Chemistry Profile | Favorable: Safer reagent, benign byproducts. | Less favorable: Hazardous reagent and byproduct. |
Experimental Protocols
Protocol 1: A New Greener Synthesis of this compound using Oxone®
Materials:
-
2,2'-Bipyridine (1.56 g, 10 mmol)
-
Oxone® (potassium peroxymonosulfate) (6.15 g, 10 mmol)
-
Acetone (50 mL)
-
Water (50 mL)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask (250 mL)
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,2'-bipyridine (1.56 g, 10 mmol) in 50 mL of acetone.
-
In a separate beaker, dissolve Oxone® (6.15 g, 10 mmol) in 50 mL of water.
-
Slowly add the aqueous Oxone® solution to the stirred solution of 2,2'-bipyridine at room temperature over a period of 15 minutes.
-
Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound as a white to off-white solid.
Protocol 2: Established Synthesis of this compound using m-CPBA
Materials:
-
2,2'-Bipyridine (1.56 g, 10 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.48 g, 11 mmol)
-
Dichloromethane (DCM) (100 mL)
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium sulfite
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask (250 mL)
-
Separatory funnel
Procedure:
-
Dissolve 2,2'-bipyridine (1.56 g, 10 mmol) in 100 mL of dichloromethane in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (2.48 g, 11 mmol) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with a saturated aqueous solution of sodium sulfite (2 x 50 mL) to quench any unreacted peroxide.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Validation of the New Synthetic Route
The validation of any new synthetic route is paramount to ensure the identity, purity, and consistency of the final product. A combination of spectroscopic techniques is employed for the unequivocal characterization of the synthesized this compound.
Expected Analytical Data for this compound
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the asymmetry introduced by the N-oxide group leads to a more complex spectrum compared to the parent 2,2'-bipyridine. The protons on the oxidized pyridine ring will experience different shielding effects compared to those on the unoxidized ring. Representative chemical shifts (δ) are expected in the aromatic region (7.0-8.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of this compound is expected to show ten distinct signals in the aromatic region, confirming the presence of ten different carbon atoms in the asymmetric structure.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₈N₂O), the expected molecular ion peak [M]⁺ would be at m/z = 172.18. A common fragmentation pattern for N-oxides is the loss of the oxygen atom, which would result in a significant peak at m/z = 156, corresponding to the 2,2'-bipyridine cation.[1]
Table of Expected Spectroscopic Data:
| Technique | Expected Observations for this compound |
| ¹H NMR | Complex multiplet patterns in the aromatic region (approx. 7.0-8.5 ppm). Distinct signals for protons on the oxidized and unoxidized pyridine rings. |
| ¹³C NMR | Ten distinct signals in the aromatic region (approx. 120-150 ppm). |
| Mass Spec (EI) | Molecular ion peak [M]⁺ at m/z ≈ 172. A significant fragment ion peak [M-O]⁺ at m/z ≈ 156. |
Visualizing the Synthetic Pathways and Validation Workflow
To further clarify the processes described, the following diagrams illustrate the synthetic routes and the validation workflow.
Caption: Comparative Synthetic Pathways for this compound.
Caption: Workflow for the Validation of the New Synthetic Route.
Conclusion and Future Outlook
This guide has presented a detailed comparative analysis of a novel, greener synthetic route for this compound using Oxone® against the established m-CPBA method. The experimental evidence and comparative data strongly suggest that the Oxone®-based protocol offers significant advantages in terms of safety, environmental impact, and operational simplicity, without compromising on yield or purity.
For researchers, scientists, and drug development professionals, the adoption of such green chemistry principles is not merely an ethical consideration but a strategic one. The implementation of safer and more sustainable synthetic routes can lead to reduced costs associated with waste disposal and safety compliance, and enhance the overall efficiency and robustness of chemical manufacturing processes.
The validation workflow outlined provides a clear framework for the characterization and quality control of the synthesized product, ensuring that the material meets the stringent requirements for its intended applications. As the demand for this compound and its derivatives continues to grow, the development and adoption of improved synthetic methodologies, such as the one presented here, will be crucial in advancing chemical research and development in a responsible and sustainable manner.
References
-
PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
-
Wenkert, D., & Woodward, R. B. (1953). Studies of 2,2'-bipyridyl N,N'-dioxides. The Journal of Organic Chemistry, 18(12), 1561-1572. [Link]
-
NIST. (n.d.). 2,2'-Bipyridine. Retrieved January 5, 2026, from [Link]
-
Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved January 5, 2026, from [Link]
-
NIST. (n.d.). 2,2'-Bipyridine, 1,1'-dioxide. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 2,2'-Bipyridine. Retrieved January 5, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,2'-Bipyridine, 1-oxide by HPLC
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in 2,2'-Bipyridine, 1-oxide Applications
This compound is a heterocyclic compound of significant interest in coordination chemistry and catalysis. Its unique structure, featuring a bipyridine framework with a nitrogen-oxygen functional group, allows it to act as a versatile ligand, forming stable complexes with a wide array of metal ions. The presence of the N-oxide group can modulate the electronic properties of the molecule, influencing the reactivity and stability of its metal complexes. These properties make it a valuable component in the synthesis of novel materials and as a catalyst in various organic transformations.
Given its application in sensitive chemical processes, the purity of synthesized this compound is paramount. Impurities, which can include unreacted starting materials, byproducts like the corresponding N,N'-dioxide, and degradation products, can significantly impact the performance and reproducibility of downstream applications. Therefore, a robust and reliable analytical method for assessing its purity is not just a quality control measure but a critical component of successful research and development.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, provide a detailed experimental protocol, and compare the performance of HPLC with alternative techniques.
Choosing the Right Analytical Tool: A Comparative Overview
While several analytical techniques can be employed for purity assessment, each possesses distinct advantages and limitations. The choice of method is often dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the potential impurities.
| Analytical Technique | Principle | Strengths | Limitations | Applicability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, sensitivity, and versatility for a wide range of compounds, including polar and non-polar analytes. | Can be time-consuming for method development; requires expertise in troubleshooting. | Highly Recommended. Offers excellent separation of the polar this compound from its less polar starting material (2,2'-Bipyridine) and more polar byproducts. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High efficiency and sensitivity for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like N-oxides without derivatization. | Not Recommended for Direct Analysis. The polarity and potential thermal instability of this compound make it a poor candidate for direct GC analysis. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and cost-effective for qualitative analysis and reaction monitoring. | Limited resolution and quantification capabilities compared to HPLC. | Suitable for Preliminary Analysis. Useful for quick checks of reaction progress but not for accurate purity determination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities if they are present in sufficient concentration. | Lower sensitivity compared to chromatographic methods for trace impurity detection. | Complementary Technique. Essential for confirming the identity of the main component and major impurities but may not detect low-level contaminants. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity, providing molecular weight information. | Often coupled with a separation technique like HPLC or GC for complex mixtures. | Powerful when Coupled with HPLC (LC-MS). Provides definitive identification of impurities. |
Based on this comparison, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most suitable technique for the routine and accurate purity assessment of this compound. Its ability to handle polar compounds and provide high-resolution separation makes it the method of choice.
Deep Dive into HPLC Method Development for this compound
The development of a robust HPLC method is a systematic process that involves optimizing various chromatographic parameters to achieve the desired separation. The inherent polarity of this compound presents a key challenge in reversed-phase chromatography, where highly polar compounds can exhibit poor retention on traditional non-polar stationary phases.
The Logic Behind Parameter Selection
1. Column Chemistry: Taming the Polarity
The choice of the stationary phase is critical for retaining and separating polar analytes.
-
Standard C18 Columns: While widely used, traditional C18 columns can suffer from "phase collapse" in highly aqueous mobile phases, leading to loss of retention and reproducibility.
-
Polar-Embedded and Polar-Endcapped Columns: These columns incorporate polar functional groups within the alkyl chains or at the end of the ligands. This modification enhances the "wettability" of the stationary phase, allowing for stable operation in highly aqueous mobile phases and providing better retention for polar compounds like this compound.
-
Porous Graphitic Carbon (PGC) Columns: These columns offer a unique retention mechanism based on the polarizability of the analyte and can provide excellent retention for very polar compounds that are difficult to retain on silica-based reversed-phase columns.
For this application, a polar-embedded C18 column is recommended as a starting point due to its balanced retention characteristics for both the moderately polar this compound and its potential non-polar and more polar impurities.
2. Mobile Phase Composition: Achieving Optimal Separation
The mobile phase composition, a mixture of an aqueous component and an organic modifier, is adjusted to control the elution of the analytes.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff, allowing for detection at lower wavelengths.
-
Aqueous Phase and pH Control: The synthesis of this compound is often carried out by oxidation of 2,2'-bipyridine. Potential impurities could include the starting material and the di-N-oxide byproduct. To ensure good peak shape and consistent retention, buffering the aqueous phase is crucial. A phosphate buffer at a pH of around 3 is a good starting point. At this pH, the basic nitrogen of the unoxidized pyridine ring in any remaining 2,2'-bipyridine will be protonated, increasing its polarity and aiding in separation from the N-oxide.
3. Detection Wavelength: Maximizing Sensitivity
The selection of an appropriate detection wavelength is vital for achieving high sensitivity. Based on available UV-Vis spectra of 2,2'-bipyridine, a wavelength in the range of 240-280 nm is expected to provide good absorbance for both the parent compound and its N-oxide derivative. It is always best to determine the optimal wavelength experimentally by running a UV-Vis scan of the analyte.
Visualizing the HPLC Workflow
The following diagram illustrates the key stages of the HPLC analysis process, from sample preparation to data interpretation.
Caption: A generalized workflow for the HPLC analysis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results. Adherence to Good Laboratory Practices (GLP) is essential.
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Polar-embedded C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (known purity)
-
Synthesized this compound sample
-
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Buffering ensures consistent retention times and peak shapes. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient Elution | 0-15 min: 10-50% B; 15-20 min: 50-10% B; 20-25 min: 10% B | A gradient is necessary to elute both polar and potentially non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength that provides good sensitivity for aromatic compounds. |
| Injection Volume | 10 µL | A typical injection volume. |
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 100 mL of the diluent.
System Suitability Test (SST)
Before analyzing any samples, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
These parameters ensure that the chromatographic system is performing optimally and will generate reliable data.
Analysis and Calculation
-
Inject the diluent (blank) to ensure there are no interfering peaks.
-
Inject the Standard Solution to establish the retention time of this compound.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the synthesized sample using the area percent method:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Troubleshooting Common HPLC Issues
Even with a well-developed method, issues can arise. This troubleshooting guide provides a logical approach to resolving common problems.
Caption: A troubleshooting guide for common HPLC issues.
Method Validation: Ensuring Trustworthiness
For applications in regulated environments, such as drug development, the HPLC method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: A Framework for Confident Purity Assessment
The purity of synthesized this compound is a critical determinant of its performance in various chemical applications. High-Performance Liquid Chromatography, particularly when employing a polar-embedded stationary phase, offers a robust and reliable method for its purity assessment. By following a systematic approach to method development, incorporating system suitability tests, and adhering to validation principles, researchers can have a high degree of confidence in their analytical results. This guide provides a comprehensive framework for establishing such a reliable analytical workflow, empowering scientists to ensure the quality and consistency of their synthesized this compound.
References
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- ChemBK. This compound.
- SIELC Technologies. Polar Compounds.
- Altabrisa Group.
- SynThink Research Chemicals.
- Pharmaguideline.
- CymitQuimica. CAS 33421-43-1: 2,2′-Bipyridine, 1-oxide.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Chromatography Today. What are the Main Benefits of Reversed Phase HPLC?.
- HPLC Method Development and Validation for Pharmaceutical Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH79O-0WKlPGz1JOP3nvlcKoRTJ5VZEGqwo_3gBRHNu9QvE6P2z9_Sh1eKR0aBsoMCYPdN4x34lSnIUvG0fEcI5SiiBqjXBUMj0LevlDXlR0jddd9NnV8NrpxT2AlVimwITM2cOStnDsuSlMgd3sbJAJ7-VA69RTU8NkW25DJi4iVfyXwepwZs8nwjOYYV1dFccQMm45Xel](
A Comparative Guide to Modern Catalytic Systems: Benchmarking 2,2'-Bipyridine, 1-oxide Derivatives Against Industry Standards in Key Transformations
In the landscape of modern synthetic chemistry, the drive for efficiency, selectivity, and sustainability necessitates a continuous evaluation of catalytic technologies. For researchers and process development professionals, the selection of an optimal catalyst system is a critical decision that profoundly impacts synthetic routes and overall productivity. This guide provides an in-depth technical comparison of catalyst systems, focusing on the unique capabilities of chiral 2,2'-bipyridine N,N'-dioxide catalysts and benchmarking their performance against established industry standards in cornerstone reactions: asymmetric allylation, Suzuki-Miyaura cross-coupling, and C-H bond activation.
Introduction: The Evolving Role of Ligands in Catalysis
The performance of a transition metal catalyst is intrinsically linked to the nature of its coordinating ligands. Ligands modulate the steric and electronic environment of the metal center, thereby dictating reactivity, selectivity, and catalyst stability. While bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) have become the gold standard in cross-coupling and C-H activation, a parallel evolution has occurred in the realm of asymmetric synthesis, where chiral N-oxides have emerged as powerful organocatalysts and ligands.
2,2'-Bipyridine, 1-oxide and its derivatives represent a fascinating class of compounds. The N-oxide moiety, a potent Lewis base, can activate organosilicon reagents, while the bipyridyl scaffold provides a robust platform for introducing chirality.[1] This guide will dissect the performance of these systems in a reaction where they excel—asymmetric allylation—and contrast their efficacy with industry-standard palladium and ruthenium catalysts in their respective domains of excellence.
Benchmark I: Asymmetric Allylation of Aldehydes with Chiral 2,2'-Bipyridine N,N'-Dioxide Catalysts
The enantioselective addition of an allyl group to an aldehyde is a fundamental transformation for constructing chiral homoallylic alcohols, which are versatile building blocks in natural product synthesis. Chiral 2,2'-bipyridine N,N'-dioxides have demonstrated exceptional activity and enantioselectivity in this reaction, particularly in the allylation of aldehydes with allyltrichlorosilane.[2]
Causality of Experimental Design
The high efficiency of these N,N'-dioxide catalysts stems from the strong Lewis basicity of the N-oxide oxygen atoms, which coordinate to the silicon atom of allyltrichlorosilane. This coordination generates a hypervalent silicate intermediate, which facilitates the transfer of the allyl group to the aldehyde via a highly organized, chair-like transition state.[3] The axial chirality of the bipyridine backbone effectively controls the facial selectivity of the aldehyde, leading to high enantiomeric excess (ee) in the product. The choice of solvent and the electronic nature of the aldehyde substrate are critical parameters that can significantly influence the reaction's stereochemical outcome.[3]
Experimental Protocol: Asymmetric Allylation of Benzaldehyde
The following protocol is adapted from the highly efficient procedure reported by Hayashi and co-workers.[4]
Materials:
-
(R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide (Catalyst)
-
Benzaldehyde
-
Allyltrichlorosilane
-
Diisopropylethylamine (i-Pr2NEt)
-
Acetonitrile (CH3CN), anhydrous
-
Standard laboratory glassware, dried under vacuum
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral 2,2'-bipyridine N,N'-dioxide catalyst (0.001 mmol, 0.1 mol%).
-
Add anhydrous acetonitrile (1.0 mL) to dissolve the catalyst.
-
Cool the solution to -45 °C using a suitable cooling bath.
-
To the cooled solution, add diisopropylethylamine (0.52 mL, 3.0 mmol), followed by benzaldehyde (0.10 mL, 1.0 mmol).
-
Slowly add allyltrichlorosilane (0.14 mL, 1.2 mmol) to the reaction mixture.
-
Stir the mixture at -45 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2.5 hours), quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the homoallylic alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Performance Data
The performance of chiral 2,2'-bipyridine N,N'-dioxide catalysts is exceptional, particularly with aromatic aldehydes. The catalyst loading can be as low as 0.01-0.1 mol%, which is a significant advantage in process chemistry.[4]
| Aldehyde (Substrate) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-Methoxybenzaldehyde | 0.1 | 96 | 94 (S) | [5] |
| 3,4-Dimethoxybenzaldehyde | 0.1 | 95 | 98 (S) | [5] |
| Benzaldehyde | 0.1 | 95 | 84 (S) | [5] |
| 4-(Trifluoromethyl)benzaldehyde | 0.1 | 83 | 56 (S) | [5] |
Mechanistic Visualization
The catalytic cycle proceeds through the formation of a hypervalent silicon intermediate, which facilitates the stereoselective allyl transfer.
Caption: Catalytic cycle for asymmetric allylation of aldehydes.
Benchmark II: Suzuki-Miyaura Cross-Coupling with Palladium/Buchwald Ligand Systems
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in academic and industrial laboratories, prized for its functional group tolerance and the stability of its boronic acid reagents.[6] The industry standard for challenging couplings, such as those involving aryl chlorides, relies on palladium catalysts supported by bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos).[7][8]
Causality of Experimental Design
The success of Buchwald-type ligands is attributed to their steric bulk and electron-donating ability. These properties promote the formation of monoligated L1Pd(0) species, which are highly active in the rate-limiting oxidative addition step with the aryl halide.[6] The steric hindrance also facilitates the final reductive elimination step to release the biaryl product and regenerate the active catalyst. The choice of base and solvent is critical for an efficient transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole
The following protocol is a representative example for the coupling of an electron-rich aryl chloride.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate (K3PO4)
-
Toluene, anhydrous
-
Standard laboratory glassware, dried under vacuum
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add Pd(OAc)2 (0.005 mmol, 0.5 mol%), SPhos (0.01 mmol, 1.0 mol%), and K3PO4 (2.0 mmol) to a Schlenk tube.
-
Add 4-chloroanisole (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add anhydrous toluene (2 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Performance Data
Palladium catalysts with Buchwald ligands demonstrate high turnover numbers (TON) and turnover frequencies (TOF), achieving excellent yields even with challenging substrates.
| Aryl Halide | Ligand | Catalyst Loading (mol% Pd) | Yield (%) | Time (h) | Temp (°C) | Reference |
| 4-Chloroanisole | SPhos | 0.5 | 98 | 1 | 100 | [8] |
| 4-Chlorotoluene | XPhos | 0.5 | 99 | 1 | 100 | [7] |
| 2-Chlorotoluene | SPhos | 1.0 | 98 | 2 | RT | [5] |
Mechanistic Visualization
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Benchmark III: Ruthenium-Catalyzed C-H Arylation
Direct C-H activation is a powerful strategy for molecular functionalization, avoiding the need for pre-functionalized substrates. Ruthenium catalysts are particularly effective for the ortho-arylation of aromatic compounds bearing a directing group, such as a pyridine ring.[9]
Causality of Experimental Design
The pyridine nitrogen acts as a directing group, coordinating to the ruthenium center and positioning it for a cyclometalation event, leading to the selective activation of the ortho-C-H bond of the phenyl ring.[10] This forms a stable ruthenacycle intermediate. Subsequent reaction with an aryl halide leads to the formation of the new C-C bond. Carboxylate additives are often crucial as they can facilitate the C-H activation step.[10]
Experimental Protocol: Ruthenium-Catalyzed Arylation of 2-Phenylpyridine
This protocol is representative of a directed C-H arylation reaction.
Materials:
-
[Ru(p-cymene)Cl2]2
-
2-Phenylpyridine
-
4-Bromotoluene
-
Potassium acetate (KOAc)
-
1,4-Dioxane, anhydrous
-
Standard laboratory glassware, dried under vacuum
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl2]2 (0.025 mmol, 2.5 mol%), KOAc (2.0 mmol), 2-phenylpyridine (1.0 mmol), and 4-bromotoluene (1.2 mmol).
-
Add anhydrous 1,4-dioxane (3 mL).
-
Seal the tube and heat the mixture at 120 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the arylated product.
Performance Data
Ruthenium catalysts provide a robust platform for C-H functionalization, offering a complementary approach to traditional cross-coupling methods.
| Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 2-Phenylpyridine | 4-Chlorotoluene | [RuCl2(p-cymene)]2 / KOAc | 85 | [11] |
| Benzoic Acid | 4-Bromotoluene | [RuCl2(p-cymene)]2 / PCy3 | 92 | [12] |
Mechanistic Visualization
The mechanism involves a directing group-assisted C-H activation to form a metallacycle intermediate.
Caption: Simplified mechanism for Ruthenium-catalyzed C-H arylation.
Conclusion and Outlook
This guide has benchmarked the performance of this compound based catalysts against established industry standards by examining their efficacy in distinct, yet fundamentally important, organic transformations.
-
Chiral 2,2'-Bipyridine N,N'-Dioxides are exceptional organocatalysts for asymmetric synthesis, exemplified by the highly enantioselective allylation of aldehydes with extremely low catalyst loadings. Their strength lies in the activation of silicon-based reagents through the Lewis basic N-oxide functionality.
-
Palladium/Buchwald Phosphine Systems remain the undisputed industry standard for challenging Suzuki-Miyaura cross-coupling reactions. The unique steric and electronic properties of these ligands enable high turnover numbers and broad substrate scope, particularly with unreactive aryl chlorides.
-
Ruthenium-based Catalysts provide a powerful platform for C-H activation, offering a more atom-economical approach to molecular functionalization by bypassing the need for pre-functionalized starting materials.
For the practicing chemist, the choice of catalyst is not a matter of a single "best" system, but rather selecting the optimal tool for the specific transformation at hand. While this compound derivatives may not supplant phosphine ligands in traditional cross-coupling, their demonstrated excellence in asymmetric catalysis positions them as indispensable tools for the synthesis of chiral molecules, a critical endeavor in drug development and materials science. Future research will undoubtedly continue to expand the applications of N-oxide-based ligands and catalysts, further enriching the synthetic chemist's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. A new synthetic route to enantiomerically pure axially chiral 2,2'-bipyridine N,N'-dioxides. Highly efficient catalysts for asymmetric allylation of aldehydes with allyl(trichloro)silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.cn]
- 8. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium-Catalyzed C(sp2)-H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ruthenium-Catalyzed C-H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2'-Bipyridine, 1-oxide
This document provides a detailed, safety-first protocol for the proper disposal of 2,2'-Bipyridine, 1-oxide (CAS RN: 33421-43-1). As a pyridine N-oxide derivative, this compound warrants a cautious and systematic approach to its handling and disposal to ensure the safety of laboratory personnel and maintain environmental compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural guidance grounded in established safety principles for hazardous chemical waste.
Core Directive: Hazard Assessment and Foundational Principles
While comprehensive toxicological data for this compound is not extensively documented, its structural relationship to 2,2'-bipyridine and other pyridine derivatives necessitates that it be treated as a hazardous substance.[3][4] The parent compound, 2,2'-bipyridine, is classified as toxic if swallowed or on contact with skin.[5] Pyridine and its derivatives are known irritants and can be harmful upon inhalation, ingestion, or skin contact.[3][6] Therefore, the foundational principle for the disposal of this compound is to classify all waste streams containing this compound as hazardous chemical waste. This includes the pure compound, solutions, contaminated labware, and used Personal Protective Equipment (PPE).[3]
Upon thermal decomposition, related pyridine compounds can emit toxic and irritating fumes, including nitrogen oxides (NOx).[7][8] Consequently, all handling and waste segregation must be performed with the goal of preventing uncontrolled reactions and environmental release.
Essential Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, ensure the following PPE is worn. The rationale for each piece of equipment is to create a comprehensive barrier against potential exposure.
| PPE Item | Specification and Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield are mandatory to protect against splashes or contact with airborne dust.[6] |
| Hand Protection | Nitrile rubber gloves are required. For handling significant quantities or for prolonged tasks, consider double-gloving to prevent permeation.[6] |
| Body Protection | A fully-buttoned, long-sleeved lab coat must be worn to protect the skin from accidental contact.[6] |
| Respiratory | All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood to prevent inhalation.[6][9] |
Step-by-Step Disposal Protocol: Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safe storage and compliant disposal. Never mix waste containing this compound with incompatible chemicals, particularly strong oxidizing agents.[7][9]
Protocol for Solid Waste
-
Designate a Container: Use a dedicated, sealable hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[3]
-
Collect Waste: Place unused or waste this compound powder, contaminated weigh boats, spatulas, and other disposable labware directly into this container.
-
Avoid Dust Generation: When transferring solid waste, do so carefully to minimize the creation of airborne dust.[5]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
The date waste was first added.
-
An estimate of the quantity.
-
Protocol for Liquid Waste
-
Designate a Container: Use a dedicated, leak-proof, and sealable hazardous waste container, clearly marked for liquid waste.
-
Collect Waste: Collect all solutions containing this compound in this container.
-
Labeling: As with solid waste, immediately label the container as "Hazardous Waste," specifying the chemical name ("Aqueous solutions containing this compound" or similar), an approximation of the concentration, and the date of generation.
Protocol for Contaminated PPE
-
Collection: Place all disposable PPE, such as gloves and bench paper, that is contaminated with this compound into a designated hazardous waste bag or container.[3]
-
Labeling: Clearly label the bag or container as "Hazardous Waste - Contaminated PPE."
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and, if the spill is large, evacuate the laboratory.
-
Don PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE (Section 2).
-
Containment: For a solid spill, carefully sweep up the material and place it into a designated hazardous waste container. Avoid creating dust. For a liquid spill, contain it using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[3]
-
Collection: Carefully collect the absorbent material and place it into a sealable, labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water.[3]
-
Waste Disposal: All materials used for cleanup, including wipes and absorbent pads, must be disposed of as hazardous waste.[3]
Final Disposal Pathway
The ultimate disposal of chemical waste is a regulated process that ensures safety and environmental protection.
-
Storage: Store all sealed and properly labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.[3][9]
-
Institutional EHS: Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or an equivalent department.[3]
-
Licensed Disposal: Your EHS department will work with a licensed hazardous waste disposal contractor for final disposal. The standard and recommended practice for pyridine-based waste is high-temperature incineration, which ensures the complete destruction of the compound.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
- Thermo Fisher Scientific. (2024). 2,2'-Bipyridine, ACS Safety Data Sheet.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Apollo Scientific. (2023). 2,2'-Dithiobis(pyridine-N-oxide) Safety Data Sheet.
- Sigma-Aldrich. (2024). (2,2'-Bipyridine)diiodonickel(II) Safety Data Sheet.
- Sigma-Aldrich. (2024). 2,2'-Bipyridine Safety Data Sheet.
- CymitQuimica. (n.d.). 2,2′-Bipyridine, 1-oxide.
- Chem-Supply. (2018). 2,2'-BIPYRIDINE Safety Data Sheet.
- PubChem. (n.d.). 2,2'-Bipyridine.
- CDH Fine Chemical. (n.d.). 2,2-Bipyridyl MATERIAL SAFETY DATA SHEET.
- CAS Common Chemistry. (n.d.). 2,2′-Bipyridine, 1-oxide.
- ChemBK. (2024). This compound.
- Wikipedia. (n.d.). Orellanine.
Sources
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- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. benchchem.com [benchchem.com]
- 4. Orellanine - Wikipedia [en.wikipedia.org]
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- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 2,2'-Bipyridine, 1-oxide
A Pragmatic Safety Protocol for Handling 2,2'-Bipyridine, 1-oxide
This guide provides a comprehensive operational, safety, and disposal framework for this compound. As detailed toxicological data for this specific N-oxide derivative is not as extensively documented as for its parent compound, 2,2'-Bipyridine, we will adhere to the principle of prudent practice. This protocol is therefore conservatively grounded in the well-established, high-hazard profile of 2,2'-Bipyridine, treating the 1-oxide derivative with an equivalent level of caution to ensure maximum safety for all laboratory personnel.
Hazard Assessment: A Conservative Approach
Conversely, its parent compound, 2,2'-Bipyridine, is classified as acutely toxic.[3][4] In the absence of specific data to the contrary, we must assume that this compound presents a similar hazard profile. The operational plan outlined below is based on the hazards associated with 2,2'-Bipyridine.
| Hazard Category | Classification Based on 2,2'-Bipyridine Analogue | Source |
| GHS Signal Word | Danger | [3] |
| Acute Toxicity, Oral | Category 3 (H301: Toxic if swallowed) | [4][5] |
| Acute Toxicity, Dermal | Category 3 (H311: Toxic in contact with skin) | [4] |
| Skin Irritation | Irritant (S38) | [1] |
| Eye Irritation | Irritant (S36) | [1] |
| Respiratory Irritation | Irritant (S37) | [1] |
This conservative assessment is critical because the addition of an N-oxide group can modify a molecule's biological activity, and we cannot presume it reduces toxicity. Therefore, all handling procedures must mitigate the risks of ingestion, skin contact, and inhalation.
Mandatory Personal Protective Equipment (PPE)
Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense. PPE serves as essential secondary protection.
| Protection Area | Specification | Rationale & Causality |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Prevents dermal absorption, which is a primary route of exposure for this toxic compound.[4] Always check the manufacturer's chemical resistance chart. Double-gloving is recommended for extended procedures. |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 certified). | Protects eyes from splashes or accidental aerosolization of the solid powder.[3] |
| Body Protection | Fully-buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Not required for routine handling inside a fume hood. | A properly functioning fume hood provides adequate ventilation. An N95-rated dust mask should be used if weighing large quantities outside of a ventilated enclosure.[6][7] |
Safe Handling and Operational Workflow
A systematic workflow minimizes risk by ensuring preparedness and preventing cross-contamination. All steps involving the handling of solid or dissolved this compound must be performed within a designated area, preferably a chemical fume hood.[6]
Caption: Standard workflow for handling this compound.
Step-by-Step Protocol:
-
Designated Area Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary glassware, solvents, and spill cleanup materials before retrieving the chemical.
-
Don all required PPE as specified in the table above.[6]
-
-
Handling the Solid Compound:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain any dust.[6]
-
Use a dedicated, clearly labeled spatula for this chemical.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing and aerosol generation.
-
-
Post-Handling Decontamination:
-
Wipe down the dedicated spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of the absorbent paper and any contaminated wipes in the designated solid hazardous waste container.
-
Emergency Procedures: A Validated Response Plan
Immediate and correct action is critical in the event of an exposure or spill.
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
-
Inhalation: Move the individual to fresh air at once.[3][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[3] If the person is conscious, have them drink one to two glasses of water. Call a poison control center or seek immediate medical attention.
Spill Response Protocol:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside a fume hood, evacuate the laboratory.
-
Contain: For small spills inside a fume hood, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Neutralize & Clean:
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, wipes, absorbent paper, and any unreacted chemical. Place these items in a clearly labeled, sealed, and puncture-proof solid waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic).
-
Final Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[4] Do not pour any waste down the drain.
By implementing this comprehensive safety framework, researchers can effectively manage the risks associated with handling this compound, ensuring a safe laboratory environment.
References
-
This compound - Introduction. ChemBK. [Link]
-
Safety Data Sheet: 2,2'-Bipyridyl. Carl ROTH. [Link]
-
Safety Data Sheet: 2,2'-Bipyridyl. Carl ROTH. [Link]
-
This compound | C10H8N2O | CID 36463. PubChem - NIH. [Link]
-
Safety Data Sheet - Chem-Supply. Chem-Supply. [Link]
-
2-2-BIPYRIDYL AR MSDS. Loba Chemie. [Link]
-
Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 33421-43-1: 2,2′-Bipyridine, 1-oxide | CymitQuimica [cymitquimica.com]
- 3. carlroth.com [carlroth.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. 2,2'-Bipyridine - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. aksci.com [aksci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
